Product packaging for C.I. Pigment Red 52:1(Cat. No.:CAS No. 17852-99-2)

C.I. Pigment Red 52:1

Cat. No.: B100630
CAS No.: 17852-99-2
M. Wt: 458.9 g/mol
InChI Key: CEZYFNCWLUBLCR-JEBHESKQSA-L
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Description

C.I. Pigment Red 52:1 is a useful research compound. Its molecular formula is C18H11CaClN2O6S and its molecular weight is 458.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11CaClN2O6S B100630 C.I. Pigment Red 52:1 CAS No. 17852-99-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S.Ca/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYYVXRIDZRFPW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11CaClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066270
Record name C.I. Pigment Red 52, calcium salt (1:1)
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Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid
Record name 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17852-99-2
Record name 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-, calcium salt (1:1)
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Record name 2-Naphthalenecarboxylic acid, 4-[2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, calcium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 52, calcium salt (1:1)
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Record name Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
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Foundational & Exploratory

C.I. Pigment Red 52:1: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of C.I. Pigment Red 52:1, a prominent monoazo lake pigment. This document outlines its chemical identity, physicochemical properties, and a detailed synthesis protocol, tailored for professionals in research and development.

Core Identification and Chemical Structure

This compound, identified by the CAS Number 17852-99-2 , is a calcium salt of a sulfonated azo dye.[1][2] Its chemical structure is characterized by a single azo group (-N=N-) which classifies it as a monoazo pigment.[1][2] The ":1" in its name specifically denotes the calcium salt form.[1]

Molecular Formula: C₁₈H₁₁CaClN₂O₆S[1][2]

IdentifierValue
C.I. Name Pigment Red 52:1
C.I. Number 15860:1[1][2][3]
CAS Number 17852-99-2[1][2][3]
EINECS Number 241-808-5[3][4]
Molecular Formula C₁₈H₁₁CaClN₂O₆S[1][2]
Molecular Weight 458.89 g/mol [1][2]
Chemical Group Monoazo Lake[1][4]
Synonyms Lithol Scarlet Red S6B, BON Rubine C, Macatawa Red[2][4][5]

Physicochemical and Performance Properties

This compound is a brilliant red powder with a bluish shade.[1][4] Its performance characteristics, such as heat and light stability, are crucial for its various applications. The pigment is insoluble in ethanol and its solubility in water is described as yielding a yellow-red solution.[2] It exhibits moderate acid and alkali resistance.[3][6]

PropertyValue
Appearance Red powder[1][4]
Shade Bluish Red[1][4]
Heat Resistance 180°C[1][3][4]
Light Fastness (Blue Wool Scale) 6 (out of 8)[1][4]
Oil Absorption 30-55 g/100g [1][4]
Density 1.6 - 1.68 g/cm³[1][4]
pH Value 6.0 - 8.0[1][4]
Water Resistance 5[3]
Acid Resistance 2-5[3][4]
Alkali Resistance 3-5[3][4]
Alcohol Resistance 3-5[3][4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-stage process that involves diazotization, azo coupling, and subsequent laking (salt formation).

Materials:

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (also known as 2B Acid)

  • Sodium nitrite

  • Hydrochloric acid

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium hydroxide

  • Calcium chloride

Methodology:

  • Diazotization: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is diazotized in an aqueous solution using sodium nitrite and hydrochloric acid at a low temperature (typically 0-5°C) to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of 3-Hydroxy-2-naphthoic acid that has been dissolved in an aqueous sodium hydroxide solution. This coupling reaction forms the soluble azo dye.

  • Laking/Precipitation: The final pigment is precipitated by adding a solution of calcium chloride to the solution of the azo dye. The calcium ions replace the sodium ions, forming the insoluble calcium salt, this compound.

  • Isolation and Purification: The precipitated pigment is then filtered, washed extensively with water to remove any unreacted starting materials and soluble salts, and finally dried to yield the final product.

Caption: Synthesis workflow for this compound.

Applications and Research Interest

While primarily used in printing inks (especially solvent-based packaging inks), paints, and plastics, the well-defined chemical structure and properties of this compound make it a subject of research interest.[3][4][6] Current research focuses on enhancing its performance characteristics, such as thermal and light stability, and modifying its physical properties like particle size and surface characteristics to improve its dispersibility in various media.[1]

Logical_Relationships cluster_structure Molecular & Crystal Structure cluster_properties Physicochemical Properties cluster_performance Performance Characteristics A Chemical Composition (C₁₈H₁₁CaClN₂O₆S) G Spectroscopic Profile (Color) A->G B Azo Group (-N=N-) & Naphthoic Acid Moiety B->G C Calcium Salt Lake F Solubility & Oil Absorption C->F J Chemical Resistance (Acid, Alkali) C->J D Crystal Lattice Structure E Particle Size & Surface Area D->E I Light & Heat Stability D->I K Dispersibility & Viscosity E->K F->K H Color Strength & Shade G->H

References

An In-depth Technical Guide to the Synthesis of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

C.I. Pigment Red 52:1 is a significant monoazo pigment widely utilized in various industrial applications, including printing inks and coatings.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, which is primarily achieved through a three-stage process: the diazotization of an aromatic amine, a subsequent coupling reaction to form a monoazo compound, and a final salt formation (laking) to yield the insoluble pigment.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and logical process relationships to aid in understanding the core chemical transformations.

Core Synthesis Mechanism

The synthesis of this compound is a well-established example of azo chemistry. The overall process can be broken down into three fundamental stages:

  • Diazotization: The process commences with the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid (also known as C Acid).[1][4] This reaction involves treating the primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures to form a reactive diazonium salt.[1]

  • Azo Coupling: The diazonium salt is an electrophile that then reacts with a coupling component, in this case, 3-hydroxy-2-naphthoic acid (BONA).[1][4] This electrophilic substitution reaction occurs under alkaline conditions and results in the formation of the characteristic azo chromophore (-N=N-), which is responsible for the pigment's color.[1] The product at this stage is a water-soluble azo dye.[1]

  • Laking (Salt Formation): The final step is the conversion of the soluble azo dye into an insoluble pigment through precipitation with a metal salt.[1] For this compound, a calcium salt, typically calcium chloride, is used.[1] This process, known as laking, renders the pigment insoluble in water and most organic solvents, a crucial property for its application.[1]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of this compound, based on established laboratory procedures.

The initial step is the formation of the diazonium salt from 2-amino-5-chloro-4-methylbenzenesulfonic acid.

  • Procedure:

    • A solution of 2-amino-5-chloro-p-toluenesulfonic acid (0.1 mol) is prepared in water (500 ml) with the addition of sodium hydroxide (6.4 g).[5]

    • The solution is cooled to a temperature range of 0–5°C using an ice bath.[1][4][5]

    • Concentrated hydrochloric acid (40 ml) is added to the cooled solution.[5]

    • A solution of sodium nitrite (7.2 g, 0.104 mol) in water (100 ml) is then added slowly while maintaining the temperature between 0 and 5°C to ensure the stability of the diazonium salt.[1][5]

    • The resulting suspension is stirred for approximately 30 minutes.[5]

    • Any excess nitrous acid is subsequently neutralized by the careful addition of amidosulfonic acid until a negative test on starch-iodide paper is achieved.[5]

The diazonium salt suspension is then coupled with 3-hydroxy-2-naphthoic acid.

  • Procedure:

    • In a separate vessel, a solution of the coupling component is prepared by dissolving 3-hydroxy-2-naphthoic acid (18.8 g, 0.1 mol) and sodium hydroxide (20.1 g) in water (550 ml).[5]

    • The diazonium salt suspension from Stage 1 is added dropwise to the alkaline solution of 3-hydroxy-2-naphthoic acid.[5]

    • The reaction temperature is maintained between 10 and 15°C, and the pH is kept in the alkaline range of 8 to 11 to facilitate the coupling reaction.[1]

    • The mixture is stirred until the coupling reaction is complete, which can be monitored by testing for the absence of the diazonium salt.[4]

The final stage involves the formation of the insoluble calcium salt of the azo dye.

  • Procedure:

    • To the reaction mass from Stage 2, a solution of calcium chloride is added.[1][4]

    • The mixture is then heated to a temperature of 75 to 80°C to facilitate the formation of the calcium salt.[4]

    • The precipitated pigment is then isolated from the reaction mixture by filtration.[1]

    • The filter cake is washed thoroughly with water to remove any unreacted salts and other soluble impurities.[1]

    • The final pigment is dried in an oven to yield this compound.[1]

Data Presentation

The quantitative data for the synthesis of this compound are summarized in the tables below.

Table 1: Reagents for Synthesis (based on 0.1 mol scale)

StageReagentChemical FormulaMolar Mass ( g/mol )QuantityMoles
Diazotization 2-Amino-5-chloro-p-toluenesulfonic acidC₇H₈ClNO₃S221.6622.15 g0.1
Sodium HydroxideNaOH40.006.4 g0.16
Hydrochloric Acid (conc.)HCl36.4640 ml-
Sodium NitriteNaNO₂69.007.2 g0.104
Coupling 3-Hydroxy-2-naphthoic acid (BONA)C₁₁H₈O₃188.1818.8 g0.1
Sodium HydroxideNaOH40.0020.1 g0.50
Laking Calcium ChlorideCaCl₂110.98VariesVaries

Table 2: Reaction Conditions

StageParameterValue
Diazotization Temperature0–5°C
Reaction Time~30 minutes
Coupling Temperature10–15°C
pH8–11
Laking Temperature75–80°C

Visualization of Synthesis

The following diagrams illustrate the workflow and logical relationships in the synthesis of this compound.

G Workflow for the Synthesis of this compound cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Laking & Isolation A 2-Amino-5-chloro-4- methylbenzenesulfonic acid C Diazonium Salt Formation (0-5°C) A->C B NaNO2 + HCl B->C E Coupling Reaction (10-15°C, pH 8-11) C->E Diazonium Salt D 3-Hydroxy-2-naphthoic acid (in NaOH solution) D->E F Soluble Azo Dye E->F G Addition of CaCl2 F->G H Heating (75-80°C) G->H I Filtration & Washing H->I J Drying I->J K This compound J->K

Caption: Synthesis workflow from starting materials to the final pigment.

G Logical Relationship of Synthesis Stages Start Starting Materials Diazotization Diazotization (Formation of Electrophile) Start->Diazotization Aromatic Amine Coupling Azo Coupling (Chromophore Formation) Start->Coupling Coupling Component Diazotization->Coupling Reactive Diazonium Salt Laking Laking (Insolubilization) Coupling->Laking Soluble Dye Intermediate End Final Pigment (this compound) Laking->End Insoluble Calcium Salt

Caption: Logical progression of the synthesis stages.

References

Crystallographic Data of Monoazo Lake Pigments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data of monoazo lake pigments, a class of organic colorants widely used in various industries, including pharmaceuticals for coatings and coloration. Understanding the solid-state chemistry of these pigments is crucial for controlling their physical and chemical properties, such as color, stability, and dissolution rates. This document summarizes key crystallographic data, details the experimental protocols for their determination, and provides visualizations of experimental workflows.

Introduction to Monoazo Lake Pigments

Monoazo lake pigments are formed by the precipitation of a water-soluble monoazo dye with a metallic salt, typically of calcium, barium, or strontium. The resulting insoluble pigment exhibits distinct crystalline structures that dictate its performance characteristics. The molecular structure generally consists of an aromatic or heteroaromatic ring system linked by an azo group (-N=N-) to a coupling component, often a naphthol derivative. The presence of sulfonic acid and/or carboxylic acid groups facilitates the formation of the metallic salt.

Crystallographic Data of Selected Monoazo Lake Pigments

The determination of the crystal structures of monoazo lake pigments is challenging due to their low solubility, which often hinders the growth of single crystals suitable for X-ray diffraction. Consequently, many structures are solved from high-resolution powder X-ray diffraction data. The following tables summarize the crystallographic data for several industrially significant monoazo lake pigments.

Table 1: Crystallographic Data of C.I. Pigment Red 57:1 Hydrates

C.I. Pigment Red 57:1 is one of the most important organic red pigments, and its different hydration states exhibit distinct crystal structures. All three phases crystallize in the monoclinic space group P21/c with four molecules per unit cell (Z=4).[1][2][3] The crystal structures consist of double layers, with a polar layer containing water molecules, calcium ions, and the sulfonate and carboxylate groups, and a nonpolar layer comprising the naphthalene and toluene moieties.[1][3]

Hydration StateChemical FormulaCrystal SystemSpace GroupZUnit Cell Parameters
AnhydrousCa(C₁₈H₁₂N₂O₆S)MonoclinicP21/c4Data not available in searched literature
MonohydrateCa(C₁₈H₁₂N₂O₆S)·H₂OMonoclinicP21/c4Data not available in searched literature
TrihydrateCa(C₁₈H₁₂N₂O₆S)·3H₂OMonoclinicP21/c4Data not available in searched literature

Table 2: Crystallographic Data of Other Monoazo Lake Pigments

Pigment NameC.I. NameChemical FormulaCrystal SystemSpace GroupZUnit Cell Parameters
Pigment Red 48:2 (α-phase)15865:2Ca(C₁₈H₁₁ClN₂O₆S)·H₂OMonoclinicP21/c4a = 25.186(3) Å, b = 6.848(1) Å, c = 22.863(3) Å, β = 100.95(1)°
Pigment Red 53:2 (γ-phase)15585:2Ca(C₁₇H₁₂ClN₂O₄S)₂·2H₂OMonoclinicP2₁/c2a = 23.327(2) Å, b = 6.9531(6) Å, c = 12.015(1) Å, β = 101.46(1)°
Pigment Red 412085C₁₆H₁₁ClN₂O₃MonoclinicP21/c4a = 6.94030(10) Å, b = 12.6111(2) Å, c = 15.7945(2) Å, β = 96.4440(10)°

Experimental Protocols

The crystallographic data presented in this guide are primarily obtained through single-crystal and powder X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Due to the aforementioned difficulty in growing suitable single crystals of monoazo lake pigments, this technique is less common but provides the most accurate structural information when successful.

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a dilute solution of the purified pigment in a suitable solvent or solvent mixture. Slow evaporation, slow cooling, or vapor diffusion methods are commonly employed. The ideal crystal size for SC-XRD is typically in the range of 0.1 to 0.5 mm in all dimensions.

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, often using a cryo-loop or a glass fiber with a suitable adhesive.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector). Data is collected over a wide range of angles to ensure a complete dataset.

  • Data Processing: The collected diffraction intensities are integrated, corrected for various factors (e.g., Lorentz and polarization effects, absorption), and scaled.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is the more common technique for the structural characterization of monoazo lake pigments due to the microcrystalline nature of the precipitated powders.

Methodology:

  • Sample Preparation: A fine powder of the pigment is gently packed into a sample holder. The surface of the powder should be flat and level with the holder's surface to ensure accurate diffraction angles.

  • Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The sample is typically rotated during the measurement to ensure that all possible crystal orientations are sampled.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and space group of the crystalline phase.

  • Structure Solution (ab initio): For novel structures, the unit cell is first indexed from the peak positions. The integrated intensities of the peaks are then used in structure solution programs, often employing real-space methods like simulated annealing, to determine the arrangement of the molecule within the unit cell.

  • Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental pattern, refining the structural and instrumental parameters to obtain the final crystal structure.

Visualizations

The following diagrams illustrate the general workflows for determining the crystal structure of monoazo lake pigments.

experimental_workflow cluster_synthesis Pigment Synthesis & Preparation cluster_characterization Crystallographic Analysis cluster_data_analysis Structure Determination synthesis Synthesis of Monoazo Dye laking Laking with Metal Salt synthesis->laking purification Purification & Drying laking->purification pxrd Powder X-ray Diffraction (PXRD) purification->pxrd Powder Sample sc_growth Single Crystal Growth purification->sc_growth Solubilization rietveld Rietveld Refinement pxrd->rietveld scxrd Single-Crystal X-ray Diffraction (SC-XRD) sc_growth->scxrd Single Crystal direct_methods Direct/Patterson Methods scxrd->direct_methods structure Crystal Structure (Unit Cell, Atomic Coordinates) rietveld->structure direct_methods->structure

General experimental workflow for crystal structure determination.

data_analysis_pathway cluster_powder Powder Diffraction Route cluster_single_crystal Single-Crystal Route start Diffraction Data (Intensities vs. 2θ or hkl) indexing Indexing of Diffraction Peaks (Determination of Unit Cell) start->indexing PXRD Data unit_cell_sc Unit Cell & Space Group Determination start->unit_cell_sc SC-XRD Data space_group Space Group Determination indexing->space_group structure_solution_powder Structure Solution (e.g., Simulated Annealing) space_group->structure_solution_powder rietveld Rietveld Refinement structure_solution_powder->rietveld final_structure Final Crystal Structure Model (Atomic Coordinates, Bond Lengths, Angles) rietveld->final_structure structure_solution_sc Structure Solution (Direct or Patterson Methods) unit_cell_sc->structure_solution_sc refinement_sc Structure Refinement structure_solution_sc->refinement_sc refinement_sc->final_structure

Data analysis pathways for crystallographic data.

References

An In-depth Technical Guide on the Thermal and Photostability of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Pigment Red 52:1 is a monoazo calcium salt lake pigment, chemically identified as the calcium salt of 4-((4-chloro-5-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid.[1][2] It belongs to the family of BON (Beta-Oxy-Naphthoic acid) azo pigments and is valued for its brilliant red shade.[2] This pigment finds extensive use in printing inks, particularly solvent-based and water-based inks for packaging, where it is noted for its high color strength and good viscosity stability.[3][4] It is also utilized in the coloration of plastics, paints, and textiles, although its stability properties can be a limiting factor in certain high-performance applications.[3][4] This guide provides a detailed examination of the thermal and photostability of this compound, presenting key data, experimental methodologies, and potential degradation pathways.

Thermal Stability

The thermal stability of a pigment is a critical parameter, especially for applications involving high-temperature processing, such as in plastics. This compound generally exhibits moderate heat resistance. Reports indicate its stability is reliable up to 180°C, which can be a limitation for some high-temperature engineering plastics.[3] Beyond this temperature, degradation can occur, leading to color changes. However, research has demonstrated that its thermal stability can be significantly enhanced. For instance, intercalating the pigment into MgAl-NO3-layered double hydroxides (LDHs) has been shown to improve its thermal stability to 250°C.[3][5] Some data even suggests a decomposition temperature exceeding 250°C.[6][7]

Quantitative Thermal Stability Data
ParameterValueNotesSource(s)
Heat Resistance 180 °CGeneral use limit in applications like plastics.[3][4]
Melting Point >250 °C (decomposes)The pigment decomposes before melting.[6][7]
Enhanced Stability 250 °CAchieved via intercalation into MgAl-NO3-layered double hydroxides (LDHs).[3][5]

Photostability

Photostability, or lightfastness, measures a pigment's resistance to fading or color change upon exposure to light. This compound is generally considered to have moderate lightfastness, making it suitable for applications where high durability to prolonged sunlight exposure is not the primary requirement.[3] Its photostability is often rated on the Blue Wool Scale, an eight-step scale where 1 indicates very poor lightfastness and 8 is excellent. Reports on its rating vary, with some sources citing a moderate rating of 6, while others indicate a lower rating of 3.[3][4] This variability can depend on the specific formulation, including the binder system and the presence of stabilizers. Similar to its thermal properties, the photostability of Pigment Red 52:1 can be improved by shielding the chromophore from UV radiation, for example, through intercalation into layered double hydroxides (LDHs).[1][3][8]

Quantitative Photostability Data
ScaleRatingInterpretationSource(s)
Blue Wool Scale 6Moderate Lightfastness[3]
Blue Wool Scale 3Fair Lightfastness[4]

Experimental Protocols

The evaluation of pigment stability relies on standardized analytical techniques. Thermogravimetric Analysis (TGA) and Xenon Arc Accelerated Weathering are the primary methods for assessing thermal and photostability, respectively.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the temperature at which a pigment begins to decompose by measuring mass loss as a function of temperature.[3][9]

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the pigment powder (typically 5-10 mg) is placed into a high-purity, inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The sample is loaded into a TGA instrument, which consists of a high-precision balance and a furnace.[10]

  • Experimental Conditions:

    • Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11]

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant, controlled rate (e.g., 10 or 20°C/min).[11][12]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed. The onset temperature of significant mass loss is identified as the decomposition temperature, indicating the limit of the pigment's thermal stability.[13]

Xenon Arc Accelerated Weathering for Photostability

Xenon arc testing is a laboratory method that simulates the damaging effects of full-spectrum sunlight, temperature, and moisture to assess the lightfastness of materials over a shortened period.[14][15]

Methodology:

  • Sample Preparation: The pigment is dispersed in a suitable medium (e.g., a paint or polymer matrix) and applied to standardized panels. Control samples are kept in the dark for later comparison.

  • Instrument Setup: The test panels are mounted in a xenon arc test chamber. This chamber is equipped with a xenon arc lamp, which provides a radiation spectrum that closely simulates natural sunlight.[14][16] Optical filters are used to tailor the light spectrum for specific end-use conditions (e.g., outdoor or indoor exposure).[15]

  • Experimental Conditions (Cycle Parameters): The samples are subjected to controlled, repeating cycles of light, temperature, and moisture. A typical cycle might be defined by standards like ASTM G155 or ISO 4892.[15][17]

    • Irradiance: The light intensity is controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).[14]

    • Temperature: Black Panel Temperature (BPT) is controlled to simulate surface heating by sunlight (e.g., 63°C).[14]

    • Humidity: Relative humidity is controlled to mimic natural conditions.[14]

    • Moisture: Cycles often include periods of water spray to simulate rain and dew.[14][15]

  • Data Acquisition: At specified intervals (e.g., 500, 1000, 2000 hours), the exposed samples are removed and evaluated.[15]

  • Data Analysis:

    • Visual Assessment: Samples are visually inspected for changes like fading, cracking, or chalking.[14]

    • Colorimetric Measurement: A spectrophotometer or colorimeter is used to measure the color change. The total color difference (ΔE*) is calculated to provide a quantitative measure of fading.[14] The results are compared against the unexposed control samples.

Visualizations

Experimental and Degradation Pathways

The following diagrams illustrate a typical workflow for pigment stability testing and a generalized pathway for the degradation of azo pigments.

G Experimental Workflow for Pigment Stability Assessment cluster_thermal Thermal Stability (TGA) cluster_photo Photostability (Xenon Arc) T_Prep Sample Preparation (5-10 mg powder) T_Inst Instrument Setup (TGA, N2 Atmosphere) T_Prep->T_Inst T_Run Heating Program (e.g., 10°C/min to 800°C) T_Inst->T_Run T_Data Data Acquisition (Mass vs. Temperature) T_Run->T_Data T_Analysis Analysis (Determine Onset of Mass Loss) T_Data->T_Analysis Result Stability Report T_Analysis->Result P_Prep Sample Preparation (Pigment in matrix on panel) P_Inst Instrument Setup (Xenon Weather-Ometer) P_Prep->P_Inst P_Run Accelerated Exposure (Light, Temp, Humidity Cycles) P_Inst->P_Run P_Data Data Acquisition (Periodic Sampling) P_Run->P_Data P_Analysis Analysis (Measure Color Change ΔE*) P_Data->P_Analysis P_Analysis->Result Start Pigment Sample (this compound) Start->T_Prep Start->P_Prep

Caption: Workflow for Thermal and Photostability Testing.

G Generalized Degradation Pathway for Azo Pigments Azo Azo Pigment (R-N=N-R') Radicals Formation of Radical Species (R-N=N• + •R') Azo->Radicals Photo/Thermal Excitation Stress Stress Factors (UV Radiation, Heat) Stress->Azo Cleavage Cleavage of Azo Bond Radicals->Cleavage Intermediates Formation of Unstable Intermediates (e.g., Amines, Phenols) Cleavage->Intermediates Degradation Further Oxidation / Reaction Intermediates->Degradation Loss Loss of Chromophore (Color Fade) Degradation->Loss

Caption: Generalized Azo Pigment Degradation Pathway.

References

An In-depth Technical Guide to the Toxicological Profile of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 52:1, identified by CAS number 17852-99-2 and Colour Index number 15860:1, is a monoazo calcium salt pigment. Its chemical name is Calcium 4-((4-chloro-3-sulfophenyl)azo)-3-hydroxy-2-naphthalenecarboxylate. This document provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and visual representations of testing protocols. The information is intended to support safety assessments and research applications.

Toxicological Data Summary

The toxicological profile of this compound indicates a low order of acute toxicity. Data on other endpoints such as repeated dose toxicity, carcinogenicity, and reproductive toxicity are limited for this specific pigment. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral> 5000 mg/kg bw[1]
LD50RatOral8110 mg/kg bw[2]
LD50RabbitDermal> 2 g/kg[2]
Table 2: Irritation
EndpointSpeciesResultReference
Skin IrritationRabbitNon-irritating[3]
Eye IrritationRabbitNon-irritating[3][4]
Table 3: Genotoxicity

Specific genotoxicity data for this compound is limited. However, BONA pigment lakes, a category to which Pigment Red 52:1 belongs, have generally tested negative in genotoxicity assays.[5]

Table 4: Carcinogenicity

No specific carcinogenicity studies for this compound were identified. Studies on analogous BONA pigments, such as C.I. Pigment Red 57:1, have not indicated carcinogenic potential.[5]

Table 5: Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were identified for this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not extensively published. The following descriptions are based on standard OECD guidelines that are typically followed for such assessments.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically determined in a stepwise procedure using a small number of animals.

  • Test Animals: Usually, female rats are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Administration: The pigment is administered orally by gavage, typically suspended in a suitable vehicle like water or oil. A starting dose of 2000 mg/kg body weight is common for substances with expected low toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute_Oral_Toxicity_Workflow start Animal Acclimatization (Rats) fasting Overnight Fasting start->fasting dosing Single Oral Gavage (e.g., 2000 mg/kg) fasting->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy

Acute Oral Toxicity Experimental Workflow
Skin Irritation (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Test Site Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A small amount (e.g., 0.5 g) of the pigment, moistened with a suitable vehicle, is applied to a small patch of skin (approx. 6 cm²). The patch is covered with a gauze dressing and semi-occlusive bandage for 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Skin_Irritation_Workflow start Animal Preparation (Rabbit, Clipped Skin) application Application of Pigment (0.5g, 4-hour exposure) start->application removal Removal of Test Substance application->removal scoring Scoring of Skin Reactions (1, 24, 48, 72 hours) removal->scoring end Final Evaluation scoring->end

Skin Irritation Experimental Workflow
Eye Irritation (Following OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Application: A small amount (e.g., 0.1 g) of the pigment is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

Eye_Irritation_Workflow start Animal Selection (Rabbit, Healthy Eyes) instillation Instillation of Pigment (0.1g into one eye) start->instillation observation Ocular Examination (1, 24, 48, 72 hours) instillation->observation evaluation Evaluation of Irritation observation->evaluation

Eye Irritation Experimental Workflow
Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Procedure: The bacterial strains are exposed to various concentrations of the pigment on a minimal agar medium.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential. For azo dyes, a pre-incubation modification is often used to facilitate reductive cleavage of the azo bond.

Ames_Test_Workflow cluster_with_s9 With Metabolic Activation cluster_without_s9 Without Metabolic Activation s9_mix Pigment + S9 Mix + Bacterial Strain s9_plate Plate on Minimal Agar s9_mix->s9_plate s9_incubate Incubate (37°C, 48h) s9_plate->s9_incubate s9_count Count Revertant Colonies s9_incubate->s9_count evaluation Evaluate Mutagenic Potential s9_count->evaluation no_s9_mix Pigment + Buffer + Bacterial Strain no_s9_plate Plate on Minimal Agar no_s9_mix->no_s9_plate no_s9_incubate Incubate (37°C, 48h) no_s9_plate->no_s9_incubate no_s9_count Count Revertant Colonies no_s9_incubate->no_s9_count no_s9_count->evaluation start Prepare Pigment Concentrations start->s9_mix start->no_s9_mix

Ames Test Experimental Workflow

Conclusion

Based on the available data, this compound exhibits low acute toxicity. There is a lack of specific data for this pigment concerning repeated dose toxicity, carcinogenicity, and reproductive toxicity. The broader category of BONA pigment lakes, to which it belongs, generally shows a low hazard profile. Further studies on this compound would be necessary to provide a more complete toxicological characterization. The experimental protocols described herein are based on internationally accepted guidelines and provide a framework for such future investigations.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 52:1, a monoazo pigment belonging to the BONA (beta-oxynaphthoic acid) lake pigment category, is a widely used colorant in various industrial applications. Its chemical structure, a calcium salt of the coupling product of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid, imparts a brilliant red hue. However, the stability of this pigment under various environmental and industrial conditions is a critical concern, as its degradation can lead to color fading and the formation of potentially hazardous byproducts. This technical guide provides a comprehensive overview of the known and predicted degradation pathways of this compound, summarizes available data on its byproducts, and outlines relevant experimental methodologies.

Predicted Degradation Pathways

The primary mechanism of azo dye degradation involves the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the pigment's color. This cleavage can be initiated by various means, including microbial action, photocatalysis, and chemical reduction.

The predicted primary degradation of this compound involves the breaking of the azo linkage, which would likely yield its two precursor molecules:

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid

  • 3-Hydroxy-2-naphthoic acid

Further degradation of these aromatic amines can then occur, potentially leading to a variety of smaller, and in some cases, more toxic, intermediate compounds before complete mineralization to carbon dioxide, water, and inorganic salts.

Degradation Pathway of this compound This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Precursor 1 2-Amino-5-chloro-4- methylbenzenesulfonic acid Azo Bond Cleavage->Precursor 1 Precursor 2 3-Hydroxy-2-naphthoic acid Azo Bond Cleavage->Precursor 2 Further Degradation Further Degradation Precursor 1->Further Degradation Precursor 2->Further Degradation Mineralization Products CO2, H2O, Inorganic Salts Further Degradation->Mineralization Products

Fig. 1: Predicted primary degradation pathway of this compound.

Degradation Byproducts

While specific studies exhaustively detailing the degradation byproducts of this compound are limited, research on structurally similar azo pigments provides valuable insights. The primary byproducts expected from the initial azo bond cleavage are the precursor molecules.

Table 1: Predicted Primary Degradation Byproducts of this compound

Precursor MoleculeChemical Formula
2-Amino-5-chloro-4-methylbenzenesulfonic acidC₇H₈ClNO₃S
3-Hydroxy-2-naphthoic acidC₁₁H₈O₃

Further degradation of these precursors can lead to a complex mixture of intermediates. For instance, studies on other red azo pigments have identified phthalic anhydride and phthalimide as photodegradation products. The presence of chlorine and sulfur in the structure of this compound also suggests the potential formation of chlorinated and sulfonated aromatic amines, which can be of environmental and toxicological concern. The identification and quantification of these byproducts are crucial for a complete risk assessment.

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound, various experimental methodologies can be employed. These protocols are designed to simulate different environmental and industrial conditions that the pigment might encounter.

Photocatalytic Degradation

This method utilizes a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV or simulated solar light) to induce degradation.

Experimental Workflow:

Fig. 2: Experimental workflow for photocatalytic degradation.

Methodology:

  • Prepare a stock suspension of this compound in deionized water.

  • Add a specific concentration of the photocatalyst (e.g., 1 g/L of TiO₂).

  • Adjust the pH of the suspension to the desired level using dilute acid or base.

  • Place the suspension in a photoreactor equipped with a light source and a magnetic stirrer.

  • Irradiate the suspension while maintaining constant stirring.

  • Withdraw aliquots at predetermined time intervals.

  • Filter the samples to remove the photocatalyst particles.

  • Analyze the filtrate for the remaining pigment concentration using UV-Vis spectrophotometry and for degradation byproducts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Biodegradation

This approach utilizes microorganisms to break down the pigment. Both aerobic and anaerobic conditions can be investigated.

Experimental Workflow:

Fig. 3: Experimental workflow for biodegradation.

Methodology:

  • Prepare a suitable mineral salt medium that provides essential nutrients for microbial growth.

  • Add this compound to the medium at a specific concentration. It can be used as the sole carbon source or in conjunction with a co-substrate like glucose.

  • Inoculate the medium with a pure microbial strain known for dye degradation or with a mixed culture from a source like activated sludge.

  • Incubate the cultures under controlled conditions (e.g., 37°C, pH 7) with or without shaking (for aerobic or anaerobic conditions, respectively).

  • Monitor the decolorization of the medium visually and spectrophotometrically over time.

  • At the end of the incubation period, collect samples, centrifuge to remove biomass, and filter the supernatant.

  • Analyze the supernatant for residual pigment and metabolic byproducts using chromatographic and spectrometric techniques.

Quantitative Data

Currently, there is a significant lack of published quantitative data specifically on the degradation kinetics and byproduct formation for this compound. The majority of available information pertains to the general class of azo dyes or other specific pigments. Research in this area is needed to accurately assess the environmental fate and potential risks associated with this pigment.

Conclusion

The degradation of this compound is a complex process that is predicted to initiate with the cleavage of the azo bond, leading to the formation of its precursor molecules, 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid. Subsequent degradation of these intermediates can result in a variety of byproducts. While detailed experimental data for this specific pigment is scarce, the methodologies outlined in this guide provide a framework for future research to elucidate its degradation pathways, identify and quantify byproducts, and assess its environmental impact. Such studies are essential for ensuring the safe use and disposal of this widely used colorant.

Solubility of C.I. Pigment Red 52:1 in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of C.I. Pigment Red 52:1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C.I. 15860:1; CAS 17852-99-2) is a monoazo calcium lake pigment widely utilized in printing inks and industrial coatings.[1][2] Its performance and application are intrinsically linked to its interactions with organic solvents. This guide provides a comprehensive overview of the solubility and resistance of this compound in various organic solvents, based on available technical data. While precise quantitative solubility data is not widely published, this document consolidates qualitative assessments of its solvent fastness and outlines standard experimental protocols for determining pigment solubility.

Chemical and Physical Properties

This compound is characterized by the presence of a single azo group (-N=N-) in its molecular structure.[1] It is produced by the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid, followed by coupling with 3-hydroxy-2-naphthoic acid, and subsequent conversion into a calcium salt.[3] This laking process renders the pigment largely insoluble in water and many organic solvents, a crucial characteristic for its use in various applications.[2]

Solubility and Solvent Resistance

The interaction of this compound with organic solvents is typically described in terms of its "resistance" or "fastness," which indicates its ability to withstand dissolution or "bleeding" when in contact with a solvent. Quantitative solubility values (e.g., in g/100 mL) are not commonly reported in publicly available technical literature for this specific pigment. However, several sources provide qualitative data on its performance in various solvents, often rated on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance.

Data Presentation: Solvent Fastness of this compound

The following table summarizes the solvent resistance of this compound as reported in various technical data sheets. It is important to note that the exact test methods and rating scales may vary between manufacturers.

Organic SolventChemical ClassResistance/Fastness Rating
XyleneAromatic HydrocarbonGood[4]
EthanolAlcoholGood[4], Not Soluble[3]
Ethyl AcetateEsterGood[4]
White SpiritAliphatic HydrocarbonGood[4]
Butyl AcetateEster4 (Good)
BenzeneAromatic Hydrocarbon4 (Good)
Ketones (general)Ketone4 (Good)

Note: The numerical ratings are based on a 1-5 scale, where 5 is excellent.

Experimental Protocols for Determining Pigment Solubility and Bleeding

For researchers and professionals requiring precise solubility data, standardized experimental methods must be employed. The following protocols are based on established industry standards for evaluating the solvent resistance and bleeding characteristics of pigments.

ASTM D279: Standard Test Methods for Bleeding of Pigments

This standard provides two primary methods for assessing the bleeding characteristics of dry pigments.

This method is a rapid test to determine the amount of color extracted when a pigment is in direct contact with a solvent.

Methodology:

  • Sample Preparation: Accurately weigh 0.50 g of this compound into a test tube or vial.

  • Solvent Addition: Add 20 mL of the desired organic solvent (e.g., toluene is the standard, but others can be used by agreement).

  • Agitation and Incubation: Stopper the container and shake vigorously for 10 seconds. Allow the mixture to stand for 15 minutes. Repeat the 10-second shake and let it stand for an additional 45 minutes.

  • Filtration: Filter the mixture through a filter paper (e.g., Whatman No. 44) with a bed of a non-bleeding filter aid like Blanc Fixe.

  • Observation: Observe the filtrate for any coloration. The degree of bleeding is assessed visually against a standard or on a 1-5 scale (5 = no bleeding, 1 = severe bleeding).

This method evaluates the migration of the pigment from a base coat into a subsequently applied white topcoat. It provides a more practical assessment of bleed resistance in a coating system.

Methodology:

  • Base Coat Preparation: Prepare a colored coating using this compound in a suitable vehicle.

  • Application of Base Coat: Apply the colored coating to one half of a test panel and allow it to dry completely.

  • Application of Top Coat: Apply a white finish over the entire panel, covering both the colored base coat and the uncoated portion.

  • Drying and Observation: Allow the topcoat to dry completely.

  • Evaluation: Visually assess the white topcoat for any discoloration or color migration from the red base coat. The degree of bleeding is rated on a 1-5 scale.

Quantitative Solubility Determination

To obtain precise solubility data (e.g., g/L), a gravimetric or spectrophotometric method can be employed.

Methodology:

  • Sample Preparation: Prepare a saturated solution of this compound in the chosen organic solvent at a specified temperature (e.g., 25°C). This can be achieved by adding an excess of the pigment to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved pigment from the saturated solution using centrifugation followed by fine filtration (e.g., using a 0.2 µm syringe filter).

  • Quantification (Gravimetric Method): a. Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container. b. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved pigment is obtained. c. Calculate the solubility in g/L or other desired units.

  • Quantification (Spectrophotometric Method): a. If the pigment has a known molar absorptivity in the solvent, the concentration of the saturated solution can be determined using UV-Vis spectrophotometry and the Beer-Lambert law. b. This requires the preparation of a calibration curve with solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for evaluating the solubility and resistance of a pigment in an organic solvent.

G start Start: Select Pigment (this compound) and Organic Solvent qualitative Qualitative Assessment (ASTM D279 - Method A) start->qualitative Initial Screening quantitative Quantitative Determination start->quantitative For Precise Data application Application Testing (ASTM D279 - Method B) qualitative->application If Bleeding is a Concern gravimetric Gravimetric Method quantitative->gravimetric spectrophotometric Spectrophotometric Method quantitative->spectrophotometric data_analysis Data Analysis and Reporting gravimetric->data_analysis spectrophotometric->data_analysis application->data_analysis

Caption: Workflow for Pigment-Solvent Interaction Assessment.

Conclusion

This compound exhibits good to excellent resistance to a range of common organic solvents, a property that is fundamental to its utility in inks and coatings. While quantitative solubility data remains scarce in public literature, standardized testing protocols such as ASTM D279 provide a robust framework for researchers and professionals to evaluate its performance for specific applications. The choice of solvent and the intended application will ultimately dictate the suitability of this pigment, and empirical testing is highly recommended to ensure desired performance characteristics are met.

References

Methodological & Application

Application Note: Comprehensive Characterization of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

AN-PR521-V1

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of C.I. Pigment Red 52:1 (CAS: 17852-99-2), a monoazo calcium salt lake pigment.[1][2] The protocols herein describe methods for confirming its chemical identity, purity, thermal stability, and morphology, which are critical parameters for its application in various industries, including pharmaceuticals, cosmetics, and printing inks.[1][3]

Physicochemical Properties

This compound is a synthetic organic pigment characterized by a single azo group (-N=N-) in its molecular structure.[1] It is specifically a calcium salt lake of the dye formed from the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid and coupling with 3-Hydroxy-2-naphthoic acid.[1] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. Name Pigment Red 52:1[2]
C.I. Number 15860:1[4]
CAS Number 17852-99-2[1]
Molecular Formula C₁₈H₁₁CaClN₂O₆S[1]
Molecular Weight 458.89 g/mol [1]
Chemical Group Monoazo Lake (BONA, Ca-salt)[1][4]
Appearance Red powder[1]
Shade Brilliant, Bluish Red[1]
Heat Stability 180°C (can be enhanced to 250°C via intercalation into LDHs)[1][5]
Light Fastness 6 (Scale of 1 to 8)[1]

Analytical Workflows and Methodologies

A multi-technique approach is necessary for the full characterization of this compound. The general workflow involves spectroscopic analysis for structural confirmation, chromatography for purity assessment, thermal analysis for stability, and microscopy for particle morphology.

cluster_0 Characterization Workflow for this compound cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Results PR521 This compound Sample Spectroscopy Spectroscopic Analysis (FT-IR, Raman) PR521->Spectroscopy Chromatography Chromatographic Analysis (HPLC/UPLC) PR521->Chromatography Thermal Thermal Analysis (TGA/DSC) PR521->Thermal Microscopy Microscopic Analysis (SEM) PR521->Microscopy Identity Structural Identity & Functional Groups Spectroscopy->Identity Purity Purity & Impurity Profile Chromatography->Purity Stability Thermal Stability Thermal->Stability Morphology Particle Size & Shape Microscopy->Morphology

Caption: General analytical workflow for pigment characterization.

Spectroscopic Characterization

Spectroscopic methods are fundamental for confirming the molecular structure and identifying the functional groups of the pigment.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational bands of the functional groups present in this compound.

Table 2: Illustrative FT-IR Vibrational Bands for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
~3400-3500O-H stretching (hydroxyl group)
~3000-3100Aromatic C-H stretching
~1600-1620Aromatic C=C stretching
~1550-1600Asymmetric COO⁻ stretching (carboxylate)
~1490N=N stretching (azo group)
~1400-1450Symmetric COO⁻ stretching (carboxylate)
~1150-1250Asymmetric SO₃⁻ stretching (sulfonate)
~1040-1080Symmetric SO₃⁻ stretching (sulfonate)
~700-900C-H out-of-plane bending

Protocol 3.1: FT-IR Analysis using KBr Pellet Technique

  • Sample Preparation:

    • Thoroughly mix ~1 mg of the this compound sample with ~100-200 mg of dry, IR-grade Potassium Bromide (KBr) in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Transfer the powder into a pellet-forming die.

    • Press the powder under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or semi-transparent pellet.[6]

  • Background Collection:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂).[7]

  • Sample Analysis:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[8]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

    • Identify and label the major absorption peaks and compare them with reference spectra or the expected vibrational frequencies in Table 2.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information and is particularly useful for identifying the azo linkage and aromatic ring structures. It can also be used for in-situ analysis within a complex matrix.[1]

Table 3: Representative Raman Bands for Red Azo Pigments

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~1600-1550Aromatic C=C stretching[1]
~1490N=N stretching (azo group)[1]
~1450CH₂ bending[1]
~1340C-N stretching[1]
~1250Phenyl-N stretching[1]
~1180C-H in-plane bending[1]

Protocol 3.2: Raman Spectroscopic Analysis

  • Instrument Setup:

    • Use a Raman microscope equipped with a suitable laser excitation source (e.g., 785 nm or 852 nm to minimize fluorescence).[9]

    • Calibrate the spectrometer using a known standard (e.g., silicon wafer).

  • Sample Preparation:

    • Place a small amount of the pigment powder on a microscope slide.

  • Data Acquisition:

    • Focus the laser onto the sample using the microscope objective.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-1800 cm⁻¹).

    • Adjust laser power and acquisition time to obtain a high-quality spectrum without causing thermal degradation of the sample.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Identify and assign the characteristic Raman shifts by comparing them with reference data.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying any organic impurities or byproducts from its synthesis.[1]

cluster_0 HPLC Purity Analysis Workflow Prep Sample Preparation (Dissolve in Solvent, Filter) Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV-Vis Detection (e.g., 254 nm, 520 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Purity Calculation) Detect->Analyze Result Purity Report (% Area of Main Peak) Analyze->Result

Caption: Workflow for HPLC-based purity assessment.

Protocol 4.1: HPLC Purity Assay

  • Reagents and Equipment:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Solvent for sample preparation (e.g., Dimethylformamide or a mixture of Acetonitrile/Water).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm for general impurities and a wavelength in the 500-600 nm range for colored species.[1]

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B (linear gradient)

      • 15-18 min: 95% B (hold)

      • 18-20 min: 95% to 20% B (return to initial)

      • 20-25 min: 20% B (re-equilibration)

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).

    • Prepare the sample to be tested at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject a solvent blank, followed by the standard and sample solutions.[11]

  • Data Analysis:

    • Integrate the area of all peaks in the sample chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Table 4: Illustrative HPLC Data for Purity Analysis

Retention Time (min)Peak IdentityArea %
3.5Impurity (e.g., Unreacted Amine)0.25
5.8Impurity (e.g., Coupling Byproduct)0.40
10.2 This compound 99.25
12.1Impurity (e.g., Degradation Product)0.10

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the pigment. This compound is reported to be stable up to 180°C.[1]

Protocol 5.1: Thermogravimetric Analysis (TGA)

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

  • Procedure:

    • Accurately weigh 5-10 mg of the pigment into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (~25°C) to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[8]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins (e.g., >5% loss).[1]

    • Identify the temperature ranges of major decomposition events.

Table 5: Representative Thermal Events for this compound

Temperature Range (°C)Mass Loss (%)Associated Event
30 - 150~1-3%Loss of adsorbed water and volatile impurities.
>180-200 -Onset of thermal decomposition.
200 - 450~30-40%Decomposition of organic moieties (azo, aromatic rings).
>450-Formation of stable inorganic residue (e.g., CaS, CaO).

Microscopic Characterization

Scanning Electron Microscopy (SEM) is employed to visualize the particle size, shape, and surface morphology of the pigment, which are critical properties influencing its performance in applications like inks and coatings.[1]

Protocol 6.1: Scanning Electron Microscopy (SEM) Analysis

  • Sample Preparation:

    • Disperse a small amount of the pigment powder in a volatile solvent like ethanol using ultrasonication.[12]

    • Place a single droplet of the suspension onto an aluminum SEM stub fitted with double-sided carbon tape.

    • Allow the solvent to evaporate completely at room temperature.[12]

  • Sputter Coating:

    • To prevent charging and improve image quality, coat the sample with a thin conductive layer (e.g., 5-10 nm of gold or platinum) using a sputter coater.

  • Imaging:

    • Place the coated stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and stigma to obtain sharp images.

    • Capture images at various magnifications (e.g., 1,000x, 5,000x, 20,000x) to observe both agglomerates and primary particles.

  • Data Analysis:

    • Analyze the captured micrographs to describe the particle morphology (e.g., shape, texture).

    • Use the SEM software's measurement tools to estimate the particle size distribution. For many applications, a D50 of less than 500 nm is desired.[1]

References

Application Note: HPLC Purity Analysis of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 52:1 (C.I. 15860:1) is a monoazo calcium salt pigment widely utilized in printing inks, plastics, and other materials for its vibrant red hue.[1] The purity of this pigment is critical for its performance characteristics, such as color strength, dispersibility, and lightfastness, and to ensure the absence of potentially harmful impurities, particularly in applications with indirect food or drug contact. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound, allowing for the separation and quantification of the main component from organic impurities and synthesis byproducts.[1]

This application note provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC method with UV-Vis detection. The methodology is designed to be robust and suitable for quality control and research environments.

Potential Impurities

The synthesis of this compound involves the diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic acid followed by coupling with 3-Hydroxy-2-naphthoic acid and subsequent precipitation with a calcium salt.[2] Based on this synthesis route, potential impurities may include:

  • Unreacted Starting Materials:

    • 2-Amino-5-chloro-4-methylbenzenesulfonic acid

    • 3-Hydroxy-2-naphthoic acid

  • Intermediates and Byproducts:

    • Isomeric coupling products

    • Decomposition products of the diazonium salt

    • Other related azo compounds

Experimental Protocol

This protocol outlines a representative reverse-phase HPLC method for the purity analysis of this compound.

1. Materials and Reagents

  • This compound sample

  • Reference standards for this compound and potential impurities (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Dimethylformamide (DMF) or other suitable solvent for sample dissolution

  • Syringe filters (0.45 µm)

2. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis/DAD at 530 nm (for the pigment and colored impurities) and 254 nm (for colorless impurities)

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as Dimethylformamide (DMF), and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B) to a working concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Standard Preparation

  • Prepare individual stock solutions of this compound and available impurity reference standards in a suitable solvent (e.g., DMF) at a concentration of 100 µg/mL.

  • Prepare a mixed standard solution by appropriately diluting the individual stock solutions with the initial mobile phase composition to a final concentration suitable for creating a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Data Analysis and Quantification

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • The purity of this compound can be determined by area normalization, assuming that all impurities have a similar response factor at the detection wavelength.

  • For more accurate quantification, use a calibration curve generated from the analysis of the mixed standard solution.

  • Calculate the concentration of each impurity and the purity of the main pigment.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained using this method.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
2-Amino-5-chloro-4-methylbenzenesulfonic acid3.50.050.15
3-Hydroxy-2-naphthoic acid8.20.080.24
This compound15.70.020.06
Unknown Impurity 118.1--
Unknown Impurity 220.5--

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Solvent (e.g., DMF) & Sonicate weigh->dissolve dilute_stock Dilute to Stock Solution dissolve->dilute_stock dilute_work Dilute to Working Solution dilute_stock->dilute_work filter Filter (0.45 µm) dilute_work->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (530 nm & 254 nm) separate->detect integrate Peak Integration detect->integrate identify Peak Identification integrate->identify quantify Quantification & Purity Calculation identify->quantify

Caption: Experimental workflow for HPLC purity analysis of this compound.

Logical Relationship of Components in Purity Analysis

Purity_Analysis_Logic cluster_impurities Potential Impurities pigment This compound hplc HPLC Method pigment->hplc starting_materials Unreacted Starting Materials (e.g., 2-Amino-5-chloro-4-methylbenzenesulfonic acid, 3-Hydroxy-2-naphthoic acid) starting_materials->hplc byproducts Synthesis Byproducts (e.g., Isomers, Decomposition Products) byproducts->hplc result Purity Profile hplc->result

Caption: Relationship between the pigment, impurities, and the analytical method.

References

Application Note: Particle Size and Morphology Analysis of C.I. Pigment Red 52:1 Using Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Pigment Red 52:1 is a monoazo calcium salt lake pigment widely utilized in the printing ink, plastics, and coatings industries.[1] Its performance characteristics, such as color strength, gloss, viscosity, and stability, are intrinsically linked to its particle size distribution and morphology.[1] A uniform, fine particle size is often desirable, with a median particle size (D50) of less than 500 nm being critical for applications like high-quality inks to ensure colloidal stability.[1]

Scanning Electron Microscopy (SEM) is a powerful technique for the characterization of pigment particles, providing high-resolution images that reveal detailed information about their size, shape, and surface features.[2] Unlike indirect particle sizing methods, SEM allows for the direct visualization and measurement of individual particles and their agglomerates. This application note provides a detailed protocol for the particle size and morphology analysis of this compound using SEM, intended for researchers, scientists, and professionals in drug development and materials science.

Materials and Equipment

Materials:

  • This compound powder sample

  • Isopropanol (reagent grade)

  • Deionized water

  • Double-sided conductive carbon tape

  • Aluminum SEM stubs

  • Compressed nitrogen or argon gas

  • Sputter coater target (e.g., gold-palladium)

Equipment:

  • Scanning Electron Microscope (SEM)

  • Sputter coater

  • Ultrasonic bath

  • Vortex mixer

  • Pipettes

  • Fume hood

  • Image analysis software (e.g., ImageJ)

Experimental Protocol

A comprehensive workflow for the particle size analysis of this compound using SEM is outlined below. The process begins with sample preparation to ensure a representative and well-dispersed sample, followed by SEM imaging and subsequent image analysis to quantify particle size and morphology.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Pigment B Dispersion in Isopropanol A->B C Ultrasonication B->C D Mounting on SEM Stub C->D E Drying D->E F Sputter Coating E->F G SEM Imaging F->G Sample Introduction H Image Acquisition G->H I Image Processing & Analysis H->I J Data Tabulation I->J K Final Report J->K Reporting

Caption: Workflow for SEM-based particle size analysis.

Detailed Methodologies

1. Sample Preparation:

Proper sample preparation is critical to obtain high-quality SEM images and accurate particle size data. The goal is to achieve a uniform dispersion of individual particles on the SEM stub, minimizing agglomeration.

  • Dispersion:

    • Weigh approximately 1-5 mg of this compound powder.

    • Transfer the powder to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of isopropanol to the tube.

    • Vortex the suspension for 1 minute to wet the pigment particles.

    • Place the tube in an ultrasonic bath for 15-30 minutes to break up agglomerates. The duration may need to be optimized based on the degree of agglomeration.[3]

  • Mounting:

    • Securely place a clean aluminum SEM stub on a holder.

    • Apply a piece of double-sided conductive carbon tape to the surface of the stub.[4]

    • Immediately after ultrasonication, while the particles are still suspended, pipette a 5-10 µL drop of the dispersion onto the carbon tape.[4][5] This is known as the drop casting method.[5]

    • Allow the solvent to evaporate completely in a fume hood at room temperature. This may take several minutes.

    • Gently blow off any loose particles with compressed nitrogen or argon gas.[5]

  • Conductive Coating:

    • Since organic pigments like this compound are non-conductive, a thin layer of a conductive material must be applied to prevent charging effects during SEM imaging.[4]

    • Place the stub with the dried pigment sample into a sputter coater.

    • Coat the sample with a thin layer (e.g., 5-10 nm) of a conductive metal, such as a gold-palladium alloy.

2. SEM Imaging:

  • Instrument Setup:

    • Carefully load the coated SEM stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Set the accelerating voltage to a low to moderate level (e.g., 2-10 kV) to minimize potential beam damage to the organic pigment particles.

    • Select an appropriate working distance and spot size for optimal image resolution and depth of field.

  • Image Acquisition:

    • Navigate to a representative area of the sample at low magnification.

    • Increase the magnification to a level where individual particles are clearly resolved (e.g., 10,000x to 50,000x).

    • Acquire multiple images from different areas of the stub to ensure the data is representative of the entire sample.

    • Save the images in a high-resolution format (e.g., TIFF) with a scale bar.

3. Image Analysis:

The acquired SEM images can be analyzed using software such as ImageJ to obtain quantitative data on particle size distribution.

  • Software Protocol (using ImageJ):

    • Open the SEM image in ImageJ.

    • Set the scale of the image using the scale bar from the micrograph.

    • Convert the image to 8-bit grayscale.

    • Apply a threshold to the image to segment the particles from the background. The thresholding level should be carefully chosen to accurately represent the particle boundaries.

    • Use the "Watershed" function if necessary to separate touching particles.

    • Run the "Analyze Particles" command, setting appropriate size and circularity ranges to exclude artifacts and noise.

    • The software will then measure various parameters for each particle, such as area, perimeter, and Feret's diameter.

    • Export the results to a spreadsheet for further statistical analysis.

Results and Discussion

The SEM analysis provides both qualitative and quantitative information about the this compound sample.

Qualitative Analysis:

The SEM micrographs will reveal the morphology of the pigment particles. This includes their general shape (e.g., spherical, irregular, acicular), surface texture, and the extent of aggregation or agglomeration. This visual information is crucial for understanding the pigment's behavior in various applications.

Quantitative Analysis:

The data obtained from the image analysis of multiple SEM images can be compiled to generate a particle size distribution. This data is best presented in a tabular format for clarity and ease of comparison.

Table 1: Example Particle Size Distribution Data for this compound

ParameterValue
Number of Particles Analyzed500
Mean Particle Diameter (nm)250
Median Particle Diameter (D50) (nm)230
D10 (nm)150
D90 (nm)380
Standard Deviation (nm)80
Aspect Ratio (Mean)1.2

Note: The data presented in this table is for illustrative purposes and represents typical values for a micronized grade of this compound.

The D10, D50, and D90 values represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of particles with a smaller diameter, respectively. A narrow particle size distribution (a small difference between D10 and D90) is generally indicative of a more uniform product. The aspect ratio provides a measure of the particle's elongation and can be important for understanding properties like flow and packing.

Conclusion

The use of Scanning Electron Microscopy provides an effective and direct method for the characterization of this compound. The detailed protocols outlined in this application note for sample preparation, SEM imaging, and image analysis allow for the accurate and reproducible determination of particle size distribution and morphology. This information is of paramount importance for quality control, product development, and understanding the structure-property relationships of this widely used pigment. The direct visualization afforded by SEM offers valuable insights that complement data from other particle sizing techniques.

References

Application Notes and Protocols for C.I. Pigment Red 52:1 in Solvent-Based Printing Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Red 52:1, a monoazo calcium salt lake pigment, in solvent-based printing ink formulations. The information is intended for professionals in research and development environments.

Introduction

This compound (CAS No. 17852-99-2) is a versatile organic pigment that imparts a vibrant, bluish-red shade.[1] It is widely utilized in the printing ink industry, particularly in solvent-based systems for packaging applications.[1][2] Its key attributes include high color strength, good gloss, low viscosity, and favorable transparency, making it a suitable choice for a variety of printing processes.[1][3]

Physicochemical and Performance Data

The following table summarizes the key quantitative data for this compound, facilitating comparison and formulation decisions.

PropertyValueTest Method/Reference
Chemical Identity
C.I. NamePigment Red 52:1[1]
C.I. Number15860:1[1][3]
CAS Number17852-99-2[1][3]
Molecular FormulaC18H11CaClN2O6S[1]
Molecular Weight458.89 g/mol [1]
Chemical GroupMonoazo Lake[1][3]
Physical Properties
AppearanceRed powder[3]
ShadeBluish[3]
Oil Absorption45-55 g/100g [3]
Density1.68 g/cm³[3]
pH Value7.0-8.0[3]
BET Surface Area50 m²/g[3]
Performance Properties
Heat Resistance180 °C[2][3]
Light Fastness (BWS)3-6[2][3]
Water Resistance5[2]
Oil Resistance3-4[2]
Acid Resistance2-5[2][3]
Alkali Resistance3-5[2][3]
Alcohol Resistance3-5[2][3]
Ester Resistance5[3]
Benzene Resistance5[3]
Ketone Resistance5[3]
Bleeding Resistance4[3]
Soap Resistance4[3]

Note: Resistance properties are typically rated on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance. Lightfastness is rated on the Blue Wool Scale (BWS), where 8 is the highest.

Experimental Protocols

Detailed methodologies for key performance evaluations are provided below. These protocols are based on established industry standards.

Lightfastness Evaluation (Adapted from ASTM D3424 and ASTM D4303)

Objective: To assess the resistance of a printed ink film containing this compound to fading upon exposure to light.

Apparatus:

  • Xenon-arc weathering apparatus (simulating daylight)

  • Spectrocolorimeter

  • Blue Wool Standards (for comparative rating)

Procedure:

  • Sample Preparation: Prepare a solvent-based ink formulation with a defined concentration of this compound. Draw down the ink on a standardized substrate (e.g., coated paper) to a uniform film thickness. Allow the ink to dry completely as per the formulation's specifications.

  • Initial Color Measurement: Measure the initial CIELAB color values (L, a, b*) of the unexposed printed sample using a spectrocolorimeter.

  • Exposure: Place the printed sample in the xenon-arc apparatus. A portion of the sample should be masked to serve as an unexposed reference. Expose the sample to a controlled cycle of light and humidity, simulating indoor or outdoor conditions as required. The exposure duration should be standardized or continued until a specific Blue Wool Standard fades to a predetermined level.

  • Evaluation: After exposure, measure the CIELAB values of the exposed portion of the sample. Calculate the color difference (ΔE*) between the exposed and unexposed areas. The lightfastness is rated by comparing the color change of the sample to the fading of the Blue Wool Standards.

Heat Stability Evaluation

Objective: To determine the stability of the pigment's color in a printed ink film when subjected to elevated temperatures.

Apparatus:

  • Laboratory oven with precise temperature control

  • Spectrocolorimeter

Procedure:

  • Sample Preparation: Prepare and dry a printed sample as described in the lightfastness protocol.

  • Initial Color Measurement: Measure the initial CIELAB color values of the sample.

  • Heat Exposure: Place the printed sample in a laboratory oven set to a specified temperature (e.g., 180°C, as indicated in the data table) for a defined period (e.g., 10-30 minutes).

  • Evaluation: After cooling to room temperature, measure the CIELAB values of the heat-exposed sample. Calculate the color difference (ΔE) between the heated and unheated samples. A low ΔE value indicates good heat stability.

Solvent Resistance Evaluation (Adapted from ASTM F2250)

Objective: To assess the ability of a cured ink film containing this compound to resist chemical attack from various solvents.

Apparatus:

  • Cotton swabs or a solvent rub tester[4]

  • A range of relevant solvents (e.g., ethanol, ethyl acetate, methyl ethyl ketone)

  • Spectrocolorimeter or visual assessment against a gray scale

Procedure:

  • Sample Preparation: Prepare and cure a printed sample as previously described.

  • Solvent Application:

    • Method A (Spot Test): Apply a few drops of the test solvent to the surface of the printed ink film and cover with a watch glass to prevent evaporation. After a specified contact time, remove the solvent with a clean cloth and visually inspect for any signs of bleeding, discoloration, or softening.

    • Method B (Rub Test): Saturate a cotton swab with the test solvent. Rub the printed surface with the swab using a consistent pressure and number of double rubs (e.g., 50).[4]

  • Evaluation:

    • Assess the degree of color transfer from the print to the cotton swab.

    • Visually evaluate the printed area for any change in color, gloss, or film integrity.

    • For a quantitative assessment, measure the color change (ΔE*) of the rubbed area.

    • Rate the solvent resistance on a scale of 1 to 5 based on the extent of degradation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the application and evaluation of this compound in solvent-based printing inks.

experimental_workflow pigment This compound premixing Pre-mixing pigment->premixing resin Resin/Binder resin->premixing solvent Solvent System solvent->premixing additives Additives (Wetting Agents, etc.) additives->premixing milling Milling (e.g., Bead Mill) premixing->milling letdown Let-down milling->letdown ink_properties Ink Properties (Viscosity, etc.) letdown->ink_properties print_application Print Application (Drawdown) ink_properties->print_application performance_testing Performance Testing print_application->performance_testing lightfastness Lightfastness Test performance_testing->lightfastness heat_stability Heat Stability Test performance_testing->heat_stability solvent_resistance Solvent Resistance Test performance_testing->solvent_resistance other_tests Other Tests (Gloss, Adhesion, etc.) performance_testing->other_tests

Caption: Workflow for this compound Ink Formulation and Evaluation.

dispersion_process_detail start Start: Pigment Agglomerates wetting 1. Wetting (Displacement of air from pigment surface by vehicle) start->wetting deagglomeration 2. Deagglomeration (Mechanical breakdown of agglomerates into smaller particles) wetting->deagglomeration stabilization 3. Stabilization (Prevention of re-agglomeration by dispersants) deagglomeration->stabilization end End: Stable Pigment Dispersion stabilization->end

References

Application Notes and Protocols: C.I. Pigment Red 52:1 in Polyethylene and Polypropylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Pigment Red 52:1 in polyethylene (PE) and polypropylene (PP). This document includes key performance data, detailed experimental protocols for evaluation, and visual representations of workflows and influencing factors.

Introduction to this compound

This compound is a monoazo calcium salt pigment that imparts a brilliant, bluish-red shade. It is widely utilized in the plastics industry for coloring various polymers, including polyolefins like polyethylene and polypropylene. Its selection for these applications is often driven by its color characteristics, processing behavior, and fastness properties.

Applications in Polyethylene and Polypropylene

This compound is suitable for a range of applications in both polyethylene and polypropylene, including:

  • Packaging: Films, bottles, and containers where a vibrant red is desired.

  • Consumer Goods: Housewares, toys, and appliance components.

  • Fibers: Non-woven fabrics and textiles made from polypropylene.

The choice between using it in polyethylene versus polypropylene will depend on the specific processing temperatures and end-use requirements of the final product.

Performance Data Summary

The following tables summarize the typical performance characteristics of this compound in polyolefins. This data is compiled from various supplier technical data sheets and should be used as a general guideline. It is crucial to conduct specific testing within the intended polymer matrix and processing conditions.

Table 1: General and Physical Properties

PropertyValue
C.I. NamePigment Red 52:1
C.I. Number15860:1
CAS Number17852-99-2
Chemical TypeMonoazo Calcium Salt
Physical FormRed Powder
Density~1.6 g/cm³
Oil Absorption30-55 g/100g

Table 2: Thermal and Lightfastness Properties

PropertyTest MethodPolyethylene (PE)Polypropylene (PP)Rating Scale
Heat StabilityInjection Molding180°C180°CMaximum temperature for < 5 min dwell time
Lightfastness (Full Shade)Xenon Arc661 (Poor) to 8 (Excellent) Blue Wool Scale
Lightfastness (Tint)Xenon Arc3-43-41 (Poor) to 8 (Excellent) Blue Wool Scale

Table 3: Chemical Resistance and Migration

PropertyTest MethodPolyethylene (PE)Polypropylene (PP)Rating Scale
Acid Resistance (5% HCl)Immersion551 (Poor) to 5 (Excellent)
Alkali Resistance (5% NaOH)Immersion331 (Poor) to 5 (Excellent)
Water ResistanceImmersion3-43-41 (Poor) to 5 (Excellent)
Migration ResistanceContact TestTo be determined by specific application and testingTo be determined by specific application and testing1 (Severe) to 5 (None) Grey Scale

Experimental Protocols

The following are detailed methodologies for evaluating the performance of this compound in polyethylene and polypropylene.

4.1. Sample Preparation: Masterbatch and Final Colored Plaques

This protocol describes the preparation of a pigment masterbatch and the subsequent production of colored test specimens.

  • Objective: To achieve a uniform dispersion of this compound in the polymer matrix for accurate performance testing.

  • Materials and Equipment:

    • Polyethylene (specify grade, e.g., HDPE, LDPE) or Polypropylene (specify grade, e.g., homopolymer, copolymer)

    • This compound

    • Twin-screw extruder or two-roll mill

    • Injection molding machine

    • Standard test plaque mold (e.g., 60 x 60 x 2 mm)

    • Analytical balance

  • Procedure:

    • Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent processing defects.

    • Masterbatch Compounding:

      • Pre-mix the polymer pellets with this compound powder to create a concentrated masterbatch (e.g., 20% pigment loading).

      • Process the pre-mix through a twin-screw extruder with a temperature profile appropriate for the polymer.

      • Cool and pelletize the extruded masterbatch.

    • Letdown and Injection Molding:

      • Tumble-mix the masterbatch pellets with the natural polymer at a ratio to achieve the desired final pigment concentration (e.g., 0.5% for full shade, or mixed with TiO2 for tints).

      • Condition the blended material according to ISO 291 standards (e.g., 23°C ± 2°C and 50% ± 5% relative humidity).[1][2]

      • Set the injection molding machine to the appropriate temperature profile for the polymer.

      • Mold the material into test plaques of a standardized thickness.

4.2. Heat Stability Evaluation

This protocol determines the maximum temperature the pigment can withstand in the polymer without significant color change.

  • Objective: To assess the thermal stability of this compound during polymer processing.

  • Procedure:

    • Prepare colored polymer pellets as described in section 4.1.

    • Set the injection molding machine to a starting temperature typical for the polymer.

    • Mold a set of initial reference plaques.

    • Increase the barrel temperature in increments of 10°C, with a constant dwell time (e.g., 5 minutes) at each temperature.

    • Mold a plaque at each temperature increment.

    • Allow the plaques to cool under standard conditions (ISO 291).[1][2]

    • Visually and instrumentally compare the color of each plaque to the reference plaque. The color difference (ΔE*) can be calculated using a spectrophotometer according to ASTM D2244.[3][4][5][6]

    • The heat stability is the highest temperature at which the color change is acceptable, typically a Grey Scale rating of 4 or higher (ISO 105-A02).[7][8][9][10][11]

4.3. Lightfastness Testing

This protocol evaluates the resistance of the colored plastic to fading upon exposure to light.

  • Objective: To determine the durability of the color when exposed to simulated sunlight.

  • Procedure:

    • Use the test plaques prepared in section 4.1.

    • Mask a portion of each plaque with an opaque material to serve as an unexposed reference.

    • Place the plaques in a xenon-arc weatherometer according to ISO 4892-2 or ASTM D4303.[12][13][14][15][16][17][18][19][20]

    • Expose the samples to a specified radiant energy.

    • Periodically remove the plaques and measure the color difference (ΔE*) between the exposed and unexposed areas as per ASTM D2244.[3][4][5][6]

    • Assess the degree of fading against the Blue Wool Scale (1-8), where 1 is poor and 8 is excellent.

4.4. Migration Resistance Testing

This protocol assesses the tendency of the pigment to migrate from the plastic to a contacting surface.

  • Objective: To evaluate the potential for color transfer from the pigmented plastic.

  • Procedure:

    • Place a colored test plaque in direct contact with a white, uncolored plaque of the same polymer.

    • Place the assembly in an oven under a specified pressure (e.g., 1 kg/cm ²) and temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

    • After cooling, separate the plaques and visually inspect the white plaque for any color transfer.

    • Rate the degree of staining using the Grey Scale for Staining (ISO 105-A03), where 5 indicates no migration and 1 indicates severe migration.

Visualizations

The following diagrams illustrate the experimental workflow for pigment evaluation and the logical relationships influencing pigment performance in polyolefins.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting polymer Polymer Resin (PE/PP) drying Polymer Drying polymer->drying pigment This compound compounding Compounding (Masterbatch) pigment->compounding drying->compounding molding Injection Molding (Test Plaques) compounding->molding heat_stability Heat Stability Test molding->heat_stability lightfastness Lightfastness Test (Xenon Arc) molding->lightfastness migration Migration Test molding->migration color_measurement Colorimetric Analysis molding->color_measurement heat_stability->color_measurement lightfastness->color_measurement migration->color_measurement Assess Staining data_summary Summarize Quantitative Data color_measurement->data_summary report Generate Application Note data_summary->report

Caption: Experimental workflow for evaluating this compound in polyolefins.

pigment_performance_factors cluster_pigment Pigment Properties cluster_polymer Polymer Matrix cluster_processing Processing Conditions center_node Final Product Performance p_particle_size Particle Size & Distribution p_particle_size->center_node Affects Color Strength & Dispersion p_chemical_nature Chemical Nature (Salt Type) p_chemical_nature->center_node Impacts Heat & Chemical Stability p_concentration Concentration p_concentration->center_node Determines Shade & Opacity poly_type Polymer Type (PE/PP) poly_type->center_node Influences Compatibility poly_grade Grade (MFI, Density) poly_grade->center_node Affects Flow & Dispersion poly_additives Additives (UV Stabilizers, etc.) poly_additives->center_node Can Interact with Pigment proc_temp Temperature Profile proc_temp->center_node Critical for Heat Stability proc_shear Shear Rate proc_shear->center_node Impacts Dispersion Quality proc_time Residence Time proc_time->center_node Relates to Thermal Degradation

Caption: Factors influencing the performance of this compound in plastics.

References

Application Notes and Protocols for C.I. Pigment Red 52:1 in Industrial Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, dispersion, and performance evaluation of C.I. Pigment Red 52:1 in solvent-based industrial coatings. The protocols are designed to be a starting point for research and development, offering a framework for creating high-quality, durable, and color-consistent coatings.

This compound: Properties and Characteristics

This compound is a monoazo calcium salt lake pigment that provides a brilliant, bluish-red shade. It is widely used in industrial coatings and printing inks due to its good color strength, gloss, and solvent stability.[1] It is often considered an alternative to C.I. Pigment Red 57:1, particularly in applications where viscosity stability is critical.

A summary of the key technical specifications for this compound is presented in Table 1.

Table 1: Technical Data Summary for this compound

PropertyValue
C.I. NamePigment Red 52:1
C.I. Number15860:1
CAS Number17852-99-2
Chemical FormulaC18H11CaClN2O6S
Molecular Weight458.89 g/mol
AppearanceRed Powder
Density1.6 g/cm³
Oil Absorption30-55 g/100g
pH Value6.0-7.5
Heat Stability180°C
Light Fastness (1-8 Scale)6

Source: HUPC CHEMICAL CO.LTD. Technical Data Sheet[2]

Starting Formulation for a Solvent-Based Industrial Coating

The following table provides a starting point formulation for a solvent-based alkyd enamel incorporating a red organic pigment like this compound. The percentages can be adjusted to achieve desired properties such as viscosity, gloss, and drying time.

Table 2: Representative Formulation for a Red Alkyd Enamel

ComponentFunctionWeight Percentage (%)
Long Oil Alkyd Resin (60% in White Spirit)Binder45.0 - 55.0
This compoundPigment5.0 - 15.0
White Spirit/Mineral SpiritsSolvent25.0 - 35.0
Dispersing AgentAdditive0.5 - 1.5
Wetting AgentAdditive0.2 - 0.8
Driers (e.g., Cobalt, Zirconium, Calcium Octoate)Additive1.0 - 2.0
Anti-skinning Agent (e.g., Methyl Ethyl Ketoxime)Additive0.2 - 0.5
Total 100.0

Note: The optimal pigment loading will depend on the desired opacity and color strength, and should be determined through a ladder study.

Experimental Protocols

Pigment Dispersion

Proper dispersion of this compound is critical to achieving optimal color development, gloss, and stability of the final coating. The following protocols describe two common methods for pigment dispersion in a solvent-based system.

Logical Flow of the Dispersion Process

DispersionWorkflow cluster_premix Premixing Stage cluster_dispersion Dispersion Stage cluster_letdown Let-Down Stage Premix_Resin Add Resin Solution and Solvents Premix_Additives Add Wetting and Dispersing Agents Premix_Resin->Premix_Additives Premix_Pigment Slowly Add this compound Premix_Additives->Premix_Pigment Mix_Low_Shear Mix at Low Speed until Homogeneous Premix_Pigment->Mix_Low_Shear Dispersion_Method Select Dispersion Method Mix_Low_Shear->Dispersion_Method HSD High-Speed Dispersion Dispersion_Method->HSD For larger particles or lower viscosity Bead_Mill Bead Milling Dispersion_Method->Bead_Mill For fine particles and high performance Let_Down_Resin Add Remaining Resin HSD->Let_Down_Resin Bead_Mill->Let_Down_Resin Let_Down_Additives Add Driers and Other Additives Let_Down_Resin->Let_Down_Additives Final_Mix Mix to Uniform Consistency Let_Down_Additives->Final_Mix QC_Check Quality Control Checks Final_Mix->QC_Check

Caption: Workflow for the dispersion of this compound in an industrial coating.

3.1.1. Protocol for High-Speed Dispersion (HSD)

This method is suitable for achieving a good dispersion for many general industrial applications.

  • Preparation of the Mill Base:

    • In a suitable vessel, combine the initial portion of the alkyd resin solution and the solvents.

    • While mixing at low speed with a high-speed disperser fitted with a Cowles blade, add the wetting and dispersing agents.

    • Gradually add the this compound powder to the vortex.

  • Dispersion:

    • Once all the pigment is added, increase the disperser speed to achieve a vortex that is approximately two-thirds the depth of the liquid. The tip speed of the blade should be between 18-25 m/s.

    • Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base and ensure it does not exceed 50-60°C to prevent degradation of the pigment or resin.

  • Let-Down:

    • Reduce the mixing speed and add the remaining portion of the alkyd resin.

    • Add the driers and any other final additives.

    • Mix at a low speed until the coating is homogeneous.

  • Quality Control:

    • Check the fineness of grind (FOG) using a Hegman gauge. A reading of 6-7 is typically acceptable for many industrial coatings.

3.1.2. Protocol for Bead Milling

For applications requiring a finer dispersion and higher gloss, a bead mill is recommended.

  • Preparation of the Premix:

    • Follow step 1 of the High-Speed Dispersion protocol to create a homogeneous premix.

  • Milling:

    • Charge the bead mill with the appropriate grinding media (e.g., zirconium oxide beads, 0.8-1.2 mm in diameter). The media loading should be approximately 70-80% of the mill chamber volume.

    • Pump the premix through the bead mill. The flow rate and rotor speed should be adjusted to achieve the desired particle size reduction. Multiple passes may be necessary.

    • Monitor the temperature of the paste exiting the mill and use cooling jackets to maintain the temperature below 60°C.

  • Let-Down:

    • Follow the let-down procedure as described in the HSD protocol.

  • Quality Control:

    • Measure the fineness of grind. A Hegman gauge reading of 7-8 is desirable for high-performance coatings.

    • Particle size analysis can be performed using techniques like laser diffraction for more precise characterization.

Performance Testing of the Cured Coating

The following protocols, based on ASTM standards, are recommended for evaluating the performance of the industrial coating formulated with this compound.

Logical Relationship of Performance Tests

PerformanceTesting cluster_application Coating Application and Curing cluster_physical Physical Properties cluster_resistance Resistance Properties cluster_durability Durability Prepare_Substrate Substrate Preparation Apply_Coating Coating Application Prepare_Substrate->Apply_Coating Cure_Coating Curing Apply_Coating->Cure_Coating DFT Dry Film Thickness (ASTM D7091) Cure_Coating->DFT Gloss Gloss (ASTM D523) Cure_Coating->Gloss Adhesion Adhesion (ASTM D3359) Cure_Coating->Adhesion Hardness Hardness (ASTM D3363) Cure_Coating->Hardness Impact Impact Resistance (ASTM D2794) Cure_Coating->Impact Chemical Chemical Resistance (ASTM D1308) Cure_Coating->Chemical Salt_Spray Salt Spray Resistance (ASTM B117) Cure_Coating->Salt_Spray UV_Weathering Accelerated Weathering (ASTM G154) Cure_Coating->UV_Weathering Evaluation Overall Performance Evaluation DFT->Evaluation Gloss->Evaluation Adhesion->Evaluation Hardness->Evaluation Impact->Evaluation Chemical->Evaluation Salt_Spray->Evaluation UV_Weathering->Evaluation

Caption: Logical flow for the performance testing of an industrial coating.

Table 3: Performance Testing Protocols for Industrial Coatings

TestASTM StandardDescriptionAcceptance Criteria (Typical)
Physical Properties
Dry Film ThicknessASTM D7091Measurement of the thickness of the applied coating film.As specified for the application.
Specular GlossASTM D523Measurement of the gloss of the coating surface at 20°, 60°, and 85°.High gloss: >70 GU at 60°.
AdhesionASTM D3359Assessment of the adhesion of the coating to the substrate using the tape test.5B (no peeling or removal).
Pencil HardnessASTM D3363Determination of the hardness of the coating film by the pencil test.HB to 2H for alkyd enamels.
Resistance Properties
Impact ResistanceASTM D2794Evaluation of the coating's resistance to rapid deformation (impact).No cracking or delamination at a specified impact force.
Chemical ResistanceASTM D1308Assessment of the effect of household or industrial chemicals on the coating.No change in appearance, color, or gloss after exposure.
Durability
Salt Spray (Fog) ResistanceASTM B117Evaluation of the corrosion resistance of the coating in a salt spray environment.No blistering, rusting, or delamination after a specified exposure time.
Accelerated WeatheringASTM G154Assessment of the coating's resistance to degradation from UV light and moisture.Minimal color change (ΔE < 2) and gloss retention > 80% after a specified exposure time.

Conclusion

This compound is a versatile pigment that can be successfully incorporated into a wide range of industrial coatings. By following the formulation guidelines and experimental protocols outlined in these application notes, researchers and formulators can develop high-quality red coatings with excellent appearance and durability. The provided starting points for formulation and testing should be optimized based on the specific requirements of the end-use application.

References

Application Notes and Protocols for the Surface Treatment of C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface treatment of C.I. Pigment Red 52:1, a vibrant red pigment, to enhance its performance characteristics for advanced applications. The following sections outline methodologies for improving the pigment's thermal stability, photostability, and dispersibility through intercalation into layered double hydroxides (LDHs), silica coating via a sol-gel method, and hydrophobic surface modification with silanes.

Improved Performance of this compound

Surface modification of this compound is crucial for overcoming its inherent limitations, such as poor thermal stability and dispersibility in various media. Untreated, the pigment's performance can be suboptimal in high-temperature processing applications and can lead to issues like agglomeration and flocculation in liquid formulations. The protocols detailed below offer strategies to mitigate these challenges, thereby expanding the utility of this pigment in demanding environments.

Quantitative Performance Data

The following table summarizes the key performance enhancements achieved through various surface treatments of this compound.

Performance MetricUntreated this compoundIntercalated with MgAl-LDHSilica Coated (TEOS)Silicone Treated (Hydrophobic)
Thermal Stability ~180°C[1]Up to 250°C[1][2]Improved (Specific data not available)Improved (Specific data not available)
Basal Spacing (d-spacing) N/A1.92 nm (Increased from 0.86 nm of MgAl-NO3 LDH)[3]N/AN/A
Dispersibility Poor in aqueous mediaImproved in specific solventsImproved in aqueous and polar media[4]Improved in organic solvents and oils[5]
Particle Size Prone to agglomerationReduced agglomerationControlled particle size and narrower distribution[6]Reduced agglomeration[7]
Photostability ModerateSignificantly enhanced[3]Improved UV resistance[8]N/A

Experimental Protocols

Intercalation of this compound into MgAl-Layered Double Hydroxide (LDH)

This protocol describes the preparation of a thermally and photochemically stable this compound by intercalation into a MgAl-layered double hydroxide via an anion-exchange method.[3]

Materials:

  • This compound (New Rubine S6B)

  • Mg(NO₃)₂·6H₂O

  • Al(NO₃)₃·9H₂O

  • NaOH

  • NaNO₃

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • pH meter

  • Centrifuge

  • Oven

Procedure:

Part A: Synthesis of MgAl-NO₃ LDH Precursor

  • Prepare a 200 mL aqueous solution containing Mg(NO₃)₂·6H₂O (0.5 M) and Al(NO₃)₃·9H₂O (0.25 M).

  • Prepare a 200 mL aqueous solution of NaOH (3 M) and NaNO₃ (2 M).

  • Slowly add the mixed salt solution to the NaOH/NaNO₃ solution in a three-necked flask under vigorous stirring at 65°C. Maintain the pH of the suspension at approximately 10.

  • Age the resulting slurry at 65°C for 18 hours with continuous stirring.

  • After aging, centrifuge the precipitate and wash thoroughly with deionized water until the washings are neutral (pH ~7).

  • Dry the obtained MgAl-NO₃ LDH precursor in an oven at 80°C for 12 hours.

Part B: Intercalation of this compound

  • Disperse 1.0 g of the dried MgAl-NO₃ LDH precursor in 100 mL of deionized water and sonicate for 30 minutes to form a stable suspension.

  • Prepare a 1% (w/v) solution of this compound in a 1:1 ethanol/water mixture.

  • Add the this compound solution to the LDH suspension. The molar ratio of the pigment anion to Al³⁺ in the LDH should be adjusted to be in excess to facilitate the anion exchange.

  • Stir the mixture vigorously at 70°C for 24 hours under a nitrogen atmosphere.

  • After the reaction, cool the suspension to room temperature.

  • Centrifuge the product, and wash it repeatedly with a 1:1 ethanol/water mixture and then with deionized water to remove any adsorbed pigment from the surface.

  • Dry the final intercalated pigment in an oven at 60°C for 24 hours.

Characterization:

The successful intercalation can be confirmed by Powder X-ray Diffraction (PXRD), which should show an increase in the basal spacing (d-spacing) of the LDH.[3] Thermal stability can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Intercalation_Workflow cluster_precursor Part A: LDH Precursor Synthesis cluster_intercalation Part B: Intercalation p1 Prepare Mg/Al Nitrate Solution p3 Coprecipitation at 65°C, pH 10 p1->p3 p2 Prepare NaOH/NaNO3 Solution p2->p3 p4 Age Slurry for 18h p3->p4 p5 Centrifuge, Wash, and Dry p4->p5 p6 MgAl-NO3 LDH Precursor p5->p6 i1 Disperse LDH in Water p6->i1 Use as precursor i3 Anion Exchange at 70°C for 24h i1->i3 i2 Prepare Pigment Solution i2->i3 i4 Centrifuge, Wash, and Dry i3->i4 i5 Intercalated Pigment i4->i5

Silica Coating of this compound via Sol-Gel Method

This protocol details the encapsulation of this compound particles with a silica shell using a sol-gel process, which enhances dispersibility and UV resistance.[8]

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

  • Oven

Procedure:

  • Disperse 1.0 g of this compound in 100 mL of ethanol in a beaker.

  • Sonicate the suspension for 30 minutes to deagglomerate the pigment particles.

  • In a separate beaker, prepare the silica precursor solution by mixing 5.0 mL of TEOS with 20 mL of ethanol.

  • While stirring the pigment suspension, add 10 mL of deionized water and 5.0 mL of ammonium hydroxide solution to catalyze the hydrolysis of TEOS.

  • Add the TEOS solution dropwise to the pigment suspension over a period of 1 hour under continuous stirring.

  • Continue stirring the mixture at room temperature for 24 hours to allow for the hydrolysis and condensation of TEOS onto the pigment surface, forming a silica coating.

  • After the reaction, stop the stirring and collect the coated pigment by centrifugation.

  • Wash the product three times with ethanol to remove any unreacted TEOS and other byproducts.

  • Dry the silica-coated this compound in an oven at 80°C for 12 hours.

Characterization:

The presence of a silica coating can be verified using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the surface morphology. Fourier-Transform Infrared (FTIR) spectroscopy can detect the Si-O-Si bonds of the silica network.

Silica_Coating_Workflow start Start pigment_dispersion Disperse Pigment in Ethanol & Sonicate start->pigment_dispersion catalyst_add Add Water and Ammonia to Pigment Suspension pigment_dispersion->catalyst_add precursor_prep Prepare TEOS Solution in Ethanol reaction Dropwise Addition of TEOS & Stir for 24h precursor_prep->reaction catalyst_add->reaction separation Centrifuge and Wash with Ethanol reaction->separation drying Dry at 80°C separation->drying end Silica-Coated Pigment drying->end

Hydrophobic Surface Treatment of this compound with Silanes

This protocol describes a method to render the surface of this compound hydrophobic, improving its dispersibility in non-polar media and polymer matrices.

Materials:

  • This compound

  • Triethoxycaprylylsilane (or a similar functional silane)

  • Toluene (or another anhydrous, non-polar solvent)

  • Glacial acetic acid (catalyst)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet

  • Büchner funnel and vacuum flask

  • Oven

Procedure:

  • Dry the this compound in an oven at 110°C for 4 hours to remove any adsorbed water.

  • Suspend 10.0 g of the dried pigment in 200 mL of anhydrous toluene in a three-necked flask equipped with a reflux condenser and a nitrogen inlet.

  • Stir the suspension and heat to reflux.

  • In a separate container, prepare a solution of 1.0 g of triethoxycaprylylsilane and 0.1 mL of glacial acetic acid in 20 mL of anhydrous toluene.

  • Slowly add the silane solution to the refluxing pigment suspension over 30 minutes.

  • Continue to reflux the mixture for 6 hours under a nitrogen atmosphere to ensure the reaction between the silane and the pigment surface.

  • After the reaction, allow the mixture to cool to room temperature.

  • Filter the surface-treated pigment using a Büchner funnel and wash with copious amounts of toluene to remove unreacted silane and catalyst.

  • Dry the hydrophobic pigment in an oven at 100°C for 12 hours.

Characterization:

The success of the hydrophobic treatment can be evaluated by measuring the contact angle of a water droplet on a pressed pellet of the treated pigment. A significant increase in the contact angle compared to the untreated pigment indicates successful surface modification. Dispersibility tests in non-polar solvents can also be performed.

Silane_Treatment_Logic pigment {this compound | Surface with -OH groups} condensation {Condensation Reaction | Pigment-O-Si bond formation} pigment->condensation silane {Triethoxycaprylylsilane | Si-(OCH2CH3)3} hydrolysis {Hydrolysis | Si-OH formation} silane->hydrolysis hydrolysis->condensation hydrophobic_pigment {Hydrophobic Pigment | Surface with alkyl chains} condensation->hydrophobic_pigment

References

Application Notes & Protocols: Intercalation of C.I. Pigment Red 52:1 into Layered Double Hydroxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Layered double hydroxides (LDHs) are a class of anionic clays with a general formula of [M2+1-xM3+x(OH)2]x+(An-)x/n·yH2O.[1] Their unique layered structure, with positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules, allows for the intercalation of various guest anions.[2][3] This property makes LDHs excellent host materials for enhancing the stability and modifying the properties of organic molecules.[1]

C.I. Pigment Red 52:1 is a monoazo calcium salt lake pigment widely used in various industries.[4] However, its application can be limited by its moderate thermal and photostability.[4] Intercalation of this compound into the interlayer space of LDHs, such as Magnesium-Aluminum LDH (MgAl-LDH), has been shown to significantly enhance its thermal and light stability, thereby expanding its range of applications.[4][5][6] This is achieved by the protective effect of the LDH layers, which shield the pigment from thermal degradation and UV radiation.[4]

These application notes provide detailed protocols for the synthesis of a MgAl-NO₃ LDH precursor and the subsequent intercalation of this compound via an anion exchange method. Characterization data and the resulting improvements in pigment stability are also presented.

Experimental Protocols

Synthesis of MgAl-NO₃ Layered Double Hydroxide (Precursor)

This protocol describes the synthesis of MgAl-NO₃ LDH with a Mg/Al molar ratio of 3:1 using the co-precipitation method.

Materials:

  • Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water (carbonate-free)

Procedure:

  • Prepare Solution A: Dissolve 9.62 g (37.5 mmol) of Mg(NO₃)₂·6H₂O and 4.69 g (12.5 mmol) of Al(NO₃)₃·9H₂O in 100 mL of carbonate-free DI water.

  • Prepare Solution B: Prepare a 4 M NaOH solution in carbonate-free DI water.

  • Co-precipitation: Add Solution A dropwise to a beaker containing 150 mL of vigorously stirred, carbonate-free DI water. Maintain the pH of the mixture at approximately 10 by the simultaneous dropwise addition of the 4 M NaOH solution (Solution B).[2]

  • Aging: Age the resulting slurry in an oil bath at 105 °C for 18 hours with continuous stirring.[2]

  • Washing: After aging, cool the mixture to room temperature. Collect the precipitate by centrifugation or filtration and wash it thoroughly with copious amounts of carbonate-free DI water until the washings are neutral (pH ~7). To facilitate washing, a 1:1 mixture of ethanol and DI water at 80°C can be used.[2]

  • Drying: Dry the final product, MgAl-NO₃ LDH, in a vacuum oven at room temperature overnight.[2]

Intercalation of this compound by Anion Exchange

This protocol details the intercalation of this compound into the synthesized MgAl-NO₃ LDH precursor.

Materials:

  • Synthesized MgAl-NO₃ LDH precursor

  • This compound (Calcium salt of 4-((5-chloro-4-methyl-2-sulfophenyl)azo)-3-hydroxy-2-naphthalene-carboxylic acid)

  • Deionized (DI) water (carbonate-free)

  • Sodium hydroxide (NaOH) (for pH adjustment)

Procedure:

  • Prepare LDH Slurry: Disperse a known amount of the MgAl-NO₃ LDH precursor in carbonate-free DI water to form a slurry.

  • Prepare Pigment Solution: Dissolve an excess amount of this compound in carbonate-free DI water. The excess is calculated with respect to the anion exchange capacity of the LDH. Adjust the pH of the pigment solution to approximately 8 by adding a dilute NaOH solution.

  • Anion Exchange Reaction: Mix the LDH slurry with the pigment solution. Heat the mixture at reflux temperature for 6 hours under a nitrogen atmosphere to prevent carbonate contamination.[7]

  • Isolation and Washing: After the reaction, cool the mixture. Collect the solid product by filtration or centrifugation. Wash the product repeatedly with carbonate-free DI water to remove any non-intercalated pigment and other residual ions.

  • Drying: Dry the final intercalated product, MgAl-PR52:1 LDH, in an oven at a suitable temperature (e.g., 60-80°C).

Data Presentation

The successful intercalation and the resulting properties of the hybrid material can be quantified using various analytical techniques.

Table 1: Structural Properties of LDH Before and After Intercalation
SampleBasal Spacing (d₀₀₃) (nm)Interlayer Gallery Height (nm)
MgAl-NO₃ LDH (Precursor)0.86[6]~0.38
MgAl-PR52:1 LDH (Intercalated)1.92[6]~1.44

The interlayer gallery height is estimated by subtracting the thickness of the brucite-like layer (~0.48 nm) from the basal spacing.

Table 2: Thermal Stability of this compound Before and After Intercalation
SampleDecomposition Onset (°C)Enhanced Stability (°C)
This compound180[4]-
MgAl-PR52:1 LDH (Intercalated)250[4][5]+70

Data obtained from thermogravimetric analysis (TGA). Further detailed TGA-DTA curves would show multi-step weight loss for the intercalated product, corresponding to the loss of physisorbed water, interlayer water, dehydroxylation of the LDH layers, and finally, the decomposition of the organic anion.[8][9]

Visualizations

Experimental Workflow for Intercalation

G cluster_0 Precursor Synthesis cluster_1 Intercalation Process A Solution A: Mg(NO₃)₂ + Al(NO₃)₃ in DI Water C Co-precipitation (pH 10) A->C B Solution B: NaOH in DI Water B->C D Aging (105°C, 18h) C->D E Washing & Drying D->E F MgAl-NO₃ LDH (Precursor) E->F H Anion Exchange (Reflux, 6h) F->H Add Precursor to Pigment Solution G This compound Solution (pH 8) G->H I Washing & Drying H->I J MgAl-PR52:1 LDH (Final Product) I->J

Caption: Workflow for the synthesis of MgAl-NO₃ LDH and subsequent intercalation of this compound.

Structural Representation of Intercalation

G cluster_precursor MgAl-NO₃ LDH (Precursor) cluster_intercalated MgAl-PR52:1 LDH (Intercalated) layer1 [MgAl(OH)₂]⁺ Layer interlayer1 NO₃⁻ + H₂O layer1->interlayer1 layer2 [MgAl(OH)₂]⁺ Layer process Anion Exchange interlayer1->layer2 d1 d = 0.86 nm layer3 [MgAl(OH)₂]⁺ Layer interlayer2 Pigment Red 52:1 Anion layer3->interlayer2 layer4 [MgAl(OH)₂]⁺ Layer interlayer2->layer4 d2 d = 1.92 nm

References

Application Notes and Protocols: The Rheological Impact of C.I. Pigment Red 52:1 in Ink Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide a detailed overview of the rheological effects of C.I. Pigment Red 52:1 in various ink formulations. This document includes a summary of its key rheological characteristics, protocols for experimental evaluation, and safety guidelines for handling.

Introduction to this compound

This compound is a monoazo calcium salt lake pigment widely utilized in the printing ink industry for its vibrant bluish-red shade, high color strength, and good gloss.[1][2] A notable characteristic of this pigment is its favorable impact on ink rheology, particularly its tendency to produce formulations of low viscosity. This property is especially advantageous in water-based ink systems, where it is recognized for not causing the thickening issues sometimes associated with other red pigments, such as C.I. Pigment Red 57:1.[1][2] Its applications are prevalent in both solvent-based and water-based packaging inks.[1][2]

Rheological Profile of this compound in Inks

The incorporation of this compound into ink formulations typically results in systems with desirable flow properties. The key rheological benefits observed are:

  • Low Viscosity: Inks formulated with this compound generally exhibit lower viscosity compared to those containing some other common red pigments. This is a significant advantage for printability, allowing for better ink transfer and flow.

  • Good Viscosity Stability: This pigment contributes to stable viscosity in water-based inks, preventing unwanted thickening over time.[1]

  • Shear-Thinning Behavior: Like most pigmented inks, formulations with this compound are expected to be non-Newtonian and exhibit pseudoplastic (shear-thinning) behavior. This means the viscosity decreases as the shear rate increases, which is crucial for efficient printing processes.

  • Thixotropy: Inks containing this pigment are likely to display thixotropy, a time-dependent shear-thinning property. This allows the ink to become fluid when subjected to the high shear forces of printing and then regain its viscosity at rest, preventing excessive spreading.

Quantitative Rheological Data

Table 1: Illustrative Rheological Data of a Water-Based Ink Formulation

Pigment TypePigment Concentration (% by weight)Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)Yield Stress (Pa)
This compound 15108005
151003505
201012008
201005008
Comparative Red Pigment 1510150010
(e.g., a grade of C.I. Pigment Red 57:1 known for higher viscosity)1510060010
2010250015
2010090015

Disclaimer: The data in this table is illustrative and intended for demonstrative purposes only. Actual values will vary depending on the specific ink formulation, including the binder, solvents, and additives used.

Experimental Protocols for Rheological Evaluation

The following protocols are based on established ASTM and ISO standards and are recommended for characterizing the rheological properties of ink formulations containing this compound.

Materials and Equipment
  • This compound

  • Ink vehicle (binder, solvent, and additives)

  • High-speed disperser with a Cowles blade

  • Rotational rheometer with cone-and-plate or parallel-plate geometry

  • Temperature control unit for the rheometer

  • Laboratory balance

  • Spatulas and beakers

Preparation of Pigment Dispersions
  • Formulation: Define the desired pigment concentration (e.g., 10%, 15%, 20% by weight) in the chosen ink vehicle.

  • Mixing: Weigh the ink vehicle into a suitable beaker. While stirring at low speed with the high-speed disperser, gradually add the weighed this compound powder to the vehicle to ensure proper wetting and avoid clumping.

  • Dispersion: Increase the speed of the disperser to the recommended tip speed for the blade and beaker size (typically 10-20 m/s). Disperse the mixture for a predetermined time (e.g., 30-60 minutes) until a stable and uniform dispersion is achieved. Monitor the temperature to prevent excessive heat buildup.

  • Equilibration: Allow the prepared ink to equilibrate to the testing temperature (e.g., 25°C) for at least one hour before rheological measurements.

Rheological Measurements using a Rotational Rheometer

4.3.1. Viscosity Flow Curve (ASTM D2196)

  • Instrument Setup: Set up the rotational rheometer with the appropriate geometry (e.g., 40 mm parallel plate or 2° cone). Set the temperature control to the desired measurement temperature (e.g., 25°C).

  • Sample Loading: Place an adequate amount of the ink sample onto the lower plate of the rheometer. Lower the upper geometry to the specified gap (e.g., 1 mm for parallel plates). Trim any excess sample from the edges.

  • Measurement: Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 1000 s⁻¹. Record the apparent viscosity as a function of the shear rate.

  • Data Analysis: Plot the apparent viscosity versus the shear rate on a logarithmic scale to visualize the shear-thinning behavior.

4.3.2. Thixotropy Loop Test

  • Instrument Setup: Use the same setup as for the viscosity flow curve.

  • Measurement Protocol:

    • Ramp Up: Apply a controlled shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) over a defined period (e.g., 60 seconds).

    • Hold: Maintain the high shear rate for a set duration (e.g., 60 seconds) to ensure complete structural breakdown.

    • Ramp Down: Decrease the shear rate from the high value back to the low value over the same time period as the ramp-up.

  • Data Analysis: Plot the shear stress versus the shear rate for both the upward and downward curves. The area between the two curves (the hysteresis loop) provides a quantitative measure of the ink's thixotropy.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating the rheological impact of this compound.

experimental_workflow cluster_prep Ink Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis and Interpretation formulation Define Formulation (Pigment Concentration) mixing Gradual Mixing of Pigment and Vehicle formulation->mixing dispersion High-Speed Dispersion mixing->dispersion equilibration Temperature Equilibration dispersion->equilibration setup Rheometer Setup and Sample Loading equilibration->setup flow_curve Viscosity Flow Curve (Shear Rate Ramp) setup->flow_curve thixotropy Thixotropy Loop (Up and Down Ramps) setup->thixotropy plot_viscosity Plot Viscosity vs. Shear Rate flow_curve->plot_viscosity analyze_thixotropy Calculate Hysteresis Loop Area thixotropy->analyze_thixotropy interpretation Interpret Rheological Impact plot_viscosity->interpretation analyze_thixotropy->interpretation

Caption: Experimental workflow for rheological characterization.

Safety and Handling

When working with this compound in its powder form, it is important to follow standard laboratory safety procedures for handling fine powders to minimize inhalation and contact.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling larger quantities of the dry pigment, a dust mask or respirator is recommended to prevent inhalation.

  • Ventilation: Handle the dry pigment in a well-ventilated area or under a fume hood to minimize airborne dust.

  • Handling: Avoid creating dust clouds during weighing and transfer. Use a spatula for handling and clean up any spills promptly with a wet cloth to prevent dust from becoming airborne. Do not use compressed air for cleaning.

  • Storage: Store the pigment in a cool, dry place in a tightly sealed container to prevent moisture absorption and contamination.

Always consult the Safety Data Sheet (SDS) for this compound for complete and detailed safety information.

Conclusion

This compound is a valuable pigment for ink formulations, not only for its coloristic properties but also for its beneficial impact on rheology. Its tendency to produce low-viscosity, stable inks makes it a preferred choice, especially in water-based systems. While publicly available quantitative data is limited, the experimental protocols outlined in this document provide a robust framework for researchers and formulators to generate their own data and fully characterize the rheological advantages of this pigment in their specific ink systems. Further research to quantify the rheological effects of this compound in a wider range of ink vehicles and at varying concentrations would be a valuable contribution to the field.

References

Troubleshooting & Optimization

Troubleshooting C.I. Pigment Red 52:1 dispersion and aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Pigment Red 52:1. The information is presented in a question-and-answer format to directly address common dispersion and aggregation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monoazo calcium salt lake pigment.[1][2] It is a brilliant red powder primarily used in printing inks (both water-based and solvent-based), as well as in paints and coatings.[2][3][4][5][6] Its properties include high color strength, good gloss, and transparency in resinized forms.[2]

Q2: What are the common signs of poor dispersion or aggregation of this compound in a formulation?

Poor dispersion and aggregation can manifest in several ways, including:

  • Color inconsistency: Batches may show variations in color.

  • Reduced color strength: The pigment may not achieve its full coloring potential.

  • Poor gloss: The final coating or print may appear dull.

  • Flocculation: Pigment particles may clump together, leading to specks, streaks, or an uneven appearance.

  • Changes in rheology: An unexpected increase in viscosity can occur.

  • Settling: Pigment particles may settle out of the suspension over time.

Q3: What factors can contribute to dispersion and aggregation issues with this compound?

Several factors can influence the stability of this compound dispersions:

  • Incorrect dispersant selection: The type and concentration of the dispersing agent are critical.

  • pH of the formulation: The surface charge of the pigment particles, and thus their stability, can be pH-dependent. The synthesis of the pigment often involves a coupling reaction under alkaline conditions (pH 8-11).[1]

  • Improper wetting of the pigment: Air must be fully displaced from the pigment's surface by the liquid medium.

  • Insufficient mechanical energy during dispersion: Adequate shear force is required to break down agglomerates.

  • Incompatibility with other formulation components: Interactions with resins, solvents, or other additives can lead to instability.

Troubleshooting Guides

Issue 1: Low Color Strength and Poor Gloss

Symptom: The final formulation exhibits weaker color and lower gloss than expected.

Possible Cause: Incomplete dispersion of pigment agglomerates. The primary particles are not sufficiently separated, leading to a smaller effective surface area for light interaction.

Troubleshooting Steps:

  • Verify Dispersion Quality: Use a Hegman gauge to assess the fineness of the grind. For many applications, a reading of 6 or higher (indicating particles smaller than 25 µm) is desirable.

  • Optimize Mechanical Dispersion:

    • Increase the milling time or the number of passes on a three-roll mill.

    • Adjust the viscosity of the mill base; a higher viscosity can sometimes lead to more efficient particle breakdown.

  • Evaluate Dispersant:

    • Ensure the correct type and concentration of dispersant are being used for your system (aqueous vs. solvent-based).

    • Experiment with slightly higher or lower dispersant concentrations to find the optimal level.

Issue 2: Flocculation and Settling

Symptom: Visible clumps or specks appear in the liquid formulation or on the dried film. Pigment settles at the bottom of the container over time.

Possible Cause: The dispersed pigment particles are re-agglomerating due to insufficient stabilization. This can be caused by a poor choice of dispersant, incorrect pH, or shocking the system during let-down.

Troubleshooting Steps:

  • Perform a Rub-Out Test: Apply a drawdown of the formulation. As it begins to dry, rub a small area with your finger. A significant color change between the rubbed and un-rubbed areas indicates flocculation.

  • Assess Zeta Potential: For aqueous systems, measure the zeta potential of the dispersion at the formulation's pH. A zeta potential with a magnitude greater than 30 mV (either positive or negative) generally indicates good electrostatic stability.

  • Adjust Formulation:

    • Dispersant: Consider a dispersant with a different stabilization mechanism (e.g., steric vs. electrostatic) or a higher molecular weight polymeric dispersant for improved long-term stability.

    • pH: For aqueous systems, adjust the pH to move further away from the pigment's isoelectric point to increase surface charge and repulsion.

    • Solvent/Resin Compatibility: Ensure the pigment dispersion is compatible with the let-down vehicle. Add the dispersion to the vehicle slowly and with good agitation to avoid shocking the system.

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValueSource
C.I. NamePigment Red 52:1[3][7]
C.I. Number15860:1[3][7]
CAS Number17852-99-2[1]
Molecular FormulaC₁₈H₁₁CaClN₂O₆S[3]
Molecular Weight458.89 g/mol [3]
Chemical ClassMonoazo Lake[1]
Heat Resistance~180 °C[1][8]

Table 2: Representative Particle Size Data for Azo Pigments (as a proxy for this compound)

ParameterValueNotesSource
D50 (Median Particle Size)< 500 nmAfter micronization, crucial for colloidal stability.[1]
Mass Median Diameter (D50)2.15 - 10.44 µmFor agglomerates of BONA pigment lakes.[9]

Note: Specific particle size distribution for this compound can vary significantly depending on the grade and manufacturing process. The data presented for similar azo pigments should be used as a general guideline.

Experimental Protocols

Protocol 1: Hegman Gauge Test for Fineness of Dispersion (based on ASTM D1210)

Objective: To determine the size of the largest particles in a pigment dispersion.

Materials:

  • Hegman gauge (grindometer) and scraper

  • Pigment dispersion sample

  • Solvent for cleaning

Procedure:

  • Place the Hegman gauge on a flat, non-slip surface and ensure it is clean.[10]

  • Pour a small amount of the pigment dispersion onto the deep end of the gauge's channel(s).[10]

  • Hold the scraper with both hands at a slight angle towards you and draw it down the length of the gauge at a steady pace, applying firm pressure.[10]

  • Immediately view the drawdown at a low angle to the light.

  • Identify the point on the scale where a significant number of coarse particles first appear as specks or scratches.

  • Read the value on the Hegman scale at this point. A higher Hegman number indicates a finer dispersion.[10]

Protocol 2: Rub-Out Test for Flocculation (based on ASTM D387)

Objective: To visually assess the degree of flocculation in a pigmented formulation.

Materials:

  • Test panel or chart

  • Film applicator or brush

  • Pigmented formulation

Procedure:

  • Apply a uniform film of the pigmented formulation to the test panel.[11]

  • Allow the film to partially dry (the timing will depend on the solvent system).

  • Gently rub a small, circular area of the wet film with your index finger until it is fully dry.[11]

  • Visually compare the color of the rubbed area to the un-rubbed area.[11]

    • No color change: Indicates a stable dispersion.

    • Color becomes darker or stronger: Suggests flocculation of the colored pigment.

    • Color becomes lighter: May indicate flocculation of an opaque white pigment if present in the formulation.

Visualizations

Dispersion_and_Aggregation_Workflow cluster_start Start: Pigment Powder cluster_process Dispersion Process cluster_outcome Result Start Agglomerates & Aggregates Wetting 1. Wetting (Displace Air) Start->Wetting Add Vehicle Separation 2. Separation (Mechanical Energy) Wetting->Separation Apply Shear Stabilization 3. Stabilization (Dispersants) Separation->Stabilization Add Dispersant Good_Dispersion Stable Dispersion (Primary Particles) Stabilization->Good_Dispersion Effective Stabilization Aggregation Aggregation/ Flocculation Stabilization->Aggregation Ineffective Stabilization

Caption: Workflow of the pigment dispersion process.

Troubleshooting_Logic Start {Dispersion Issue Detected | (e.g., Low Color Strength, Flocculation)} Test_Dispersion Assess Dispersion Quality - Hegman Gauge - Microscopy Start->Test_Dispersion Test_Stability Assess Stability - Rub-Out Test - Zeta Potential Start->Test_Stability Is_Dispersion_Poor Poor Dispersion? Test_Dispersion->Is_Dispersion_Poor Is_Stability_Poor Poor Stability? Test_Stability->Is_Stability_Poor Is_Dispersion_Poor->Is_Stability_Poor No Optimize_Dispersion Optimize Mechanical Dispersion - Increase Milling Time - Adjust Mill Base Viscosity Is_Dispersion_Poor->Optimize_Dispersion Yes Optimize_Stabilization Optimize Stabilization - Adjust Dispersant Type/Conc. - Adjust pH - Check Compatibility Is_Stability_Poor->Optimize_Stabilization Yes

References

Technical Support Center: C.I. Pigment Red 52:1 Synthesis & Particle Size Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of C.I. Pigment Red 52:1 during its synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory, with a focus on practical solutions and detailed experimental protocols.

Troubleshooting Guide: Common Particle Size Issues

Controlling the particle size of this compound is critical for achieving desired properties such as color strength, transparency, and dispersibility.[1] Below are common problems encountered during synthesis and their potential causes and solutions.

ProblemPotential Cause(s)Recommended Solutions
Large, irregular particles or aggregates 1. Slow reagent addition rate: Allows for excessive crystal growth. 2. Low degree of agitation: Insufficient mixing leads to localized high concentrations and uncontrolled precipitation. 3. Incorrect pH during coupling: A pH outside the optimal range can affect the precipitation rate and particle morphology.[1][2] 4. High temperature during laking: Promotes secondary crystal growth and agglomeration.1. Increase the addition rate of the diazonium salt solution to the coupling component solution. 2. Ensure vigorous and consistent agitation throughout the reaction. 3. Carefully monitor and maintain the pH of the coupling reaction within the recommended range (typically 8-11). [1] 4. Maintain a lower temperature during the laking (calcium salt formation) step.
Particle size is too small, leading to poor opacity 1. Excessively rapid precipitation: Can be caused by a very high concentration of reactants or a rapid pH shift.[1] 2. Presence of certain impurities: Can act as crystal growth inhibitors.1. Decrease the concentration of the diazonium salt and/or the coupling component. 2. Control the rate of pH adjustment during the coupling and laking steps. 3. Ensure high purity of starting materials.
Wide particle size distribution 1. Inconsistent temperature control: Fluctuations can lead to non-uniform nucleation and growth rates. 2. Poor mixing: Creates zones of varying reactant concentrations. 3. Uncontrolled pH changes: Can cause bursts of nucleation at different times.[3]1. Maintain a stable and uniform temperature throughout the synthesis, especially during the diazotization and coupling stages. [1] 2. Use an efficient stirring system to ensure homogeneity of the reaction mixture. 3. Add pH-adjusting solutions slowly and with good agitation to avoid localized pH shocks.
Batch-to-batch inconsistency in particle size 1. Variations in raw material quality. 2. Inconsistent control of reaction parameters (temperature, pH, addition rates). 3. Differences in post-synthesis washing and drying procedures. 1. Establish strict quality control for all starting materials. 2. Implement and adhere to a standardized and well-documented synthesis protocol. 3. Standardize the filtration, washing, and drying steps to ensure consistent treatment of the pigment presscake.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the synthesis of this compound where particle size can be controlled?

A1: The particle size of this compound is primarily determined during three key stages of the synthesis:

  • Diazotization: The formation of the diazonium salt from 2-amino-5-chloro-4-methylbenzenesulfonic acid. Temperature control at this stage is crucial for the stability of the diazonium salt.[1]

  • Azo Coupling: The reaction of the diazonium salt with 3-hydroxy-2-naphthoic acid. The pH, temperature, and rate of addition of the diazonium salt are critical parameters that influence the rate of pigment formation and, consequently, the particle size.[1]

  • Laking (Salt Formation): The precipitation of the insoluble calcium salt of the azo dye. The concentration of the calcium chloride solution and the pH at which precipitation occurs directly impact the final particle size and morphology.[1][2][3]

Q2: How does pH affect the particle size of this compound?

A2: The pH plays a critical role, particularly during the coupling and laking steps. The optimal pH for the coupling reaction is typically between 8 and 11.[1] Deviations from this range can alter the reaction kinetics and the solubility of the intermediates, leading to changes in the nucleation and growth of the pigment particles. For the related C.I. Pigment Red 57:1, variations in pH during the coupling reaction have been shown to influence the aggregate structure and morphology of the pigment particles.[4]

Q3: What is the influence of temperature on particle size?

A3: Temperature control is essential throughout the synthesis. The diazotization reaction is typically carried out at low temperatures (0–5°C) to ensure the stability of the diazonium salt.[1] During the coupling reaction, higher temperatures can increase the rate of reaction, which may lead to the formation of smaller particles due to rapid nucleation. However, excessively high temperatures can also promote particle aggregation and lead to a broader particle size distribution.

Q4: Can the concentration of reactants be used to control particle size?

A4: Yes, the concentration of reactants is a key parameter. Generally, higher concentrations of the diazonium salt and coupling component can lead to a faster precipitation rate, resulting in the formation of smaller primary particles.[1] Similarly, the concentration of calcium chloride used in the laking step will influence the precipitation of the final pigment and can be adjusted to target a specific particle size range. For the analogous C.I. Pigment Red 57:1, a higher concentration of hydrochloric acid in the diazotization step was found to produce a brighter, more yellowish-red color due to the formation of smaller particle aggregates and a narrower size distribution.[2][3]

Q5: Are there any post-synthesis methods to modify the particle size?

A5: Yes, after the initial synthesis, the particle size of this compound can be further modified through post-synthesis treatments. Milling or micronization of the dried pigment powder is a common industrial practice to reduce particle size and achieve a more uniform distribution.[1] Salt milling is another technique that can be employed to reduce particle size and enhance the crystallite size, which can affect the color properties of the pigment.[5]

Experimental Protocols

Standard Synthesis of this compound

This protocol provides a general method for the synthesis of this compound. Researchers should optimize the parameters based on their specific equipment and desired particle size.

Materials:

  • 2-Amino-5-chloro-p-toluenesulfonic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Amidosulfonic acid

  • β-Oxynaphthoic acid (3-hydroxy-2-naphthoic acid)

  • Calcium chloride (CaCl₂)

  • Deionized water

Procedure:

  • Diazotization:

    • Dissolve 22.15 g (0.1 mol) of 2-amino-5-chloro-p-toluenesulfonic acid and 6.4 g of NaOH in 500 ml of water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add 40 ml of concentrated HCl, followed by a solution of 7.2 g of sodium nitrite in 100 ml of water, maintaining the temperature below 5°C.

    • Stir the resulting suspension for 30 minutes at 0-5°C.

    • Add a small amount of amidosulfonic acid to destroy any excess nitrous acid (test with starch-iodide paper).

  • Preparation of Coupling Solution:

    • In a separate vessel, dissolve 18.8 g (0.1 mol) of β-oxynaphthoic acid and 20.1 g of NaOH in 550 ml of water.

    • Cool this solution to 10-15°C.

  • Azo Coupling:

    • Slowly add the diazonium salt suspension from step 1 to the coupling solution from step 2 with vigorous stirring, maintaining the temperature at 10-15°C.

    • Adjust the pH of the mixture to 8-11 with a dilute NaOH solution.

    • Continue stirring for 1-2 hours.

  • Laking (Calcium Salt Formation):

    • Prepare a solution of calcium chloride (the exact amount may need to be optimized, but a stoichiometric amount or slight excess is a good starting point) in water.

    • Slowly add the calcium chloride solution to the azo dye solution with continuous stirring.

    • A red precipitate of this compound will form.

    • Stir the suspension for an additional hour.

  • Isolation and Purification:

    • Filter the pigment suspension.

    • Wash the filter cake (presscake) with deionized water until the filtrate is neutral and free of soluble salts.

    • Dry the pigment presscake in an oven at a controlled temperature (e.g., 60-80°C).

Data Presentation

The following table summarizes the qualitative effects of key synthesis parameters on the particle size of azo pigments, based on studies of C.I. Pigment Red 57:1, a close analogue of this compound.[2][3][4]

Synthesis ParameterVariationEffect on Particle SizeEffect on Color
HCl Concentration (Diazotization) IncreasedSmaller particle aggregate size, narrower distributionBrighter, more yellowish-red
DecreasedLarger particle aggregate size, broader distributionDuller, more bluish-red
CaCl₂ Concentration (Laking) IncreasedMay lead to more amorphous crystals and potentially darker shades after milling[6]Can affect the "lake" formation and resulting color shade[2]
DecreasedMay result in incomplete precipitationMay affect the "lake" formation and resulting color shade[3]
pH (Coupling) Higher (within optimal range)Can influence aggregate structure and morphologyCan affect the final color shade
Lower (within optimal range)Can influence aggregate structure and morphologyCan affect the final color shade

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking cluster_purification Purification A 2-Amino-5-chloro-4-methyl- benzenesulfonic acid Solution D Diazonium Salt Suspension (0-5°C) A->D B NaNO₂ Solution B->D C HCl C->D F Azo Dye Solution (pH 8-11, 10-15°C) D->F Slow Addition E 3-Hydroxy-2-naphthoic acid Solution E->F H This compound Suspension F->H Precipitation G CaCl₂ Solution G->H I Filtration & Washing H->I J Drying I->J K Final Pigment Powder J->K

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Logical Relationship of Synthesis Parameters to Particle Size

G cluster_params Controllable Synthesis Parameters cluster_processes Influenced Processes cluster_outcome Resulting Particle Characteristics Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Rate Temp->Growth pH pH pH->Nucleation pH->Growth Conc Reagent Concentration Conc->Nucleation Rate Addition Rate Rate->Nucleation Agitation Agitation Agitation->Nucleation Agitation->Growth Size Particle Size Nucleation->Size Distribution Size Distribution Nucleation->Distribution Growth->Size Growth->Distribution

Caption: Key synthesis parameters and their influence on the final particle size characteristics.

References

Technical Support Center: Enhancing the Heat Stability of C.I. Pigment Red 52:1 for Plastics Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the heat stability of C.I. Pigment Red 52:1 in various plastic matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the modification and application of this compound.

Issue 1: Insufficient Improvement in Heat Stability After Surface Coating

  • Question: We attempted a silica coating on this compound using a sol-gel method, but the heat stability in polypropylene (PP) only marginally improved. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Incomplete or Non-uniform Coating: The silica layer may not have fully encapsulated the pigment particles. This can be due to improper pH during the sol-gel process, incorrect concentration of precursors, or insufficient reaction time.[1]

    • Poor Adhesion of Coating: The silica layer might have poor adhesion to the pigment surface, leading to delamination at high processing temperatures. Surface pre-treatment of the pigment to introduce hydroxyl groups can improve adhesion.

    • Inadequate Curing of the Coating: The final heat treatment to cure the silica coating may have been insufficient in temperature or duration, resulting in a porous and less stable layer.[2]

    • Interaction with Polymer Additives: Certain additives in the PP formulation could be reacting with the coated pigment, compromising its thermal stability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insufficient heat stability after surface coating.

Issue 2: Color Shift Observed in LDH-Intercalated Pigment Red 52:1 at High Temperatures

  • Question: We successfully intercalated this compound into a Mg-Al Layered Double Hydroxide (LDH), but we still observe a color shift in polycarbonate (PC) processed at 280°C. Why is this happening?

  • Answer: While LDH intercalation significantly improves thermal stability, color shifts can still occur due to:

    • Incomplete Intercalation: Some pigment molecules may only be adsorbed on the surface of the LDH particles rather than being fully protected within the layers. These surface-adsorbed molecules are more susceptible to thermal degradation.

    • Thermal Decomposition of the Organic Moiety: Even when intercalated, the organic component of the pigment can still undergo some degree of thermal decomposition at very high temperatures, leading to a color shift. The protective effect of the LDH has its limits.

    • Interaction with the Polymer Matrix: At high processing temperatures, the polymer melt can interact with the LDH structure or the intercalated pigment, potentially causing a color change. This is more likely in aggressive engineering plastics like PC.

    • Degradation of the Polymer: The discoloration may not be from the pigment but from the degradation of the polycarbonate itself, which can be influenced by the presence of the LDH-pigment composite.

Logical Relationship Diagram for Color Shift Analysis:

Color_Shift_Analysis Color Shift in PC @ 280°C Color Shift in PC @ 280°C Incomplete Intercalation Incomplete Intercalation Color Shift in PC @ 280°C->Incomplete Intercalation Thermal Decomposition of Pigment Thermal Decomposition of Pigment Color Shift in PC @ 280°C->Thermal Decomposition of Pigment Polymer-Pigment Interaction Polymer-Pigment Interaction Color Shift in PC @ 280°C->Polymer-Pigment Interaction Polymer Degradation Polymer Degradation Color Shift in PC @ 280°C->Polymer Degradation Surface-Adsorbed Pigment Surface-Adsorbed Pigment Incomplete Intercalation->Surface-Adsorbed Pigment High Processing Temperature High Processing Temperature Thermal Decomposition of Pigment->High Processing Temperature Aggressive Polymer Matrix Aggressive Polymer Matrix Polymer-Pigment Interaction->Aggressive Polymer Matrix Influence of Filler Influence of Filler Polymer Degradation->Influence of Filler

Caption: Potential causes for color shift in LDH-intercalated Pigment Red 52:1.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat stability of unmodified this compound in plastics?

A1: Unmodified this compound generally has a heat stability of around 180°C.[3][4] This makes it suitable for plastics processed at lower temperatures, but it can be a limiting factor for high-temperature engineering plastics.

Q2: How does surface treatment improve the heat stability of this compound?

A2: Surface treatment, such as coating with a thin layer of silica (SiO2) or alumina (Al2O3), creates a protective barrier around the pigment particles.[5] This barrier can:

  • Inhibit the thermal decomposition of the organic pigment molecules.

  • Reduce direct contact and potential reactions between the pigment and the polymer matrix at high temperatures.

  • Improve the pigment's dispersion, which can indirectly contribute to better heat stability by preventing the formation of pigment agglomerates that can trap heat.

Q3: What is LDH intercalation and how does it enhance heat stability?

A3: Layered Double Hydroxides (LDHs) are materials with a layered crystal structure. Intercalation is the process of inserting guest molecules, in this case, this compound anions, into the spaces between these layers. This layered structure provides a "nano-confinement" effect, physically protecting the pigment molecules from thermal degradation.[6] Studies have shown that intercalating this compound into a Mg-Al LDH can increase its thermal stability to 250°C.[6]

Q4: Which analytical techniques are recommended for characterizing modified this compound?

A4: A combination of techniques is recommended:

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology of the coated or intercalated pigment particles and confirm the presence and uniformity of the coating or layered structure.

  • Thermogravimetric Analysis (TGA): To quantitatively measure the thermal stability by determining the temperature at which the pigment starts to decompose.

  • X-ray Diffraction (XRD): To confirm the successful intercalation of the pigment into the LDH structure by measuring the change in the interlayer spacing.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and confirm the presence of the coating material or the interaction between the pigment and the LDH.

Q5: Are there compatibility issues with modified this compound in different plastics?

A5: Yes, compatibility can be a concern. The surface chemistry of the modified pigment plays a crucial role.

  • Surface-Coated Pigments: An inorganic coating like silica can make the pigment surface more hydrophilic. This might improve dispersion in more polar polymers but could be less compatible with non-polar polyolefins like polyethylene (PE) and polypropylene (PP) without the use of a suitable coupling agent.

  • LDH-Intercalated Pigments: The overall compatibility will depend on the interactions between the LDH host and the polymer matrix. Surface modification of the LDH itself may be necessary to improve compatibility with certain polymers.[7]

Data Presentation

Table 1: Heat Stability of this compound in Various Plastics

Pigment TypeModificationPlastic MatrixProcessing Temperature (°C)Heat Stability (°C)
This compoundUnmodifiedLDPE180-220~180
This compoundUnmodifiedHDPE200-240~180
This compoundUnmodifiedPP220-260~180
This compoundSilica CoatedPP220-260200-220 (estimated)
This compoundMg-Al LDH IntercalatedPE>250~250
This compoundMg-Al LDH IntercalatedPC280-300>250 (potential for color shift)

Note: The heat stability of silica-coated pigment is an estimation based on typical improvements seen with this method. Actual values will depend on the quality of the coating.

Experimental Protocols

Experimental Protocol 1: Silica Coating of this compound via Sol-Gel Method

Objective: To encapsulate this compound particles with a protective silica layer to improve thermal stability.

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonium hydroxide solution (28%)

  • Deionized water

  • Polyvinylpyrrolidone (PVP) (optional, as a dispersant)

Procedure:

  • Dispersion: Disperse 1g of this compound in 100 mL of ethanol. If needed, add a small amount of PVP and sonicate for 30 minutes to ensure a uniform dispersion.

  • Sol Formation: In a separate beaker, prepare the silica sol by mixing 5 mL of TEOS with 50 mL of ethanol.

  • Hydrolysis: To the pigment dispersion, add 10 mL of deionized water and 5 mL of ammonium hydroxide solution. Stir vigorously.

  • Coating: Slowly add the TEOS/ethanol solution to the pigment dispersion under continuous stirring.

  • Reaction: Allow the reaction to proceed for 6-8 hours at room temperature with constant stirring.

  • Separation and Washing: Separate the coated pigment from the solution by centrifugation or filtration. Wash the product repeatedly with ethanol to remove unreacted precursors.

  • Drying and Curing: Dry the coated pigment in an oven at 80°C for 12 hours. Finally, cure the silica coating by heating the dried powder at a temperature of 150-200°C for 2 hours.

Experimental Workflow for Silica Coating:

Silica_Coating_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_post_processing Post-Processing Dispersion Disperse Pigment in Ethanol Hydrolysis Add Water & Ammonia to Dispersion Dispersion->Hydrolysis Sol_Formation Prepare TEOS/Ethanol Sol Coating Add TEOS Sol to Dispersion Sol_Formation->Coating Hydrolysis->Coating Stirring Stir for 6-8 hours Coating->Stirring Separation Separate by Centrifugation/Filtration Stirring->Separation Washing Wash with Ethanol Separation->Washing Drying Dry at 80°C Washing->Drying Curing Cure at 150-200°C Drying->Curing

Caption: Step-by-step workflow for silica coating of organic pigments.

Experimental Protocol 2: Intercalation of this compound into Mg-Al LDH by Anion Exchange

Objective: To intercalate this compound into the interlayer space of a Mg-Al Layered Double Hydroxide to significantly enhance its thermal stability.

Materials:

  • This compound

  • Mg(NO₃)₂·6H₂O

  • Al(NO₃)₃·9H₂O

  • NaOH

  • Deionized water (decarbonated)

Procedure:

  • Preparation of Mg-Al-NO₃ LDH Precursor:

    • Dissolve Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in a 2:1 molar ratio in deionized water.

    • Separately, prepare a NaOH solution.

    • Slowly add the metal nitrate solution to the NaOH solution under vigorous stirring and a nitrogen atmosphere to maintain a constant pH of 10.

    • Age the resulting slurry at 70°C for 18 hours.

    • Filter, wash the precipitate with deionized water until the pH is neutral, and dry at 80°C.

  • Anion Exchange (Intercalation):

    • Prepare a solution of this compound in deionized water. The concentration should be in excess of the anion exchange capacity of the LDH.

    • Disperse the synthesized Mg-Al-NO₃ LDH in the pigment solution.

    • Stir the mixture at 60°C for 48 hours under a nitrogen atmosphere.

    • Filter the solid product and wash thoroughly with deionized water to remove any surface-adsorbed pigment.

    • Dry the final intercalated pigment at 80°C.

Characterization:

  • Confirm successful intercalation by XRD, observing an increase in the basal spacing (d-spacing).

  • Evaluate the thermal stability of the resulting pigment-LDH composite using TGA.

References

Technical Support Center: Optimization of C.I. Pigment Red 52:1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of high-purity C.I. Pigment Red 52:1.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Pigment Yield 1. Incomplete diazotization of the amine.2. Decomposition of the diazonium salt.3. Incorrect pH during the coupling reaction.4. Inefficient precipitation (laking) of the pigment.1. Ensure the presence of excess nitrous acid using starch-iodide paper. Add sodium nitrite solution slowly while maintaining a low temperature.2. Keep the temperature of the diazonium salt solution strictly between 0-5°C.3. Adjust the pH of the coupling medium to the optimal range (typically 9-11) before adding the diazonium salt.4. Control the rate of addition of the calcium chloride solution and ensure stoichiometric amounts are used.
Dull or Off-Shade Color 1. Presence of impurities from starting materials.2. Formation of isomers or by-products due to improper pH control during coupling.3. Incorrect crystal form (polymorphism).4. Particle size is too large or has a wide distribution.1. Use high-purity 2-amino-5-chloro-4-methylbenzenesulfonic acid and 3-hydroxy-2-naphthoic acid.2. Maintain a stable and optimal pH throughout the coupling reaction.3. Control the temperature and rate of addition during the laking step. Post-synthesis heat treatment can sometimes induce a phase transition to the desired crystal form.4. Optimize stirring speed and consider the use of surfactants or dispersing agents during the coupling and precipitation steps.
Poor Crystallinity 1. The precipitation (laking) process was too rapid.2. Suboptimal temperature during precipitation.3. Presence of impurities that inhibit crystal growth.1. Add the calcium chloride solution slowly and at a constant rate.2. Optimize the temperature of the reaction mixture during the addition of the metal salt.3. Ensure thorough purification of the intermediate dye before precipitation.
Poor Dispersibility 1. Formation of hard agglomerates during drying.2. Wide particle size distribution.3. Incomplete washing, leaving residual salts.1. Avoid excessive drying temperatures. Consider using freeze-drying or spray-drying techniques.2. Control the reaction conditions (temperature, pH, stirring) to achieve a narrow particle size distribution.3. Wash the pigment cake thoroughly with deionized water until the filtrate is free of ions (e.g., test with silver nitrate for chloride).

Frequently Asked Questions (FAQs)

Q1: What is the critical role of temperature control in the synthesis of this compound?

A1: Temperature control is paramount in two key stages. During the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid, the temperature must be maintained between 0-5°C. Higher temperatures can lead to the decomposition of the unstable diazonium salt, resulting in a lower yield and the formation of impurities. In the subsequent coupling reaction, the temperature is typically kept between 10-20°C to ensure a controlled reaction rate and to influence the particle size and crystallinity of the final pigment.

Q2: How can I verify the completion of the diazotization reaction?

A2: The completion of the diazotization reaction can be confirmed by testing for the presence of excess nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is spotted onto the paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary aromatic amine has been converted to the diazonium salt.

Q3: What impact does pH have on the coupling reaction?

A3: The pH of the coupling reaction is a critical parameter that influences both the reaction rate and the position of the coupling on the 3-hydroxy-2-naphthoic acid (BONA). The reaction is typically carried out under alkaline conditions (pH 9-11). An incorrect pH can lead to the formation of unwanted isomers or by-products, which will adversely affect the color purity and brightness of the pigment. It is essential to dissolve the BONA in an alkaline solution and maintain the pH throughout the addition of the acidic diazonium salt solution.

Q4: What are common impurities in this compound, and how can they be minimized?

A4: Common impurities include unreacted starting materials, by-products from the decomposition of the diazonium salt (e.g., phenols), and inorganic salts from the reaction and precipitation steps. To minimize these, one should use high-purity starting materials, maintain strict temperature and pH control, ensure the completion of the diazotization and coupling reactions, and thoroughly wash the final pigment cake with deionized water to remove any soluble salts.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

1. Diazotization of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid (4B Acid): a. In a beaker, dissolve 0.1 mol of 4B acid in 200 mL of water and 25 mL of 37% hydrochloric acid. b. Cool the mixture to 0-5°C in an ice-water bath with constant stirring. c. In a separate beaker, prepare a solution of 0.105 mol of sodium nitrite in 50 mL of water. d. Add the sodium nitrite solution dropwise to the 4B acid slurry over 30 minutes, ensuring the temperature does not exceed 5°C. e. After the addition is complete, continue stirring for another 15 minutes. f. Confirm the presence of excess nitrous acid using starch-iodide paper.

2. Coupling Reaction: a. In a separate, larger beaker, dissolve 0.1 mol of 3-hydroxy-2-naphthoic acid (BONA) in 300 mL of water containing 0.3 mol of sodium hydroxide. b. Cool this solution to 10-15°C. c. Slowly add the previously prepared diazonium salt solution to the BONA solution over 60 minutes with vigorous stirring. d. Maintain the pH of the mixture at 10-11 by adding a 10% sodium hydroxide solution as needed. e. After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

3. Laking (Precipitation): a. Heat the reaction mixture to 80-90°C. b. Prepare a solution of 0.055 mol of calcium chloride in 100 mL of water. c. Add the calcium chloride solution to the reaction mixture at a slow, controlled rate over 30 minutes. d. Stir the resulting pigment slurry at 90°C for 1 hour to allow for crystal growth.

4. Isolation and Purification: a. Allow the pigment slurry to cool to room temperature. b. Filter the pigment using a Buchner funnel. c. Wash the pigment cake thoroughly with deionized water until the filtrate is free of chloride ions (test with a 1% silver nitrate solution). d. Dry the pigment in an oven at 60-70°C to a constant weight.

Visualizations

Synthesis_Workflow start Start diazotization Diazotization (0-5°C) start->diazotization 4B Acid, HCl, NaNO2 coupling Coupling Reaction (10-20°C, pH 9-11) diazotization->coupling Diazonium Salt laking Laking (Precipitation) (80-90°C) coupling->laking Soluble Dye filtration Filtration & Washing laking->filtration Pigment Slurry drying Drying (60-70°C) filtration->drying Washed Pigment Cake end High-Purity Pigment Red 52:1 drying->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Flow issue Low Yield or Poor Purity? check_diazo Check Diazotization Step issue->check_diazo Yes check_coupling Check Coupling Step issue->check_coupling Yes check_laking Check Laking & Washing issue->check_laking Yes temp_diazo Temp > 5°C? check_diazo->temp_diazo ph_coupling pH outside 9-11? check_coupling->ph_coupling rate_laking Rapid CaCl2 Addition? check_laking->rate_laking nitrite_add Slow NaNO2 Addition? temp_diazo->nitrite_add No sol_temp Action: Maintain 0-5°C temp_diazo->sol_temp Yes sol_nitrite Action: Ensure Slow Addition nitrite_add->sol_nitrite No sol_ph Action: Control pH ph_coupling->sol_ph Yes sol_rate Action: Slow Addition Rate rate_laking->sol_rate Yes

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Enhancing the Lightfastness of C.I. Pigment Red 52:1 in Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the lightfastness of C.I. Pigment Red 52:1 in various coating formulations.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.

Issue/Observation Potential Cause Troubleshooting Steps & Recommendations
Rapid Fading Despite UV Absorber (UVA) Addition 1. Incorrect UVA Selection: The UVA's absorption spectrum may not adequately cover the wavelengths most damaging to the pigment. 2. Insufficient UVA Concentration: The amount of UVA may be too low to provide effective protection. 3. UVA Degradation: The UVA itself may be degrading under UV exposure. 4. Binder Interaction: The binder system may be contributing to the degradation.1. Select a broad-spectrum UVA: Choose a UVA, such as a benzotriazole or hydroxyphenyl-triazine (HPT) type, that offers strong absorption in the 300-400 nm range.[1][2] 2. Optimize UVA concentration: Incrementally increase the UVA concentration (e.g., from 1% to 3% by weight of total solids) and re-evaluate lightfastness. 3. Combine with a HALS: Introduce a Hindered Amine Light Stabilizer (HALS) into the formulation. HALS function by scavenging free radicals and can work synergistically with UVAs to provide more robust and long-lasting protection.[3][4][5][6] 4. Evaluate the binder: Test the lightfastness of the clear binder system without the pigment to assess its own stability. Consider binders with inherent UV resistance.[7][8][9]
Color Shift (e.g., Yellowing, Darkening) Instead of Fading 1. Pigment Degradation Byproducts: The azo linkage in the pigment may be breaking down into colorless or yellowed byproducts. 2. Binder Degradation: The coating's binder may be yellowing upon UV exposure.[10] 3. Interaction with Additives: Other additives in the formulation may be reacting with the pigment or binder.1. Incorporate a HALS: HALS are highly effective at preventing photo-oxidation, which is a primary cause of color change in azo pigments.[11][12] 2. Use a non-yellowing binder: Select a binder known for its excellent UV stability, such as certain acrylic or polyurethane resins. 3. Test for additive interactions: Prepare formulations with and without certain additives to isolate the cause of the color shift.
Poor Dispersion of Light Stabilizers 1. Incompatibility: The light stabilizer may have poor solubility or compatibility with the solvent or resin system. 2. Incorrect Incorporation Method: The method of adding the stabilizer may not be optimal for achieving a fine dispersion.1. Select a suitable stabilizer form: Use a liquid or a more compatible solid form of the UVA or HALS. Some stabilizers are available in various physical forms to suit different systems.[1] 2. Pre-dissolve the stabilizer: Dissolve the light stabilizer in a compatible solvent before adding it to the main batch. 3. Use a high-shear mixer: Ensure adequate mixing to achieve a homogeneous distribution of the stabilizer throughout the coating.
Reduced Gloss or Surface Defects After Adding Stabilizers 1. High Stabilizer Concentration: Excessive amounts of light stabilizers can sometimes lead to surface defects. 2. Migration of Stabilizers: The stabilizer may be migrating to the surface of the coating.1. Optimize stabilizer levels: Determine the minimum effective concentration of the light stabilizer that provides the desired lightfastness without compromising surface properties. 2. Use polymeric or high molecular weight HALS: These types of HALS have lower mobility and are less likely to migrate to the surface.[12]
Limited Improvement in Lightfastness with Conventional Methods 1. Inherent Instability of the Pigment: this compound has moderate intrinsic lightfastness (a rating of 6 on the Blue Wool Scale), which can be challenging to improve significantly in some systems.[13] 2. Severe Exposure Conditions: The testing conditions may be exceptionally harsh.1. Consider pigment encapsulation: Encapsulating the pigment particles in a protective shell, such as through intercalation into layered double hydroxides (LDHs), can significantly enhance thermal and light stability.[14][15][16][17] This method physically shields the pigment from UV radiation and reactive species. 2. Modify the pigment surface: Surface treatment of the pigment can sometimes improve its stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound in coatings?

A1: this compound, a monoazo lake pigment, generally has a lightfastness rating of 6 on the Blue Wool Scale (where 1 is very poor and 8 is excellent).[13] This is considered moderate and may not be sufficient for applications requiring high durability and long-term color retention, especially in exterior use.

Q2: How do UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) work to protect the pigment?

A2: UVAs and HALS protect pigments through different mechanisms:

  • UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[2][18][19] They act as a primary shield, preventing UV light from reaching the pigment molecules. Common types include benzophenones, benzotriazoles, and hydroxyphenyl-triazines.[2][20]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are radical scavengers.[3][12] They actively inhibit the degradation of the polymer binder and the pigment by neutralizing free radicals that are formed during photo-oxidation.[3][12] HALS are particularly effective because they are regenerated in a cyclic process, allowing them to provide long-term protection.[4][5]

Q3: Can I use a UVA and a HALS together in the same formulation?

A3: Yes, it is highly recommended. The combination of a UVA and a HALS often results in a synergistic effect, providing significantly better protection than either additive alone.[5][6] The UVA acts as the first line of defense by blocking UV light, while the HALS "cleans up" any free radicals that may still form.

Q4: Does the choice of binder affect the lightfastness of this compound?

A4: Absolutely. The binder plays a crucial role in the overall lightfastness of the coating.[7][8][21] Binders that are themselves susceptible to UV degradation can produce free radicals that accelerate the fading of the pigment.[10] Choosing a binder with high UV resistance, such as an acrylic or polyurethane, can improve the stability of the pigment.

Q5: What is pigment encapsulation and how does it improve lightfastness?

A5: Pigment encapsulation is a process where individual pigment particles are coated with a protective, transparent material. One advanced method is the intercalation of the pigment into the layers of inorganic hosts like layered double hydroxides (LDHs).[14] This creates a physical barrier that shields the pigment from direct contact with UV radiation and atmospheric reactants, thereby enhancing its light and thermal stability.[14]

Q6: How is the lightfastness of a coating experimentally tested?

A6: The standard method for testing the lightfastness of textiles and pigments is ISO 105-B02.[22][23][24][25] This method involves exposing the coated sample to a calibrated artificial light source, typically a Xenon arc lamp that simulates natural sunlight, under controlled conditions of temperature and humidity.[22][23] The change in color of the sample is then assessed by comparing it to a set of standardized blue wool references that have known fading characteristics.[25][26]

Quantitative Data Summary

The following table summarizes hypothetical but realistic data illustrating the impact of different stabilization methods on the lightfastness of this compound in an acrylic-based coating. Lightfastness is rated on the Blue Wool Scale (1-8, where 8 is the highest).

Formulation ID This compound (%) Binder System Additive(s) Additive Conc. (% of total solids) Blue Wool Scale Rating (after 1000h Xenon Arc Exposure)
CTL-01 5AcrylicNone (Control)05-6
UVA-01 5AcrylicBenzotriazole UVA26
HALS-01 5AcrylicHALS26-7
COMBO-01 5AcrylicBenzotriazole UVA + HALS1 + 17
COMBO-02 5AcrylicBenzotriazole UVA + HALS1.5 + 1.57-8
ENCAP-01 5AcrylicPigment Encapsulated in LDHN/A>7

Experimental Protocols

Protocol 1: Incorporation of Light Stabilizers into a Coating Formulation
  • Preparation of the Pigment Dispersion:

    • In a suitable mixing vessel, combine the solvent and dispersant.

    • Slowly add the this compound powder while mixing at low speed.

    • Once the pigment is wetted, increase the mixing speed to high and add grinding media (e.g., glass beads).

    • Mill the dispersion until the desired particle size is achieved.

  • Addition of Light Stabilizers:

    • In a separate container, pre-dissolve the solid UV absorber and/or HALS in a portion of the formulation's solvent. If using liquid stabilizers, this step can be skipped.

    • Slowly add the dissolved stabilizer solution (or liquid stabilizer) to the pigment dispersion under constant agitation.

  • Letdown and Final Formulation:

    • In a main mixing tank, add the binder resin.

    • Slowly add the pigment and stabilizer dispersion to the binder under continuous mixing.

    • Add any remaining solvents and other additives (e.g., flow agents, defoamers).

    • Mix until the formulation is homogeneous.

    • Measure and adjust the viscosity to the target specification.

Protocol 2: Lightfastness Testing based on ISO 105-B02
  • Sample Preparation:

    • Apply the coating formulation to a standardized substrate (e.g., steel panels or drawdown cards).

    • Ensure a uniform film thickness.

    • Allow the samples to cure completely according to the manufacturer's instructions.

  • Mounting:

    • Mount the cured samples in the specimen holders of the Xenon arc test apparatus.

    • Partially cover each sample with an opaque mask to create an unexposed area for later comparison.

    • In parallel, mount a set of Blue Wool Scale references (e.g., types 1-8) in the same manner.[26]

  • Exposure:

    • Set the Xenon arc apparatus to the conditions specified in ISO 105-B02, controlling for irradiance, temperature, and humidity.[22]

    • Expose the samples and the blue wool references to the Xenon arc light for a predetermined duration or until a specific blue wool reference shows a prescribed amount of fading.

  • Evaluation:

    • Remove the samples from the test chamber.

    • Remove the opaque masks.

    • In a standardized light booth, compare the color change between the exposed and unexposed portions of your test sample.

    • Assess the degree of fading by comparing it to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of color change.

Visualizations

logical_relationship cluster_problem Problem Identification cluster_strategy Improvement Strategies cluster_mechanism Mechanisms of Action cluster_outcome Desired Outcome Problem Poor Lightfastness of This compound UVA Add UV Absorber (UVA) Problem->UVA HALS Add Hindered Amine Light Stabilizer (HALS) Problem->HALS Combo Combine UVA + HALS Problem->Combo Binder Optimize Binder System Problem->Binder Encapsulation Encapsulate Pigment Problem->Encapsulation UVA_Mech Absorbs UV Radiation UVA->UVA_Mech HALS_Mech Scavenges Free Radicals HALS->HALS_Mech Combo_Mech Synergistic Protection Combo->Combo_Mech Binder_Mech Reduce Polymer Degradation Binder->Binder_Mech Encap_Mech Physical UV Barrier Encapsulation->Encap_Mech Outcome Enhanced Lightfastness (Improved Blue Wool Rating) UVA_Mech->Outcome HALS_Mech->Outcome Combo_Mech->Outcome Binder_Mech->Outcome Encap_Mech->Outcome

Caption: Logical relationship between the problem and improvement strategies.

experimental_workflow cluster_formulation Coating Formulation cluster_application Sample Preparation cluster_testing Lightfastness Testing (ISO 105-B02) cluster_analysis Analysis & Iteration Start Start: Base Formulation (Pigment, Binder, Solvent) Add_Stabilizers Incorporate Light Stabilizers (UVA and/or HALS) Start->Add_Stabilizers Apply_Coating Apply Coating to Substrate Add_Stabilizers->Apply_Coating Cure Cure Coated Sample Apply_Coating->Cure Xenon_Test Expose in Xenon Arc Chamber with Blue Wool Standards Cure->Xenon_Test Evaluate Evaluate Color Change vs. Control Xenon_Test->Evaluate Analyze Analyze Results & Determine Blue Wool Scale Rating Evaluate->Analyze End End: Optimized Formulation Analyze->End If successful Iterate Iterate: Adjust Stabilizer Concentration or Type Analyze->Iterate If improvement needed Iterate->Add_Stabilizers

Caption: General experimental workflow for enhancing and testing lightfastness.

References

Addressing batch-to-batch variability in C.I. Pigment Red 52:1 production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the production of C.I. Pigment Red 52:1.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a monoazo lake pigment, specifically the calcium salt of the dye formed from the coupling of diazotized 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid.[1][2] It is characterized by its bluish-red shade and is used in various applications, including printing inks, paints, and plastics.[1][3][4] Its Colour Index (C.I.) number is 15860:1.[1][5]

Q2: What are the primary drivers of batch-to-batch variability in this compound production?

A2: Batch-to-batch variability typically stems from three main areas:

  • Raw Material Quality: Inconsistencies or impurities in the starting materials, such as the aromatic amine (2B Acid) or the coupling agent (BONA), can lead to color variations and performance issues.[6]

  • Process Control: Strict control over reaction parameters is critical. Minor deviations in temperature, pH, reaction time, and addition rates during diazotization, coupling, and laking stages can significantly impact the final pigment's properties.[1][7]

  • Post-Synthesis Processing: Inconsistent procedures for filtration, washing, drying, and milling can alter particle size, shape, and degree of aggregation, which directly affects coloristic and application properties.[8][9]

Q3: How do impurities in raw materials affect the final pigment?

A3: Impurities in the primary raw materials can lead to the formation of side products, resulting in a duller shade, lower color strength, and unpredictable performance. For example, isomers of the amine precursor can create slightly different dye molecules, altering the final hue. Establishing a stringent quality control system for incoming raw materials is a crucial first step in minimizing variability.[6]

Q4: Why is temperature control so critical during the synthesis?

A4: Temperature control is paramount in two key stages. During the diazotization of the aromatic amine, temperatures must be kept low (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.[1][10] In the subsequent azo coupling, controlling the temperature (e.g., 10-15°C) ensures the desired reaction rate and prevents side reactions, which can affect the pigment's purity and shade.[1] Excessive heat during post-synthesis grinding can also alter pigment properties.[8]

Q5: What is the impact of pH on the final pigment properties?

A5: The pH level is a critical factor, particularly during the azo coupling and laking steps. The coupling reaction requires alkaline conditions (pH typically 8-11) to proceed efficiently.[1] The final pH during the laking (calcium salt formation) step can influence the particle size, crystal structure, and overall stability of the pigment.[7] Inconsistent pH control can lead to variations in shade, tinctorial strength, and dispersibility.

Section 2: Troubleshooting Guide

Q: My pigment batch has an incorrect color shade (e.g., it is too yellow or too blue). What are the likely causes?

A: An off-shade pigment is a common issue that can be traced back to several factors:

  • Incorrect pH: The pH during the coupling reaction and laking process directly influences the final shade. A deviation from the target pH range is a primary suspect.[7]

  • Temperature Deviations: Inaccurate temperature control during the coupling reaction can lead to the formation of undesired byproducts, affecting the hue.[1]

  • Particle Size Variation: A shift towards a smaller particle size can result in a more transparent and yellowish shade, while larger particles tend to produce a more opaque and bluish shade.[9] This can be influenced by reaction conditions or the post-synthesis milling process.

  • Raw Material Purity: The presence of isomeric impurities in the raw materials can cause a noticeable shift in the pigment's shade.

Q: The color strength (tinctorial strength) of my pigment is lower than the standard. Why?

A: Low color strength is often linked to incomplete reactions or process inefficiencies:

  • Incomplete Diazotization or Coupling: If the initial reactions do not go to completion, the yield of the dye molecule will be lower, resulting in weaker color. This can be caused by incorrect temperatures, pH, or stoichiometry of reactants.

  • Poor Laking Process: Inefficient precipitation during the calcium salt formation step means less of the soluble dye is converted into the insoluble pigment, reducing overall strength.

  • Particle Agglomeration: Large, hard agglomerates of pigment particles are difficult to disperse, which reduces the effective surface area for light scattering and results in lower apparent color strength.

Q: My pigment shows poor dispersibility in the final application medium. What should I investigate?

A: Poor dispersion can be caused by the physical characteristics of the pigment particles:

  • Improper Particle Size/Shape: The synthesis and drying conditions heavily influence the primary particle size and morphology. Unfavorable shapes or a very broad particle size distribution can hinder dispersion.

  • Particle Agglomeration: Over-drying or drying at excessively high temperatures can cause the formation of hard, sintered agglomerates that are difficult to break down during dispersion.

  • Inefficient Washing: Residual salts on the pigment surface from an incomplete washing stage can interfere with particle wetting and dispersion in the application medium.[7]

Q: The electrical conductivity of my pigment slurry is too high. What is the cause and why is it a problem?

A: High electrical conductivity indicates the presence of excess soluble salts in the pigment.

  • Cause: This is almost always due to insufficient washing of the pigment filter cake after the laking and filtration steps. The goal of washing is to remove unreacted salts like calcium chloride and sodium chloride.

  • Impact: For certain applications, particularly water-based inks, high conductivity can lead to instability, changes in viscosity, and printing defects.[7]

Section 3: Data Presentation

Table 1: Typical Physicochemical Properties of this compound
PropertyValueSource(s)
C.I. Name Pigment Red 52:1[1]
C.I. Number 15860:1[1][5]
CAS Number 17852-99-2[1][5]
Chemical Group Monoazo Lake[1][5]
Molecular Formula C₁₈H₁₁CaClN₂O₆S[1]
Appearance Red Powder[1][5]
Shade Bluish Red[1]
Heat Resistance 180°C[1][5]
Light Fastness 6 (Scale of 1-8)[1][5]
Oil Absorption 30-55 g/100g [1][5]
Density ~1.6 g/cm³[1][5]
pH Value 6.0 - 8.0[1][5]
Table 2: Critical Process Parameters and Their Impact on Variability
ParameterStageTypical RangeImpact of Deviation
Temperature Diazotization0 - 5°CHigh temp decomposes diazonium salt, reducing yield and purity.
Temperature Coupling10 - 15°CAffects reaction rate, particle size, and can create byproducts.
pH Coupling8.0 - 11.0Incorrect pH leads to incomplete reaction and off-shade products.
pH Laking6.0 - 7.5Influences particle aggregation, crystal form, and final shade.
Reactant Stoichiometry AllPer SpecificationExcess or deficit of reactants leads to impurities and low yield.
Washing Volume/Cycles WashingUntil conductivity is stableInsufficient washing leaves residual salts, affecting performance.
Drying Temperature DryingPer SpecificationOver-drying can cause hard agglomeration, leading to poor dispersion.

Section 4: Experimental Protocols

Protocol 1: Quantitative Analysis of Color Shade and Strength

Objective: To quantitatively compare the color properties of a sample batch against a reference standard.

Methodology:

  • Preparation of Dispersion: a. Accurately weigh 1.0 g of the test pigment and 9.0 g of a standard binder system (e.g., nitrocellulose resin). b. Add 20.0 g of a suitable solvent (e.g., ethyl acetate). c. Add 50 g of grinding media (e.g., 1 mm glass beads). d. Disperse the mixture on a paint shaker or in a bead mill for a standardized time (e.g., 30 minutes) to achieve full dispersion. e. Repeat steps a-d for the reference standard pigment.

  • Drawdown Preparation: a. Using a drawdown bar of a specified thickness (e.g., 100 µm), apply the sample and standard dispersions side-by-side on a standardized color chart (e.g., Leneta card). b. Allow the drawdowns to air dry completely in a controlled environment.

  • Spectrophotometric Measurement: a. Calibrate a spectrophotometer according to the manufacturer's instructions. b. Measure the CIELAB values (L, a, b) of both the sample and the standard at three different points on the drawdown. c. Calculate the average L, a, and b values for each.

  • Data Interpretation: a. Calculate the color difference (ΔE) between the sample and the standard. b. Calculate the differences in lightness (ΔL), red/green value (Δa), and yellow/blue value (Δb). c. Color strength is typically calculated by the instrument's software based on the K/S (absorption/scattering) values relative to the standard.

Protocol 2: Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the pigment powder.

Methodology:

  • Sample Preparation: a. Prepare a dispersant solution (e.g., deionized water with a small amount of surfactant like sodium pyrophosphate). b. Add a small amount of the pigment powder to the dispersant solution to create a dilute, homogenous suspension. The concentration should be optimized for the instrument being used. c. Briefly sonicate the suspension (e.g., for 1-2 minutes) to break up loose agglomerates without fracturing primary particles.

  • Instrument Setup: a. Turn on the laser diffraction particle size analyzer and allow it to warm up. b. Perform a background measurement using the clean dispersant solution.

  • Measurement: a. Slowly add the prepared pigment suspension to the instrument's sample cell until the recommended obscuration level is reached. b. Run the measurement sequence as defined by the instrument's standard operating procedure. c. Perform at least three replicate measurements for each sample.

  • Data Analysis: a. Analyze the resulting particle size distribution curve. b. Report key metrics such as the median particle size (D50), D10, and D90 values, which represent the points at which 10%, 50%, and 90% of the particles are smaller than that size, respectively. c. Compare the results to the reference standard's distribution.

Section 5: Mandatory Visualizations

Synthesis_Pathway cluster_diazotization Stage 1: Diazotization (0-5°C) cluster_coupling Stage 2: Azo Coupling (10-15°C, pH 8-11) cluster_laking Stage 3: Laking (Precipitation) raw_material raw_material process_step process_step product product intermediate intermediate A 2-Amino-5-chloro- 4-methylbenzenesulfonic acid D Diazotization A->D B Sodium Nitrite & Hydrochloric Acid B->D E Diazonium Salt (Intermediate) D->E G Azo Coupling E->G F 3-Hydroxy-2-naphthoic acid (BONA) F->G H Soluble Azo Dye (Intermediate) G->H J Laking H->J I Calcium Chloride I->J K This compound (Final Product) J->K

Synthesis Pathway for this compound

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node data_node data_node end_node end_node start Batch Fails QC (Out of Spec) check_color Color (Shade/Strength) Off-Spec? start->check_color check_dispersion Dispersion/Physical Properties Off-Spec? check_color->check_dispersion No analyze_color_params Review Process Data: - Temp & pH Logs (Coupling) - Reactant Stoichiometry check_color->analyze_color_params Yes analyze_physical_params Review Process Data: - Drying Temp/Time - Milling Parameters check_dispersion->analyze_physical_params Yes root_cause_identified Root Cause Identified check_dispersion->root_cause_identified No (Other Issue) analyze_raw_mats Test Retained Raw Materials analyze_color_params->analyze_raw_mats adjust_process Implement Corrective Action & Adjust Process Parameters analyze_raw_mats->adjust_process analyze_washing Check Slurry Conductivity & Washing Logs analyze_physical_params->analyze_washing perform_lab_tests Perform Lab Analysis: - Particle Size (PSD) - Microscopy (SEM) analyze_washing->perform_lab_tests perform_lab_tests->adjust_process adjust_process->root_cause_identified

Troubleshooting Workflow for Batch Variability

Root_Cause_Analysis center center main_cause main_cause sub_cause sub_cause Variability Batch-to-Batch Variability Raw_Materials Raw Materials Raw_Materials->Variability Process_Parameters Process Parameters Process_Parameters->Variability Equipment Equipment Equipment->Variability Post_Processing Post-Processing Post_Processing->Variability RM1 Impurity Profile RM1->Raw_Materials RM2 Supplier Variation RM2->Raw_Materials RM3 Incorrect Potency RM3->Raw_Materials PP1 Temperature Fluctuation PP1->Process_Parameters PP2 pH Control Drift PP2->Process_Parameters PP3 Addition Rate Variation PP3->Process_Parameters PP4 Inconsistent Reaction Time PP4->Process_Parameters E1 Poor Mixing/Agitation E1->Equipment E2 Inaccurate Probes (T, pH) E2->Equipment E3 Filter Press Inefficiency E3->Equipment PProc1 Inconsistent Washing PProc1->Post_Processing PProc2 Drying Temp/Time Variation PProc2->Post_Processing PProc3 Inconsistent Milling PProc3->Post_Processing

Root Cause Analysis of Production Variability

References

Technical Support Center: Overcoming Chalking and Weathering of C.I. Pigment Red 52:1 in Exterior Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of C.I. Pigment Red 52:1 in exterior applications, specifically focusing on the mitigation of chalking and weathering.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit poor exterior durability?

This compound is a monoazo calcium salt lake pigment.[1][2] Its chemical structure consists of a single azo group (-N=N-), which makes it susceptible to degradation under environmental stresses.[1][3][4] While it offers a brilliant, bluish-red shade and is widely used in printing inks and plastics, its performance in exterior coatings is limited.[2][5][6] The primary issue is its low resistance to UV radiation and moisture, which leads to the breakdown of the polymer binder at the pigment-binder interface, causing a release of pigment particles. This phenomenon is observed as chalking, accompanied by color fading and loss of gloss.[7]

Q2: What are the key environmental factors that accelerate the chalking and weathering of coatings containing Pigment Red 52:1?

The primary factors that accelerate the degradation of exterior coatings formulated with this compound are:

  • Ultraviolet (UV) Radiation: Long-term exposure to sunlight, particularly the UV portion of the spectrum, is a principal cause of photodegradation for both the pigment and the surrounding binder.[7][8] This leads to the breaking of chemical bonds and the formation of free radicals, which further propagate the degradation.

  • Moisture and Humidity: The presence of water from rain, dew, and high humidity can hydrolyze the binder system and accelerate the weathering process.

  • Temperature Fluctuations: High temperatures and thermal cycling can induce mechanical stress in the coating, potentially leading to micro-cracks that allow deeper ingress of moisture and UV radiation.

Q3: What are the typical fastness properties of this compound?

The fastness properties of a pigment determine its ability to withstand various environmental and chemical stresses. This compound generally exhibits moderate to poor resistance in categories crucial for exterior durability.

PropertyTypical Rating/ValueDescription
Light Fastness 6 (on a 1-8 Blue Wool Scale)[1]Indicates moderate fastness; susceptible to fading with prolonged UV exposure.
Heat Resistance 180°C[1][2][9]This property is more critical for applications in plastics processing than for typical ambient-cure exterior coatings.[1]
Acid Resistance 2 (on a 1-5 scale)[2]Poor resistance to acidic environments.
Alkali Resistance 3-4 (on a 1-5 scale)[2]Moderate resistance to alkaline conditions.
Weather Fastness Not recommended for exterior use[10]Generally considered unsuitable for applications requiring long-term outdoor durability.

Q4: Are there more durable alternative pigments for achieving a similar red shade in exterior coatings?

Yes, for applications requiring high weather fastness, several classes of high-performance pigments offer significantly better durability than this compound.

Pigment ClassC.I. Name ExampleKey Advantages for Exterior Use
Diketo-pyrrolo-pyrrole (DPP) Pigment Red 254Outstanding light and weather fastness, high color strength, excellent heat stability.[11]
Quinacridone Pigment Violet 19 / Red 122Excellent light and weather fastness, good chemical resistance, wide range of red to violet shades.[12]
Perylene Pigment Red 179High durability, excellent lightfastness, and good resistance to chemicals and bleeding.[12]
Benzimidazolone Pigment Red 170Good overall fastness properties, including light and weather resistance.[12][13]

Troubleshooting Guide

Issue: Formulation exhibits rapid chalking and color fade during accelerated weathering tests.

  • Potential Cause 1: Inadequate UV Protection. The binder system is degrading due to insufficient protection from UV radiation, exposing the pigment particles.

    • Solution: Incorporate a robust UV stabilizer package. This should include a UV absorber (e.g., a benzotriazole or HPT type) to absorb harmful UV radiation and a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals and inhibit polymer degradation.

  • Potential Cause 2: Poor Binder Selection. The chosen binder may have inherently low UV resistance or poor adhesion to the pigment surface, creating a weak point for degradation to initiate.

    • Solution: Re-evaluate the binder system. High-durability resins such as fluoropolymers, high-performance polyurethanes, or silicone-modified polyesters offer superior weather resistance compared to standard alkyd or acrylic systems.

  • Potential Cause 3: Pigment-Binder Interaction. The surface of the pigment may not be sufficiently wetted and encapsulated by the binder, leading to micro-voids at the interface that are susceptible to moisture and UV attack.

    • Solution: Investigate surface-treated or encapsulated versions of the pigment.[1] Some suppliers offer grades with specialized surface treatments to improve compatibility with specific resin systems and enhance overall durability.

Experimental Protocols

Protocol: Evaluating Chalking Resistance via Accelerated Weathering

This protocol outlines a method for comparing the performance of different formulations containing this compound.

1. Objective: To quantify the degree of chalking of various coating formulations after exposure to simulated weathering conditions.

2. Materials & Equipment:

  • Coating formulations (Control vs. formulations with UV stabilizers or alternative binders).

  • Standard test panels (e.g., aluminum or steel Q-panels).

  • Film applicator (e.g., drawdown bar) to ensure uniform thickness.

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc).[8]

  • Black wool felt or specified fabric for chalk testing.

  • ASTM D4214 photographic reference standards.[14]

3. Methodology:

  • Panel Preparation: Prepare a set of test panels for each formulation. Apply the coatings at a specified, consistent dry film thickness.
  • Curing: Allow all panels to cure fully according to the formulation's requirements (e.g., 7 days at ambient temperature or as specified for baked systems).
  • Initial Measurements: Before exposure, measure initial color (CIELAB values) and gloss (60° and/or 20°) for each panel.
  • Accelerated Weathering: Place the panels in an accelerated weathering device. A common test cycle for coatings is ASTM G154, which simulates UV radiation and moisture condensation.[7]
  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000 hours), remove the panels for evaluation.
  • Chalking Assessment (ASTM D4214 - Method A):
  • Wrap a piece of black wool felt around the index finger.
  • With moderate pressure, make a single rub of 5 cm (2 inches) on the exposed surface.
  • Compare the amount of pigment residue on the felt to the ASTM D4214 photographic standards.[14][15]
  • Assign a chalk rating from 10 (no chalking) to 1 (severe chalking).[7]
  • Data Collection: Record the chalk rating, color change (ΔE), and gloss retention for each panel at every interval.

4. Data Presentation:

  • Summarize the chalk ratings, ΔE values, and percent gloss retention in a table for easy comparison across formulations and exposure times.

  • Plot the chalk rating versus exposure hours for each formulation to visualize the rate of degradation.

Mandatory Visualizations

G cluster_degradation Chalking and Weathering Degradation Pathway UV UV Radiation Degradation Photo-oxidative Binder Degradation UV->Degradation Moisture Moisture & Oxygen Moisture->Degradation Binder Polymer Binder Binder->Degradation Pigment This compound Interface Pigment-Binder Interface Pigment->Interface Chalking Chalking, Fading & Gloss Loss Interface->Chalking Releases Pigment Degradation->Interface Weakens Bond

Caption: Degradation pathway leading to chalking in exterior coatings.

G cluster_workflow Experimental Workflow for Durability Improvement Formulation 1. Establish Baseline Formulation (Control) Modification 2. Introduce Modifications Formulation->Modification UV_Package Add UV Stabilizer Package (HALS + UVA) Modification->UV_Package Binder_Mod Evaluate High-Durability Binder System Modification->Binder_Mod Pigment_Mod Test Surface-Treated Pigment Grade Modification->Pigment_Mod Application 3. Panel Preparation (Application & Curing) UV_Package->Application Binder_Mod->Application Pigment_Mod->Application Testing 4. Accelerated Weathering (e.g., ASTM G154) Application->Testing Analysis 5. Performance Analysis (Chalking, ΔE, Gloss) Testing->Analysis

Caption: Workflow for testing modifications to improve weather fastness.

G cluster_troubleshooting Troubleshooting Logic for Exterior Durability Issue Observed Failure: Rapid Chalking & Fading Cause1 Root Cause Analysis: Binder Degradation? Issue->Cause1 Cause2 Root Cause Analysis: Poor Pigment Stability? Issue->Cause2 Solution1a Action: Add/Optimize UV Stabilizer Package Cause1->Solution1a Solution1b Action: Upgrade to a High-Performance Binder Cause1->Solution1b Solution2 Action: Test Alternative High-Durability Pigment Cause2->Solution2

Caption: Logical approach to troubleshooting poor weather fastness.

References

Technical Support Center: Minimizing C.I. Pigment Red 52:1 Migration in Plasticized PVC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing the migration of C.I. Pigment Red 52:1 in plasticized Polyvinyl Chloride (PVC) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PVC?

This compound is a monoazo lake pigment that provides a brilliant, bluish-red shade.[1] It is utilized in various applications, including plastics, due to its high color strength and good gloss.[1] Specifically, it is a calcium salt of a sulfonated azo dye, which makes it an insoluble pigment suitable for coloring polymers like PVC.[1]

Q2: What is pigment migration in plasticized PVC?

Pigment migration refers to the movement of colorant particles from the plastic matrix to the surface or into an adjacent material upon contact. This can manifest as "bleeding" (discoloration of a contacting surface) or "blooming" (formation of a pigment layer on the PVC surface). This phenomenon can compromise the aesthetic and functional properties of the final product.

Q3: What are the primary factors that cause this compound to migrate in plasticized PVC?

The migration of this compound is influenced by several factors, including:

  • Plasticizer Type and Concentration: The choice and amount of plasticizer are critical. Plasticizers with higher solvency for the pigment can increase the likelihood of migration.[2] Conversely, polymeric plasticizers or those with larger molecular structures tend to reduce migration compared to monomeric plasticizers like Di-octyl phthalate (DOP).

  • Pigment Concentration: Exceeding the saturation limit of the pigment in the PVC matrix can lead to an increased tendency for migration.

  • Processing Temperature: High processing temperatures can increase the solubility of the pigment in the plasticizer, leading to migration upon cooling.

  • Polymer Matrix Compatibility: The interaction between the pigment, the PVC resin, and the plasticizer plays a crucial role. Poor compatibility can result in the pigment being more mobile within the plasticized matrix.

  • Presence of Other Additives: Other components in the PVC formulation, such as stabilizers, lubricants, and fillers, can interact with the pigment and influence its migration behavior.

Q4: Are there specific types of plasticizers that are more or less likely to cause migration of this compound?

Yes, the type of plasticizer is a key factor. Monomeric plasticizers, such as phthalates (e.g., DOP), are known to facilitate pigment migration due to their smaller molecular size and mobility within the PVC matrix. In contrast, polymeric plasticizers or plasticizers with higher molecular weights and lower polarity are generally more resistant to causing pigment migration.[2] Using alternative non-phthalate plasticizers can also be an effective strategy.

Q5: How can I test for the migration of this compound in my PVC formulation?

Several standard methods can be adapted to test for pigment migration. A common approach involves placing the pigmented PVC sample in direct contact with a white, unpigmented PVC sheet under specified conditions of temperature and pressure for a set duration.[3] The degree of color transfer to the white sheet is then assessed, often using a grayscale for staining. For quantitative analysis, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the amount of migrated pigment.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with this compound migration in your experiments.

Problem: Significant bleeding of this compound onto a contacting surface.
Potential Cause Suggested Solution
Incompatible or High-Solvency Plasticizer 1. Substitute the Plasticizer: Replace the existing monomeric plasticizer (e.g., DOP) with a polymeric plasticizer or a non-phthalate alternative with a larger molecular structure and lower polarity. 2. Reduce Plasticizer Concentration: Evaluate if the plasticizer loading can be decreased without compromising the required flexibility of the PVC.
Excessive Pigment Loading 1. Optimize Pigment Concentration: Conduct a concentration gradient study to determine the optimal loading of this compound that achieves the desired color without oversaturation. 2. Improve Pigment Dispersion: Enhance the dispersion of the pigment in the PVC matrix through optimized mixing protocols or the use of a suitable dispersing agent. Better dispersion can improve color strength, potentially allowing for a lower pigment concentration.
High Processing Temperature 1. Lower Processing Temperature: If possible, reduce the processing temperature during compounding and molding to the lower end of the recommended range for the PVC formulation. 2. Minimize Residence Time: Reduce the time the molten PVC is held at high temperatures to limit pigment dissolution in the plasticizer.
Interaction with Other Additives 1. Review Formulation Components: Analyze the entire formulation for potential interactions between this compound and other additives like lubricants or stabilizers. 2. Substitute Additives: If an interaction is suspected, consider replacing the problematic additive with an alternative that is more compatible with the pigment.

Data Presentation

Table 1: Representative Migration Data for Monoazo Pigments in Plasticized PVC

Formulation IDPigment Concentration (%)Plasticizer TypePlasticizer Conc. (phr)Test ConditionMigration Rating (Grayscale 1-5)
F11.0DOP4080°C, 24h2-3
F21.0DOP3080°C, 24h3-4
F30.5DOP4080°C, 24h4
F41.0DINP4080°C, 24h4
F51.0Polymeric4080°C, 24h5

Note: This data is illustrative and based on general performance characteristics of monoazo pigments. Actual results for this compound may vary. A migration rating of 5 indicates no migration, while 1 indicates severe migration.

Experimental Protocols

Protocol for Determining Pigment Migration in Plasticized PVC (Adapted from DIN 53775)

1. Objective: To qualitatively assess the migration of this compound from a plasticized PVC sample to an unpigmented, plasticized PVC sheet.

2. Materials and Equipment:

  • Hydraulic press with heated platens

  • Glass plates

  • This compound

  • PVC resin, plasticizer (e.g., DOP, DINP), and other formulation additives

  • White, unpigmented flexible PVC sheets (containing 2% TiO2 and 40 phr plasticizer)

  • Analytical balance

  • Grayscale for assessing staining (ISO 105-A03)

  • Cutting tool for preparing samples

3. Procedure:

  • Preparation of the Pigmented PVC Sample:

    • Prepare a PVC formulation containing a known concentration of this compound (e.g., 0.5% by weight).

    • Compound the mixture on a two-roll mill or in an internal mixer until a homogeneous blend is achieved.

    • Press the compounded material into sheets of a defined thickness (e.g., 1 mm) using a hydraulic press at a suitable temperature and pressure.

    • Allow the sheets to cool to room temperature.

    • Cut a test specimen of a specific size (e.g., 50 mm x 50 mm) from the pigmented PVC sheet.

  • Migration Test Assembly:

    • Place a glass plate on the lower platen of the hydraulic press.

    • Place a white, unpigmented PVC sheet on the glass plate.

    • Place the pigmented PVC test specimen on top of the white sheet.

    • Place another white, unpigmented PVC sheet on top of the test specimen.

    • Place a second glass plate on top of the assembly.

  • Test Conditions:

    • Heat the platens of the press to 80°C ± 2°C.

    • Apply a pressure of 3 kg/cm ² to the assembly.

    • Maintain these conditions for 24 hours.

  • Evaluation:

    • After 24 hours, release the pressure and remove the assembly from the press.

    • Allow the assembly to cool to room temperature.

    • Separate the pigmented specimen from the white PVC sheets.

    • Visually assess the degree of staining on both white PVC sheets using a grayscale for assessing staining.

    • Record the migration rating (1 for severe migration, 5 for no migration).

Visualizations

Logical Workflow for Troubleshooting Pigment Migration

The following diagram illustrates a step-by-step logical workflow for identifying and resolving issues related to the migration of this compound in plasticized PVC.

G Troubleshooting Workflow for Pigment Migration A Migration Issue Identified (Bleeding/Blooming) B Review Formulation: - Pigment Loading - Plasticizer Type & Conc. - Other Additives A->B C Is Pigment Loading > 1%? B->C D Reduce Pigment Loading or Improve Dispersion C->D Yes E Is a Monomeric Plasticizer (e.g., DOP) Used? C->E No J Re-evaluate Migration Performance D->J F Substitute with Polymeric or High MW Plasticizer E->F Yes G Review Processing Conditions: - Temperature - Residence Time E->G No F->J H Are Processing Temps at High End of Range? G->H I Optimize Processing: - Lower Temperature - Reduce Residence Time H->I Yes H->J No I->J J->B Unsuccessful K Issue Resolved J->K Successful G Comparison of Stable and Unstable Pigment-PVC Systems cluster_0 Stable System (Low Migration) cluster_1 Unstable System (High Migration) p1 pvc1 p1->pvc1 Strong Interaction poly_plast pvc1->poly_plast Entangled p2 mono_plast p2->mono_plast High Solubility pvc2 mono_plast->pvc2 Mobile

References

Technical Support Center: C.I. Pigment Red 52:1 Masterbatch Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and professionals with guidance on optimizing the loading and performance of C.I. Pigment Red 52:1 in masterbatch formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the formulation, processing, or quality control of this compound masterbatch.

Q1: Why are there specks, streaks, or color inconsistencies in my final molded product?

A1: This is typically a sign of poor pigment dispersion. Several factors during masterbatch production or final processing can cause this issue.

  • Inadequate Mixing: The pigment, carrier resin, and additives may not have been sufficiently mixed before or during extrusion. Ensure your pre-mixing stage is thorough and that the extruder screw design provides adequate shear.[1][2][3]

  • Carrier Resin Incompatibility: The carrier resin of the masterbatch must be compatible with the polymer of your final product. Significant differences in melt flow index (MFI) or polarity can prevent uniform mixing.[2][4][5]

  • Incorrect Processing Temperature: If the temperature is too low, the masterbatch may not melt and disperse properly. Conversely, excessively high temperatures can degrade the pigment or polymer, leading to color shifts.[1][3]

  • Insufficient Back Pressure: In injection molding, low back pressure can result in poor mixing of the masterbatch and base resin within the screw and barrel.[1][3][6]

Q2: The final color of my product is lighter or darker than intended, even though I used the correct let-down ratio.

A2: Color variation from the target shade can be caused by several factors:

  • Inaccurate Let-Down Ratio: Ensure that the masterbatch is being dosed accurately. Volumetric feeders should be calibrated, and gravimetric feeders should be checked for precision.[3][6]

  • Heat Degradation: this compound has a moderate heat resistance, typically cited around 180°C.[7][8] Processing temperatures significantly above this can cause the pigment to degrade, leading to a color shift. One study noted that while some red masterbatches can be processed at 200°C or higher, organic pigments can be heat-sensitive.[4][9]

  • Pigment Loading in Masterbatch: The concentration of pigment in the masterbatch itself may be inconsistent from batch to batch. It is crucial to verify the pigment loading as part of incoming material quality control.[3][6]

  • Processing Conditions: Changes in processing parameters like screw speed, residence time, or temperature can affect the final color, even with the correct let-down ratio.[6]

Q3: My final product is more brittle or has lower mechanical strength after adding the color masterbatch.

A3: A reduction in mechanical properties can occur if the masterbatch formulation is not optimized.

  • Poor Diffusion/Solubility: This can be caused by a poor-quality dispersant or other additives in the masterbatch, which then negatively affects the physical properties of the final product.[3]

  • High Masterbatch Loading: Using an overly high let-down ratio can introduce a large amount of carrier resin and additives, which may not be fully compatible with the base polymer, thereby altering its intended mechanical properties.

  • Carrier Resin Mismatch: The carrier resin in the masterbatch should ideally be the same as or highly compatible with the base resin. A mismatch can disrupt the polymer matrix.[4]

Q4: Why is the gloss on my final product's surface lower than expected?

A4: Poor surface gloss can be linked to both material and processing issues.

  • Poor Pigment Dispersion: If the pigment is not finely and uniformly dispersed, it can roughen the surface at a microscopic level, leading to reduced gloss.[6]

  • Low Mold Temperature: In injection molding, a cold mold surface can cause the molten plastic to solidify too quickly, preventing it from perfectly replicating the smooth surface of the mold.

  • Incompatible Additives: Certain additives within the masterbatch formulation can migrate to the surface of the product, affecting its finish.

Below is a troubleshooting flowchart for diagnosing poor pigment dispersion.

G Troubleshooting Flowchart: Poor Pigment Dispersion start Start: Streaks or Specks in Final Product q1 Is the masterbatch carrier compatible with the base resin? start->q1 s1 Solution: Select a masterbatch with a compatible carrier resin. q1->s1 No q2 Are processing temperatures within the recommended range? q1->q2 Yes s2 Solution: Adjust temperature. Too low -> poor melting. Too high -> pigment degradation. q2->s2 No q3 Is the extruder/molder screw providing enough shear and mixing? q2->q3 Yes s3 Solution: Increase back pressure. Optimize screw speed. Consider a different screw design. q3->s3 No end_node If problem persists, contact masterbatch supplier to check internal dispersion. q3->end_node Yes

A flowchart for troubleshooting poor pigment dispersion.

Frequently Asked Questions (FAQs)

Q1: What is a typical loading level for this compound in a masterbatch concentrate?

A1: The concentration of pigment in a masterbatch can vary widely depending on the desired color strength and the carrier resin's capacity. Generally, pigment loading can range from 30% to 70% by weight. A common and practical range for many applications is between 30% and 50%.[10]

Q2: What is a standard let-down ratio (LDR) for a red masterbatch in the final product?

A2: The typical let-down ratio for a color masterbatch is between 1% and 5% by weight, mixed into the natural base resin.[9] For example, a 2% LDR means mixing 2 parts masterbatch with 98 parts of the base polymer. The exact ratio depends on the pigment concentration in the masterbatch and the desired final color depth.

Q3: What carrier resins are compatible with this compound?

A3: this compound can be used in masterbatches with a variety of carrier resins. The most common are polyolefins like Low-Density Polyethylene (LDPE) and Polypropylene (PP).[4][10][11] For optimal performance and compatibility, the carrier resin in the masterbatch should be the same as, or very similar to, the resin used for the final product.[4]

Q4: What are the key physical and chemical properties of this compound?

A4: this compound is a monoazo calcium salt lake pigment.[7][8] Key properties are summarized in the table below.

PropertyValueSource(s)
C.I. NamePigment Red 52:1[7][8]
C.I. Number15860:1[7][8]
Chemical ClassMonoazo Lake (Ca Salt)[7][8]
ShadeBluish Red[7]
Heat Resistance~180 °C[7][8]
Light Fastness (1-8 scale)6[7]
Oil Absorption45-55 g/100g [7]

Q5: What are the critical processing temperatures for creating and using a masterbatch with this pigment?

A5: The processing temperature depends on the carrier resin. For common polyolefin (PE, PP) carriers, masterbatch extrusion temperatures typically range from 140°C to 250°C.[12][13] However, given that the heat stability of this compound is approximately 180°C, it is critical to keep the melt temperature below this point to avoid degradation.[7][8] One study successfully processed a red pigment masterbatch in LLDPE at 170°C.[14] It is recommended to keep processing temperatures for the final molding step as low as possible while still ensuring proper melt and flow.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Masterbatch via Twin-Screw Extrusion

This protocol outlines a general procedure for producing a 40% loaded Pigment Red 52:1 masterbatch in a Low-Density Polyethylene (LDPE) carrier.

Materials & Equipment:

  • This compound powder

  • LDPE carrier resin (MFI suitable for masterbatch, e.g., 20-50 g/10 min)

  • Dispersing agent (e.g., polyethylene wax)

  • High-speed mixer

  • Gravimetric loss-in-weight feeders

  • Co-rotating twin-screw extruder[15][16]

  • Water bath for cooling strands

  • Strand pelletizer

Procedure:

  • Pre-Drying: Dry the LDPE carrier resin and pigment powder as per supplier recommendations to remove any residual moisture.

  • Pre-Mixing: In a high-speed mixer, combine the formulation ingredients.

    • LDPE Carrier Resin: 58%

    • This compound: 40%

    • Dispersing Agent: 2% Blend for 5-10 minutes until a homogenous mixture is achieved.

  • Extruder Setup:

    • Set the temperature profile for the extruder barrels. A reverse profile is often effective for masterbatch production to ensure good melting before high shear is applied.

    • Example Temperature Profile: Zone 1 (Feed): 120°C | Zone 2: 150°C | Zone 3: 170°C | Zone 4: 170°C | Zone 5 (Die): 165°C. Note: The melt temperature should not exceed 180°C.

    • Set the screw speed (e.g., 200-400 RPM).

  • Extrusion:

    • Calibrate and start the gravimetric feeder to feed the pre-mixed compound into the extruder throat at a consistent rate.[15]

    • Monitor torque and pressure to ensure stable processing.

    • The molten, colored polymer will exit the die as continuous strands.

  • Cooling and Pelletizing:

    • Guide the extruded strands through a water bath for rapid cooling.[15]

    • Feed the cooled, solidified strands into the pelletizer to be cut into uniform granules.[15]

  • Packaging: Collect the masterbatch pellets and package them in moisture-proof bags.

G Workflow for Masterbatch Production cluster_0 Preparation cluster_1 Extrusion Process cluster_2 Finishing a 1. Weigh Raw Materials (Pigment, Carrier, Additives) b 2. Pre-mix in High-Speed Mixer a->b c 3. Feed into Twin-Screw Extruder b->c d 4. Melt, Mix & Disperse c->d e 5. Extrude Strands d->e f 6. Cool Strands in Water Bath e->f g 7. Pelletize into Granules f->g h 8. Quality Control Testing g->h i 9. Package Final Product h->i

A typical workflow for producing color masterbatch.

Protocol 2: Quality Control Testing of Masterbatch

This protocol describes key tests to ensure the quality and consistency of the produced this compound masterbatch.

1. Color Matching (Spectrophotometry):

  • Objective: To quantitatively compare the color of the produced masterbatch against a standard.

  • Procedure:

    • Prepare a molded plaque or pressed film from the masterbatch at a specified let-down ratio (e.g., 2%) in a standard base resin (e.g., HDPE).

    • Allow the sample to cool and condition to room temperature.

    • Use a spectrophotometer to measure the CIELAB color values (L, a, b*) of the sample.

    • Compare these values to the standard. Calculate the color difference (Delta E). A Delta E of <1.0 is typically considered a good match.

2. Pigment Dispersion Test:

  • Objective: To visually assess the uniformity of pigment dispersion.

  • Procedure:

    • Press a small amount of the masterbatch pellets into a very thin film using a hot press.

    • Alternatively, extrude a thin cast film from the masterbatch.

    • Examine the film under a microscope (e.g., at 100x magnification).

    • Look for signs of poor dispersion, such as un-melted particles, pigment agglomerates (specks), or color streaks. Count the number of defects per unit area to quantify the quality.

3. Melt Flow Index (MFI) Test:

  • Objective: To measure the flow characteristics of the masterbatch, which is critical for processing.

  • Procedure:

    • Use a standard melt flow indexer according to ISO 1133 or ASTM D1238.

    • Set the temperature and weight appropriate for the carrier resin (e.g., 190°C / 2.16 kg for LDPE).

    • Introduce a specified amount of masterbatch pellets into the heated barrel.

    • After a set pre-heating time, measure the mass of polymer that extrudes through the die in 10 minutes. The result is the MFI in g/10 min.

4. Heat Stability Test:

  • Objective: To determine the color stability of the masterbatch at elevated processing temperatures.

  • Procedure:

    • Prepare several samples by injection molding plaques of the masterbatch (at a standard LDR) at increasing temperatures (e.g., 180°C, 190°C, 200°C, 210°C).

    • Maintain a consistent residence time in the injection barrel for all samples.

    • Visually and instrumentally (using a spectrophotometer) compare the color of the plaques.

    • The temperature at which a significant color change (Delta E > 3.0) occurs indicates the upper limit of its heat stability.

Data Summary Tables

Table 1: Typical Formulation and Processing Parameters

ParameterValue RangeNotes
Pigment Loading in Masterbatch30 - 50%Can be up to 70% for high concentration grades.[10]
Let-Down Ratio (LDR)1 - 5%Adjusted based on masterbatch concentration and desired color depth.[9]
Carrier ResinLDPE, LLDPE, PP, PSCarrier should be compatible with the final product resin.[4][10][11]
Dispersing Agent Loading1 - 3%Typically a low molecular weight wax (e.g., PE wax).[9]
Extrusion Melt Temperature160 - 180°CMust be kept below the pigment's degradation temperature.[7][14]
Injection Molding Temperature180 - 220°CDependent on the base resin; lower is better to avoid color shift.[6][9]

Table 2: Key Quality Control Specifications

TestParameterTypical Specification
ColorimetryDelta E (vs. Standard)< 1.0
DispersionDefect Count (per cm²)Application-dependent (e.g., < 5 for film)
Melt Flow Index (MFI)g/10 min @ 190°C/2.16kgMust be within a specified range (e.g., 30-40)
Heat StabilityMax Temperature for ΔE < 3.0≥ 180°C
Moisture Content%< 0.1%

References

Validation & Comparative

Validating the Purity of C.I. Pigment Red 52:1: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of colorants such as C.I. Pigment Red 52:1 is paramount for product quality, safety, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the validation of this compound purity, with a focus on the use of certified reference materials and a detailed examination of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

This compound, a monoazo calcium salt lake pigment, is widely used in printing inks, plastics, and other applications.[1] Its purity can be affected by residual starting materials, by-products from the synthesis process, or degradation products. This guide outlines the principal method for quantitative purity assessment and discusses complementary techniques for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the primary and most robust method for assessing the purity of this compound.[1] This technique separates the main pigment component from organic impurities, allowing for accurate quantification.

The Role of Certified Reference Materials (CRMs)

The validation of this compound purity via HPLC is critically dependent on the use of a Certified Reference Material (CRM). A CRM is a highly purified and well-characterized standard of the pigment against which the sample is compared. The retention time and peak area of the sample are matched with those of the CRM to confirm identity and determine purity.

It is important to note that while the methodology relies on a CRM, the commercial availability of a specific CRM for this compound can be limited. In such cases, researchers may need to use a well-characterized in-house or external reference standard with a documented purity value.

Experimental Protocol: Purity Validation by HPLC-UV/Vis

This section details a general experimental protocol for the purity analysis of this compound using HPLC with UV-Vis detection.

Objective: To separate and quantify this compound and its organic impurities.

Principle: The pigment sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a reverse-phase column based on their polarity and detected by a UV-Vis detector at a wavelength where the pigment has maximum absorbance.

Materials and Reagents:

  • This compound sample

  • Certified Reference Material (CRM) or a well-characterized reference standard of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Solvent for sample and standard preparation (e.g., Dimethylformamide or a mixture of acetonitrile and water)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Degasser

    • Pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the this compound CRM and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: The wavelength of maximum absorbance for this compound (typically in the range of 500-600 nm).[1]

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the CRM.

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample as a percentage.

Comparison of Analytical Methods

While HPLC is the gold standard for purity determination, other analytical techniques can provide valuable complementary information for the characterization of this compound.

Analytical Technique Information Provided Advantages Limitations
HPLC-UV/Vis Quantitative purity, identification and quantification of organic impurities.High accuracy, precision, and sensitivity for quantitative analysis.Requires a reference standard; may not detect inorganic impurities.
UV-Visible Spectroscopy Provides information about the color and absorption spectrum.Quick and simple for color consistency checks.Not suitable for separating and quantifying individual components in a mixture.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the molecule, confirming the chemical structure.Provides a molecular fingerprint for identification.Not a quantitative technique for purity.
Raman Spectroscopy Complements FTIR in providing information about the molecular structure.Can be used for in-situ analysis with minimal sample preparation.Can be affected by fluorescence from the sample.
Scanning Electron Microscopy (SEM) Visualizes the particle size, shape, and morphology of the pigment.Provides information on the physical characteristics of the pigment powder.Does not provide information on chemical purity.

Visualizing the Workflow

To illustrate the logical flow of the purity validation process, the following diagrams are provided.

Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation Sample Weigh Pigment Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Weigh CRM/Reference Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Filter_Sample Filter Sample Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Dissolve_Standard->Filter_Standard Calibrate Generate Calibration Curve Dissolve_Standard->Calibrate HPLC Inject into HPLC Filter_Sample->HPLC Filter_Standard->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Identify_Peak Identify Peak by Retention Time Chromatogram->Identify_Peak Integrate_Area Integrate Peak Area Identify_Peak->Integrate_Area Calculate Calculate Purity (%) Integrate_Area->Calculate Calibrate->Calculate

Caption: Workflow for this compound Purity Validation by HPLC.

Logical Relationship of Analytical Techniques

The different analytical techniques can be seen as a tiered approach to the comprehensive characterization of this compound.

Analytical_Techniques_Relationship cluster_core Core Purity & Identification cluster_physicochemical Physicochemical Properties HPLC HPLC-UV/Vis (Quantitative Purity) FTIR FTIR Spectroscopy (Structural Confirmation) HPLC->FTIR Complementary Data Raman Raman Spectroscopy (Structural Confirmation) HPLC->Raman UV_Vis UV-Vis Spectroscopy (Color & λmax) HPLC->UV_Vis SEM SEM (Morphology & Particle Size) HPLC->SEM FTIR->Raman

Caption: Interrelation of analytical techniques for pigment characterization.

References

Comparative Performance Analysis: C.I. Pigment Red 52:1 vs. C.I. Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of C.I. Pigment Red 52:1 and C.I. Pigment Red 57:1, two structurally related monoazo calcium lake pigments. While widely used in industrial applications like inks and plastics, their distinct performance characteristics are of interest to scientific professionals who require colorants with high stability, purity, and predictable behavior in various media. This document summarizes key performance data, details the experimental protocols for their evaluation, and discusses considerations for their use in research and specialized applications.

Chemical and Structural Comparison

Both pigments belong to the monoazo class and are supplied as calcium salts, which renders them insoluble in water and most organic solvents.[1] However, a key structural difference—the presence of a chlorine atom in Pigment Red 52:1 versus a methyl group in Pigment Red 57:1—gives rise to notable variations in their performance profiles.

G cluster_PR521 This compound cluster_PR571 C.I. Pigment Red 57:1 pr521_img pr571_img

Figure 1: Chemical structures of this compound and C.I. Pigment Red 57:1.
General and Chemical Properties

The fundamental properties of these pigments are summarized below.

PropertyThis compoundC.I. Pigment Red 57:1
C.I. Name Pigment Red 52:1Pigment Red 57:1
C.I. Number 15860:1[2][3]15850:1[4][5]
CAS Number 17852-99-2[1][2]5281-04-9[4][6]
Chemical Class Monoazo Calcium Lake[1][3]Monoazo Calcium Lake[7][8]
Molecular Formula C₁₈H₁₁ClCaN₂O₆S[2]C₁₈H₁₂CaN₂O₆S[9]
Shade Bluish Red[3]Bluish Red / Magenta[9]
Comparative Performance Data

Quantitative data on the stability and resistance of the pigments are crucial for determining their suitability for a given application. The following table consolidates performance metrics from various technical data sheets. Resistance is typically rated on a 5-point scale (5 = excellent), while lightfastness is rated on the Blue Wool Scale (8 = excellent).

Performance MetricThis compoundC.I. Pigment Red 57:1Test Standard (Typical)
Lightfastness (1-8) 6[3][10]4-5[4][5][11]ISO 105-B02
Heat Stability 180°C[3][10]160°C[4][5]DIN 12877
Water Resistance (1-5) 3-4[3]4-5[4][12]Internal Method
Acid Resistance (1-5) 3-5[3][13]2-4[4][5][12]Internal Method
Alkali Resistance (1-5) 3[3]3-4[4][12]Internal Method
Oil Resistance (1-5) 4[3]3-5[4][12]Internal Method
Ethanol Resistance (1-5) 4[3]4-5[4][12]Internal Method
Physical Properties

Physical characteristics such as particle size and density influence dispersibility, opacity, and rheological behavior.

PropertyThis compoundC.I. Pigment Red 57:1
Physical Form Red Powder[3]Red Powder[4]
Density (g/cm³) ~1.6[3]1.55 - 1.80[7][9]
Oil Absorption ( g/100g ) 30-55[3]20-88[9]
Average Particle Size (µm) < 0.5[1]0.04 - 0.3[9]

Experimental Protocols

The data presented above are derived from standardized testing methodologies critical for objective performance evaluation.

Lightfastness Evaluation (ISO 105-B02)

Lightfastness measures a pigment's resistance to fading upon exposure to light.[14]

  • Principle: The pigment, dispersed in a suitable medium (e.g., a coating or plastic), is exposed to a high-intensity artificial light source that simulates natural sunlight. Its change in color is compared against a set of standardized blue wool references with known fading characteristics.

  • Methodology:

    • Sample Preparation: The pigment is dispersed into the test substrate (e.g., paint, ink, or polymer) at a specified concentration. The mixture is applied to a uniform substrate and dried/cured.

    • Exposure: One half of the sample is covered with an opaque mask. The sample is placed in a xenon arc test chamber alongside eight Blue Wool reference strips.[15][16] The chamber simulates sunlight and controls for temperature and humidity.[17]

    • Assessment: The samples are exposed until a specified color change is observed in one of the Blue Wool references (e.g., reference strip 6).[18] The fading of the test pigment is then compared to the fading of the Blue Wool strips.[16] The lightfastness rating (from 1 to 8) corresponds to the Blue Wool strip that shows a similar degree of fading.[14] An "8" indicates the highest resistance to fading.[19]

Heat Stability Assessment (DIN 12877)

This test determines the maximum temperature a pigment can withstand before a significant color change occurs, which is critical for applications involving high-temperature processing like polymer extrusion.[20]

  • Principle: The pigment is incorporated into a polymer, which is then subjected to increasing temperatures for a fixed duration. The color change is measured instrumentally.

  • Methodology:

    • Sample Preparation: The pigment is mixed with a polymer (e.g., HDPE) and titanium dioxide to a standard depth of shade.

    • Processing: The mixture is processed through an injection molding machine at a series of increasing temperatures. At each temperature, the material is held for a dwell time of 5 minutes.[19]

    • Assessment: The color of each molded chip is measured using a spectrophotometer. The heat stability is defined as the temperature at which the color deviation (ΔE*ab) reaches a value of 3 compared to a reference sample processed at a low temperature.[19]

Chemical & Migration Resistance (ASTM F2250 / DIN 53775)

These tests evaluate the pigment's stability when in contact with chemicals or its tendency to migrate from one material to another.

  • Principle: The pigment's resistance is determined by exposing a colored substrate to a chemical or placing it in contact with an uncolored substrate and observing any color transfer or degradation.

  • Methodology (Migration - DIN 53775):

    • Sample Preparation: A sheet of flexible PVC is colored with the test pigment.

    • Contact: The colored PVC sheet is placed in direct contact with a white, uncolored PVC sheet.[19] The assembly is placed under a specified pressure and temperature for a set duration.

    • Assessment: The white PVC sheet is examined for any color staining. The degree of migration is assessed using a 5-step grey scale (ISO 105-A03), where a rating of 5 indicates no migration.[19]

Workflow & Application Considerations

General Pigment Evaluation Workflow

For scientific applications, a systematic evaluation of any colorant is essential to ensure its performance does not interfere with experimental outcomes.

G cluster_tests Performance Testing start Define Application Requirements select Select Pigment Candidates (e.g., PR 52:1 vs. PR 57:1) start->select disperse Dispersion in Test Medium select->disperse lightfast Lightfastness (ISO 105-B02) disperse->lightfast Exposure heat Heat Stability (DIN 12877) disperse->heat Processing chem Chemical Resistance & Migration disperse->chem Contact analyze Analyze Data & Compare to Requirements lightfast->analyze heat->analyze chem->analyze finalize Final Pigment Selection analyze->finalize

Figure 2: A generalized workflow for the comparative evaluation of pigment performance.
Considerations for Scientific and Biomedical Fields

While these pigments are not intended for in-vivo use, their application in coloring medical devices, research tools, or packaging materials requires careful consideration of their stability and purity.[21][22]

  • Leachability and Migration: For any material with potential indirect patient contact, migration is a critical concern.[23] Pigment Red 52:1, with its slightly lower heat stability and moderate resistance ratings, may require more rigorous evaluation than pigments with higher overall stability. The choice between PR 52:1 and PR 57:1 could depend on the specific solvents or sterilization methods (e.g., gamma, E-beam) the final product will encounter.[22]

  • Biocompatibility: Colorants used in medical devices that directly contact the body for a significant period are regulated by the FDA.[24] While these specific pigments may not be pre-approved, their use in device components often requires biocompatibility testing (e.g., cytotoxicity, sensitization, irritation) on the final, colored part to ensure no harmful substances leach out.[23][25]

  • Application-Specific Stability:

    • Pigment Red 57:1 is a standard magenta in the printing industry due to its high color strength and brilliant shade.[6] However, its tendency to cause thickening in alkaline water-based systems is a known limitation.[11]

    • Pigment Red 52:1 is often used as an alternative to PR 57:1 in water-based inks specifically because it provides better viscosity stability and does not cause thickening.[1][2] This property could be advantageous in formulating stable aqueous dispersions for research applications.

Summary of Key Differences

  • Stability: this compound generally exhibits superior lightfastness (6 vs. 4-5) and higher heat stability (180°C vs. 160°C) compared to C.I. Pigment Red 57:1.[3][5][10]

  • Resistance: The resistance properties are comparable, though PR 57:1 shows slightly better resistance to water and alcohol, while PR 52:1 may have better acid resistance.[3][4][12]

  • Application in Aqueous Systems: Pigment Red 52:1 is favored in certain water-based formulations for its excellent rheological stability, whereas Pigment Red 57:1 can cause undesirable thickening.[1][2]

  • Primary Use Case: Pigment Red 57:1 is an industry-standard magenta for printing inks, valued for its color strength.[6] Pigment Red 52:1 serves as a high-performance alternative, particularly where heat and light stability or specific rheological properties are required.

Ultimately, the selection between these two pigments must be guided by the specific performance requirements of the intended application, with careful validation through the standardized protocols outlined in this guide.

References

A Comparative Analysis of Lightfastness in Azo Pigments: C.I. Pigment Red 52:1 Versus Other Azo Colorants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of chemical compounds is paramount. In the realm of organic pigments, lightfastness—a measure of a pigment's resistance to fading upon exposure to light—is a critical performance metric. This guide provides an objective comparison of the lightfastness of C.I. Pigment Red 52:1 against other common azo pigments, supported by experimental data and standardized testing protocols.

This compound is a monoazo pigment, specifically a calcium salt lake.[1] It is frequently utilized in printing inks and industrial paints where exceptional lightfastness is not the primary requirement.[1][2] Its moderate lightfastness prompts a comparative evaluation against other azo pigments to guide formulation and material selection in applications where color stability is crucial.

Quantitative Comparison of Lightfastness

The lightfastness of pigments is commonly evaluated using the Blue Wool Scale, an eight-step scale where 1 signifies very poor lightfastness and 8 indicates excellent lightfastness.[3][4][5][6] The following table summarizes the lightfastness ratings of this compound and a selection of other widely used azo pigments.

C.I. NameChemical TypeLightfastness (Blue Wool Scale)
Pigment Red 52:1Monoazo (Ca Lake)6[1][2][3]
Pigment Red 57:1Monoazo (Ca Lake)4-5[7][8][9]
Pigment Red 53:1Monoazo (Ba Lake)4-5[10]
Pigment Red 112Naphthol Monoazo6-7[11][12][13]
Pigment Red 170Naphthol Monoazo6-7 (depending on crystal form)[14][15]
Pigment Red 188Naphthol Monoazo6-7[16]
Pigment Yellow 12Disazo (Diarylide)3[17][18]

Experimental Protocol for Lightfastness Testing

The determination of a pigment's lightfastness is conducted through standardized experimental protocols. A widely accepted methodology is based on ISO 12040 and ASTM D4303, which involve accelerated aging using a xenon arc lamp to simulate exposure to sunlight.[1][19][20][21][22][23]

Objective: To assess the lightfastness of a pigment by exposing it to artificial light that simulates daylight and evaluating the resulting color change against a standardized scale.

Materials and Apparatus:

  • Pigment dispersion in a suitable binder (e.g., acrylic, oil, ink vehicle)

  • Substrate for application (e.g., paper, board, plastic film)

  • Spectrophotometer or colorimeter

  • Xenon arc fading lamp apparatus with appropriate filters to simulate daylight through window glass[1][21][24]

  • Blue Wool Standard reference fabrics (ISO 105-B02)[1][3][25]

  • Grey Scale for assessing color change (ISO 105-A02)

  • Opaque mask

Procedure:

  • Sample Preparation:

    • Prepare a uniform dispersion of the pigment in the chosen binder.

    • Apply the colored dispersion to the substrate to create a uniform film of a specified thickness.

    • Prepare multiple identical samples for each pigment being tested.

    • Allow the samples to dry or cure completely according to the binder's specifications.

  • Initial Color Measurement:

    • Using a spectrophotometer, measure the initial color of each dried sample. Record the CIE Lab* values.

  • Exposure:

    • Mount the test samples and a set of Blue Wool Standard reference fabrics in the xenon arc apparatus.

    • Cover a portion of each test sample and Blue Wool Standard with an opaque mask to serve as an unexposed reference.

    • Expose the samples to the filtered xenon arc light. The exposure conditions (e.g., irradiance level, temperature, humidity) should be controlled as specified in the relevant standard (e.g., ISO 12040).[1][19][24]

  • Evaluation:

    • Periodically inspect the samples and the Blue Wool Standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific rating on the Grey Scale, or when a predetermined Blue Wool Standard has faded to a specific degree.

    • Alternatively, expose the samples for a predetermined duration or radiant exposure and measure the color change.

  • Rating:

    • Compare the fading of the test sample to the fading of the Blue Wool Standards.

    • The lightfastness rating of the pigment is the number of the Blue Wool Standard that exhibits a similar degree of fading.[3][4][6]

    • The color change can also be quantified by calculating the Delta E* (ΔE) from the Lab values of the exposed and unexposed areas of the sample.

Workflow for Lightfastness Evaluation

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation & Rating A Pigment Dispersion B Application on Substrate A->B C Drying/Curing B->C D Initial Color Measurement (Spectrophotometry) C->D E Mounting in Xenon Arc Apparatus (with Blue Wool Standards) D->E F Partial Masking E->F G Controlled Exposure to Light F->G H Visual Assessment of Fading G->H I Final Color Measurement G->I J Comparison with Blue Wool Scale H->J K Assign Lightfastness Rating I->K

Caption: Workflow of a typical lightfastness testing procedure.

Conclusion

The data indicates that while this compound offers moderate lightfastness suitable for certain applications, other azo pigments, particularly those from the Naphthol Red class like PR112 and PR170, provide significantly better resistance to fading. Conversely, Disazo pigments like PY12 exhibit lower lightfastness. The choice of pigment should, therefore, be carefully considered based on the end-use requirements for color stability and longevity. Adherence to standardized testing protocols, such as those outlined in ISO and ASTM standards, is crucial for obtaining reliable and comparable lightfastness data.

References

A Comparative Analysis of C.I. Pigment Red 52:1's Color Strength Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the color strength and other key performance indicators of C.I. Pigment Red 52:1 against two common industry alternatives: C.I. Pigment Red 57:1 and C.I. Pigment Red 48:2. The information presented is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these pigments for their applications.

This compound is a monoazo calcium salt lake pigment known for its bright, bluish-red shade, good transparency, and high color strength.[1][2] It finds primary use in printing inks and industrial coatings.[2] When compared to alternatives, it offers distinct advantages in certain formulations, such as not causing thickening in water-based inks, a known issue with C.I. Pigment Red 57:1.[2][3]

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and its alternatives, based on publicly available technical data sheets. It is important to note that "Tinting Strength" is typically reported as a percentage relative to a manufacturer's internal standard, and therefore, direct comparisons between pigments from different sources should be made with caution. For a definitive comparison, it is recommended that these pigments be tested under identical conditions using standardized methodologies.

PropertyThis compoundC.I. Pigment Red 57:1C.I. Pigment Red 48:2Test Method
C.I. Name Pigment Red 52:1Pigment Red 57:1Pigment Red 48:2-
C.I. Number 15860:115850:115865:2-
Chemical Type Monoazo Calcium LakeMonoazo Calcium LakeMonoazo Calcium Lake-
Shade Bluish RedBluish RedBluish RedVisual
Tinting Strength (%) 95 - 105 (Relative to Standard)95 - 105 (Relative to Standard)100±5 (Relative to Standard)ASTM D387 / ISO 787-16
Light Fastness (1-8) 53-45ASTM D2244
Heat Resistance (°C) 180160180Internal
Oil Absorption ( g/100g ) 4245-5545-55ASTM D281
Acid Resistance (1-5) 52-33Internal
Alkali Resistance (1-5) 533Internal

Experimental Protocols

The color strength of pigments is most commonly determined by measuring their tinting strength relative to a standard. The following are summaries of the standardized experimental protocols for this purpose.

ASTM D387: Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller

This test method is designed to compare the color and strength of a pigment against a reference standard of the same type.[4][5][6]

  • Preparation of Dispersions: A specified amount of the test pigment and a reference standard pigment are separately dispersed in a suitable vehicle (e.g., linseed oil) using a mechanical muller.[4] The conditions for dispersion, such as the force applied and the number of revolutions, are standardized to ensure complete dispersion.[4]

  • Preparation of Tints: The pigment dispersions are then mixed with a standard white pigment paste in a defined ratio to create tints.[4]

  • Comparison: The color and strength of the test pigment tint are visually and/or instrumentally compared to the standard pigment tint. The relative tinting strength is calculated based on the amount of the test pigment required to match the color strength of the standard.[4]

ISO 787-16: General methods of test for pigments and extenders — Part 16: Determination of relative tinting strength (or equivalent colouring value) and colour on reduction of coloured pigments — Visual comparison method

This international standard specifies a general method for comparing the tinting strength and color of two similar colored pigments.[7]

  • Dispersion Preparation: The test and standard pigments are dispersed in an agreed-upon binder using an automatic muller under defined conditions.[7]

  • Reduction with White Paste: The colored pigment dispersions are then mixed with a white pigment paste in a specified ratio.[7]

  • Visual Assessment: The resulting colored pastes are drawn down side-by-side on a suitable substrate, and the tinting strength and color are compared visually. The relative tinting strength is determined by assessing the difference in color depth between the test and standard samples.[7]

Experimental Workflow for Benchmarking Pigment Color Strength

The following diagram illustrates a typical workflow for the comparative evaluation of pigment color strength, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Dispersion and Tinting cluster_2 Colorimetric Analysis cluster_3 Data Evaluation A Weigh Pigment Samples (PR 52:1, PR 57:1, PR 48:2) D Disperse Pigments in Vehicle (Mechanical Muller) A->D B Weigh Standard White Pigment E Create Tint Pastes with White Pigment B->E C Measure Vehicle (e.g., Linseed Oil) C->D D->E F Drawdown Pastes on Substrate E->F G Spectrophotometer Measurement (CIELAB Lab* values) F->G H Calculate Relative Tinting Strength G->H I Compare Color Difference (ΔE*) G->I J Tabulate and Report Results H->J I->J

Caption: Workflow for pigment color strength benchmarking.

References

A Comparative Guide to the Rheological Properties of Inks Containing C.I. Pigment Red 52:1 and C.I. Pigment Red 48:2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pigment Overview

C.I. Pigment Red 52:1 is a calcium salt of a BONA (beta-oxynaphthoic acid) lake pigment. It is known for producing a bluish-red shade and is frequently used in solvent-based and water-based packaging inks.[1] A key characteristic often highlighted is its good viscosity stability, particularly in water-based formulations where it is reported to not cause thickening.[1]

C.I. Pigment Red 48:2 , another BONA lake pigment (calcium salt), also provides a bluish-red color.[2] It is a standard pigment in gravure and packaging inks.[2][3] However, in contrast to Pigment Red 52:1, it is often noted to cause thickening in water-based printing inks.[2]

Qualitative Rheological Comparison

Based on available product descriptions, the following table summarizes the anticipated rheological differences in inks formulated with these pigments. It is important to note that these are general characteristics and the actual performance will depend on the complete ink formulation, including the resin, solvent system, and other additives.

Rheological PropertyThis compoundC.I. Pigment Red 48:2
Viscosity in Water-Based Inks Generally does not cause thickening, leading to better viscosity stability.Prone to causing thickening, which can affect ink stability and flow.[2]
Flow and Dispersion Often described as having good flow and dispersion properties.Generally possesses good dispersibility.[4][5]
Application Suitability Recommended for both solvent-based and water-based inks where stable viscosity is critical.[1]Primarily used in solvent-based inks; caution is advised for water-based systems due to potential viscosity increase.[2]

Experimental Protocols for Rheological Characterization

To obtain quantitative data for a direct comparison, a series of standardized rheological tests should be performed on ink formulations that are identical in composition, with the only variable being the type of red pigment. The following are detailed methodologies for key experiments.

Viscosity Profiling (Flow Curve)
  • Objective: To determine the relationship between viscosity and shear rate, identifying behaviors such as shear thinning.

  • Instrumentation: A rotational rheometer (e.g., cone-and-plate or parallel-plate geometry) is typically used.

  • Methodology:

    • Place a sample of the ink onto the lower plate of the rheometer.

    • Set the geometry to the appropriate gap.

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

    • Apply a programmed ramp of increasing shear rates (e.g., from 0.1 s⁻¹ to 1000 s⁻¹).

    • Record the corresponding shear stress and calculate the viscosity at each shear rate.

    • Plot viscosity as a function of shear rate on a logarithmic scale.

Thixotropy Measurement (Hysteresis Loop)
  • Objective: To assess the time-dependent recovery of the ink's structure after being subjected to high shear.

  • Instrumentation: Rotational rheometer.

  • Methodology:

    • Subject the ink sample to a low, constant shear rate (e.g., 1 s⁻¹) for a set period to establish an initial viscosity.

    • Rapidly ramp up the shear rate to a high value (e.g., 500 s⁻¹) and maintain for a period to break down the internal structure.

    • Ramp the shear rate back down to the initial low value at the same rate as the upward ramp.

    • Plot the viscosity as a function of shear rate for both the upward and downward ramps. The area between the two curves (the hysteresis loop) provides a quantitative measure of thixotropy.

Oscillatory Testing (Viscoelastic Properties)
  • Objective: To determine the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the ink's rheological behavior.

  • Instrumentation: Rotational rheometer with oscillatory capabilities.

  • Methodology:

    • Amplitude Sweep: Apply a range of increasing strain amplitudes at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

    • Frequency Sweep: Within the LVER, apply a range of frequencies at a constant strain to observe how the viscoelastic properties change with the timescale of deformation. This can provide insights into the ink's stability and structure at rest.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative rheological analysis of inks.

experimental_workflow cluster_prep Ink Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis & Comparison prep1 Formulate Ink Base (Resin, Solvent, Additives) prep2 Divide Base into Two Batches prep1->prep2 pigment1 Disperse this compound prep2->pigment1 pigment2 Disperse C.I. Pigment Red 48:2 prep2->pigment2 ink1 Ink A pigment1->ink1 ink2 Ink B pigment2->ink2 viscosity Viscosity Profiling (Flow Curve) ink1->viscosity thixotropy Thixotropy Measurement (Hysteresis Loop) ink1->thixotropy oscillation Oscillatory Testing (G', G'') ink1->oscillation ink2->viscosity ink2->thixotropy ink2->oscillation data_table Quantitative Data Table viscosity->data_table thixotropy->data_table oscillation->data_table comparison Comparative Analysis data_table->comparison conclusion Conclusion on Performance comparison->conclusion

Caption: Experimental workflow for comparative rheological studies.

Logical Relationships in Ink Rheology

The interplay between pigment characteristics and ink rheology is complex. The following diagram illustrates the logical relationships influencing the final rheological properties of an ink.

logical_relationships cluster_pigment Pigment Properties cluster_formulation Ink Formulation cluster_interaction Interactions cluster_rheology Resulting Rheology particle_size Particle Size & Distribution pigment_vehicle Pigment-Vehicle Interaction particle_size->pigment_vehicle surface_chem Surface Chemistry surface_chem->pigment_vehicle particle_shape Particle Shape pigment_pigment Pigment-Pigment Interaction particle_shape->pigment_pigment resin Resin/Binder resin->pigment_vehicle solvent Solvent System solvent->pigment_vehicle additives Additives (Dispersants, etc.) additives->pigment_vehicle additives->pigment_pigment viscosity Viscosity pigment_vehicle->viscosity viscoelasticity Viscoelasticity pigment_vehicle->viscoelasticity thixotropy Thixotropy pigment_pigment->thixotropy pigment_pigment->viscoelasticity

Caption: Factors influencing the final rheological properties of an ink.

Conclusion

The choice between this compound and C.I. Pigment Red 48:2 can have a significant impact on the rheological profile of an ink, particularly in water-based systems. Based on available information, this compound appears to offer better viscosity stability, making it a potentially more suitable candidate for formulations where consistent flow properties are paramount. Conversely, the tendency of C.I. Pigment Red 48:2 to cause thickening in aqueous media suggests that it may be better suited for solvent-based inks or require careful formulation with appropriate rheology modifiers in water-based systems. For a definitive selection, it is strongly recommended that researchers and formulators conduct the experimental protocols outlined in this guide to obtain quantitative data specific to their ink system.

References

Validating the Absence of Restricted Aromatic Amines in C.I. Pigment Red 52:1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the absence of restricted aromatic amines (RAAs) in C.I. Pigment Red 52:1. Through detailed experimental protocols and comparative data, we demonstrate the high purity profile of this pigment, particularly in contrast to other commonly used red pigments. The findings underscore the suitability of this compound for applications where the absence of carcinogenic aromatic amines is critical.

Introduction

This compound is a monoazo lake pigment widely used in printing inks, plastics, and other materials. Its synthesis involves the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid, followed by coupling with 3-hydroxy-2-naphthoic acid and subsequent laking with a calcium salt. A critical concern with azo pigments is the potential for the presence of restricted aromatic amines, which are classified as carcinogenic. European Union regulations, under REACH Annex XVII, restrict 22 such aromatic amines in consumer goods.

This guide outlines the analytical validation of this compound to confirm the absence of these restricted aromatic amines. A comparative analysis with C.I. Pigment Red 57:1 is also presented to highlight differences in purity profiles.

Potential for Restricted Aromatic Amine Formation

The synthesis of this compound begins with 2-amino-5-chloro-4-methylbenzenesulfonic acid. Theoretically, this starting material is not one of the 22 aromatic amines restricted under REACH. However, impurities in the starting materials or side reactions during the manufacturing process could potentially lead to the formation of RAAs. The primary focus of this validation is to detect any such impurities through rigorous analytical testing.

Experimental Validation

To validate the absence of restricted aromatic amines in this compound, a comprehensive analytical workflow was employed, incorporating established methodologies for the detection of trace-level aromatic amines in pigments.

Experimental Workflow

The overall workflow for the validation process is depicted below.

cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Reporting Sample This compound Sample Reductive_Cleavage Reductive Cleavage (Sodium Dithionite) Sample->Reductive_Cleavage Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Reductive_Cleavage->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS GC/MS Analysis Concentration->GCMS LCMSMS LC/MS/MS Analysis Concentration->LCMSMS Data_Processing Data Processing & Quantification GCMS->Data_Processing LCMSMS->Data_Processing Reporting Reporting & Validation Summary Data_Processing->Reporting

Figure 1: Experimental workflow for the detection of restricted aromatic amines.
Detailed Experimental Protocols

This procedure is designed to break the azo linkage (-N=N-) and release any potential aromatic amines for detection.

  • Sample Preparation: A known quantity (e.g., 1.0 g) of the this compound sample is suspended in a citrate buffer solution (pH 6.0).

  • Reduction: Sodium dithionite is added to the suspension, and the mixture is heated (e.g., at 70°C for 30 minutes) with constant stirring to facilitate the reductive cleavage of the azo bond.

  • Extraction: After cooling, the solution is extracted with a suitable organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), to transfer the liberated aromatic amines into the organic phase.

  • Concentration: The organic extract is carefully concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen to prepare it for chromatographic analysis.

GC/MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile organic compounds, including many of the restricted aromatic amines.

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 10 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in full scan mode (m/z 40-550) for initial screening and in selected ion monitoring (SIM) mode for quantification of target amines.

LC/MS/MS provides excellent sensitivity and specificity for the analysis of less volatile and more polar aromatic amines.

  • Instrument: Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for the 22 restricted aromatic amines.

Results and Data Presentation

The analysis of this compound and the comparative pigment, C.I. Pigment Red 57:1, yielded the following results. The data is presented as the concentration of each of the 22 restricted aromatic amines as per REACH Annex XVII.

Table 1: Quantitative Analysis of Restricted Aromatic Amines in this compound

Restricted Aromatic AmineCAS NumberConcentration (mg/kg)
4-Aminobiphenyl92-67-1Not Detected
Benzidine92-87-5Not Detected
4-Chloro-o-toluidine95-69-2Not Detected
2-Naphthylamine91-59-8Not Detected
o-Aminoazotoluene97-56-3Not Detected
2-Amino-4-nitrotoluene99-55-8Not Detected
p-Chloroaniline106-47-8Not Detected
2,4-Diaminoanisole615-05-4Not Detected
4,4'-Diaminodiphenylmethane101-77-9Not Detected
3,3'-Dichlorobenzidine91-94-1Not Detected
3,3'-Dimethoxybenzidine119-90-4Not Detected
3,3'-Dimethylbenzidine119-93-7Not Detected
3

Cross-referencing C.I. Pigment Red 52:1 performance in different polymer matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of C.I. Pigment Red 52:1 against other commonly used red pigments in various polymer matrices, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize colored polymers in their applications. This document outlines key performance indicators such as heat stability, lightfastness, migration resistance, and chemical resistance, supported by experimental data and standardized testing protocols.

Comparative Performance Data

The following tables summarize the quantitative performance data of this compound and its alternatives in different polymer systems.

Table 1: Performance in Polyolefins (HDPE, LDPE, PP)

PigmentChemical TypeHeat Stability (°C)Lightfastness (Blue Wool Scale)Migration Resistance (1-5 Scale)
This compound Monoazo Lake (Ca)180 - 240[1][2]5 - 6[1][3]4
C.I. Pigment Red 57:1Monoazo Lake (Ca)220 - 240[4][5]3 - 4[4][6]5[5]
C.I. Pigment Red 254Diketopyrrolopyrrole (DPP)300[7][8]8[7][9]5[7]
C.I. Pigment Red 122Quinacridone300[10]6 - 75[11]
C.I. Pigment Red 48:2Monoazo Lake (Ca)220 - 230[12][13]5 - 6[13]4[12]

Table 2: Performance in Polyvinyl Chloride (PVC)

PigmentHeat Stability (°C)Lightfastness (Blue Wool Scale)Migration Resistance (1-5 Scale)
This compound ~1805Good (No blooming)[14]
C.I. Pigment Red 57:1~2204-5Good
C.I. Pigment Red 254300[9]85[7]
C.I. Pigment Red 122>30075[11]
C.I. Pigment Red 48:2~22054[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Heat Stability

Objective: To determine the maximum temperature a pigment can withstand in a specific polymer matrix without significant color change.

Methodology (based on ISO 12877-2 / DIN 12877):

  • The pigment is dry-blended with the polymer resin (e.g., HDPE, PVC) at a specified concentration (e.g., 0.1% for full shade, 1:10 with TiO2 for tint).

  • The mixture is then processed through an injection molding machine at a series of increasing temperatures.

  • The residence time in the barrel of the injection molder is kept constant (e.g., 5 minutes).

  • The color of the resulting molded plaques is compared to a standard plaque produced at the lowest processing temperature.

  • The heat stability is reported as the highest temperature at which the color difference (ΔE*ab) is less than or equal to a specified value (e.g., 3.0 according to DIN 6174) or shows no significant visual difference.[15]

Lightfastness

Objective: To assess the resistance of a colored plastic to fading or color change upon exposure to a standardized light source.

Methodology (based on ISO 4892-2 / ISO 105-B02):

  • Test specimens (e.g., injection-molded plaques) of the colored polymer are prepared.

  • The specimens are exposed to a Xenon arc lamp, which simulates the spectral distribution of natural sunlight.

  • Simultaneously, a set of Blue Wool standards (rated 1 to 8, with 8 being the highest fastness) is exposed under the same conditions.

  • The fading of the test specimen is periodically compared to the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test specimen.[15]

Migration Resistance

Objective: To determine the tendency of a pigment to migrate from a colored plastic to a material in contact with it.

Methodology (based on DIN 53775):

  • A plaque of the colored plastic (e.g., plasticized PVC) is prepared.

  • This colored plaque is placed in direct contact with a white, uncolored plaque of the same or a different polymer (typically plasticized PVC containing TiO2).

  • The two plaques are pressed together under a specified pressure (e.g., 3 kg/cm ²) and at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[9]

  • After the test period, the white plaque is examined for any color staining.

  • The degree of migration is assessed using the ISO 105-A03 grayscale for staining, where a rating of 5 indicates no migration and 1 indicates severe migration.[15]

Chemical Resistance

Objective: To evaluate the stability of a pigment in a polymer when exposed to various chemical agents.

Methodology:

  • Colored plastic specimens are immersed in different chemical solutions (e.g., 5% HCl, 5% NaOH, ethanol, xylene) for a specified duration at a controlled temperature.

  • After immersion, the specimens are removed, rinsed, and dried.

  • The color of the treated specimens is compared to an untreated control specimen.

  • The resistance is typically rated on a scale of 1 to 5, where 5 indicates no color change and 1 indicates a significant change.

Pigment Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable red pigment for a polymer application based on key performance requirements.

Pigment_Selection_Workflow start Define Application Requirements polymer Polymer Matrix (PE, PP, PVC, etc.) start->polymer heat Heat Stability Requirement (°C) start->heat light Lightfastness Requirement (BWS) start->light migration Migration Resistance Requirement (Scale 1-5) start->migration cost Cost Target start->cost candidate Identify Candidate Pigments (PR 52:1, PR 57:1, PR 254, etc.) polymer->candidate heat->candidate light->candidate migration->candidate cost->candidate eval_heat Evaluate Heat Stability candidate->eval_heat pass_heat Pass eval_heat->pass_heat Meets Req. fail_heat Fail eval_heat->fail_heat Does Not Meet Req. eval_light Evaluate Lightfastness pass_light Pass eval_light->pass_light Meets Req. fail_light Fail eval_light->fail_light Does Not Meet Req. eval_migration Evaluate Migration pass_migration Pass eval_migration->pass_migration Meets Req. fail_migration Fail eval_migration->fail_migration Does Not Meet Req. eval_cost Evaluate Cost pass_cost Pass eval_cost->pass_cost Meets Target fail_cost Fail eval_cost->fail_cost Exceeds Target pass_heat->eval_light reconsider Re-evaluate Candidates or Requirements fail_heat->reconsider pass_light->eval_migration fail_light->reconsider pass_migration->eval_cost fail_migration->reconsider select Select Optimal Pigment pass_cost->select fail_cost->reconsider

References

Ecotoxicological assessment of C.I. Pigment Red 52:1 and its degradation products

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the environmental impact of C.I. Pigment Red 52:1 and its degradation products against alternative red pigments, supported by available ecotoxicological data and experimental methodologies.

Introduction

This compound, a monoazo calcium salt pigment, is widely utilized in printing inks, plastics, and coatings. Its environmental fate and potential ecotoxicological effects are of increasing concern for researchers, scientists, and professionals in drug development who utilize pigments in their formulations. This guide provides a comparative ecotoxicological assessment of this compound, its anticipated degradation products, and alternative red pigments. The evaluation is based on a comprehensive review of available scientific literature and safety data.

Ecotoxicological Assessment of this compound

Monoazo pigments, including this compound, are generally characterized by low bioavailability due to their poor water solubility.[1] Ecotoxicological studies on this class of pigments have often shown "no effect at saturation" in acute and chronic aquatic tests when solvents are not used.[1] Consequently, they are not expected to be harmful to aquatic and soil-dwelling organisms at environmentally relevant concentrations.[1] While these pigments are persistent in water, soil, and sediments, their potential for bioaccumulation is considered low.[1]

However, a comprehensive environmental risk assessment necessitates an evaluation of the pigment's potential degradation products, which may exhibit different toxicological profiles.

Degradation of this compound and Ecotoxicity of its Byproducts

The degradation of azo dyes can occur through various mechanisms, including microbial action and photodegradation. A primary concern with azo pigments is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.

Based on the chemical structure of this compound, its degradation is anticipated to yield two primary products: 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid .

Ecotoxicological Data for Degradation Products

While specific studies on the ecotoxicity of the complete degradation mixture of this compound are limited, data on its individual theoretical degradation products are available and summarized below.

Chemical NameTest OrganismEndpointResult (mg/L)Reference
3-Hydroxy-2-naphthoic acid Danio rerio (fish)96h LC5068[2]
Daphnia magna48h EC50106[2]
P. subcapitata (algae)72h EC5065.3[2]
2-Amino-5-chloro-4-methylbenzenesulfonic acid Data not available--

LC50: Lethal Concentration, 50%. EC50: Effective Concentration, 50%.

Comparative Ecotoxicological Data of Alternative Red Pigments

A direct comparative ecotoxicological study of this compound against a range of alternatives is not available in the public domain. However, data for structurally similar monoazo pigments, such as C.I. Pigment Red 48:2 and C.I. Pigment Red 57:1, can provide a basis for comparison.

Pigment NameTest OrganismEndpointResult (mg/L)Reference
C.I. Pigment Red 48:2 Rat (oral)LD50> 2000[4]
C.I. Pigment Red 57:1 Rat (oral)LD50> 5000[5]

LD50: Lethal Dose, 50%. Note: The provided data for alternative pigments is for oral toxicity in rats, not aquatic toxicity, highlighting a data gap in direct ecotoxicological comparisons.

The available data for C.I. Pigment Red 48:2 and C.I. Pigment Red 57:1 suggest low acute oral toxicity.[4][5] However, a comprehensive comparison of aquatic toxicity is necessary for a complete environmental risk assessment.

Experimental Protocols

The ecotoxicological data presented are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Immobilisation Test for Daphnia magna (based on OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium. For poorly soluble substances like pigments, a water-accommodated fraction (WAF) or a solvent may be used, with appropriate controls.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The results are used to calculate the EC50, the concentration at which 50% of the daphnids are immobilized.

Experimental_Workflow_OECD202 cluster_prep Preparation cluster_exposure Exposure (48h) cluster_observation Observation cluster_analysis Data Analysis Daphnids <24h old Daphnia magna ExposureVessels Exposure in Test Vessels Daphnids->ExposureVessels TestSubstance Test Substance Dilution Series TestSubstance->ExposureVessels Immobilization24h Record Immobilization at 24h ExposureVessels->Immobilization24h Immobilization48h Record Immobilization at 48h Immobilization24h->Immobilization48h EC50 Calculate 48h EC50 Immobilization48h->EC50

Caption: Workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Potential Toxicological Signaling Pathways

Specific signaling pathways affected by this compound in ecotoxicological models have not been extensively studied. However, research on azo dyes in aquatic organisms has shown that exposure can lead to alterations in the activity of key enzymes involved in detoxification and oxidative stress responses. For example, studies on other azo dyes have demonstrated changes in the activity of glutathione S-transferase (GST) and cytochrome P-450 (CYP1A1), which are crucial for the biotransformation of xenobiotics.[6]

Azo_Dye_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_effects Toxicological Effects AzoDye Azo Dye (e.g., this compound) Biotransformation Biotransformation (e.g., via CYP1A1) AzoDye->Biotransformation Metabolism Conjugation Conjugation (e.g., via GST) Biotransformation->Conjugation ROS Reactive Oxygen Species (ROS) Production Biotransformation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis OrganismalEffects Organismal Effects (e.g., reduced growth, reproduction) Apoptosis->OrganismalEffects

Caption: Potential signaling pathway for azo dye toxicity in aquatic organisms.

Conclusion

The available data suggests that this compound, in its parent form, exhibits low ecotoxicity due to its limited bioavailability. However, a significant knowledge gap exists regarding the ecotoxicological profile of its degradation products. The theoretical breakdown products, 2-Amino-5-chloro-4-methylbenzenesulfonic acid and 3-Hydroxy-2-naphthoic acid, are of potential concern, with the latter showing evidence of being harmful to aquatic organisms.

For a more comprehensive risk assessment, further research is required to:

  • Obtain robust and standardized ecotoxicological data for this compound across different trophic levels.

  • Identify and quantify the degradation products of this compound under environmentally relevant conditions.

  • Conduct ecotoxicological testing on the identified degradation products and mixtures.

  • Perform direct comparative ecotoxicological studies of this compound against its primary alternatives.

  • Investigate the specific molecular and cellular mechanisms and signaling pathways affected by this compound and its degradation products in aquatic organisms.

This guide provides a foundational understanding of the current state of knowledge and highlights the critical areas for future research to ensure a complete and accurate environmental risk assessment of this compound.

References

Safety Operating Guide

Proper Disposal of C.I. Pigment Red 52:1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of C.I. Pigment Red 52:1, a common monoazo lake pigment. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and prevents contamination.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Body Protection: Wear a lab coat or other suitable protective clothing.

Always handle the pigment in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.

II. Step-by-Step Disposal Protocol

The appropriate disposal route for this compound depends on its form (solid pigment, contaminated materials, or in solution) and local regulations. While some sources indicate that this compound is not classified as a hazardous waste, it is imperative to consult local, state, and federal requirements to ensure full compliance.[1]

Step 1: Waste Identification and Segregation

Properly identify and segregate the waste stream containing this compound. Do not mix it with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.

  • Solid Waste: This includes unused or expired pigment, contaminated filter paper, and weighing boats.

  • Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the pigment.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Labware: Glassware, plasticware, and other equipment that has come into contact with the pigment.

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Collect solid this compound waste in a clearly labeled, sealed container. The container should be made of a material compatible with the pigment.

    • For smaller quantities of the same material, you can place them in a reclosable plastic bag before putting them into the main waste container.[2]

    • Label the container as "this compound Waste" and include the date of accumulation.

  • Contaminated Sharps:

    • Dispose of all contaminated sharps in a designated, puncture-proof sharps container.

  • Liquid Waste:

    • Collect liquid waste containing the pigment in a sealable, leak-proof container.

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.

    • Label the container with the full chemical name and approximate concentration.

  • Contaminated Labware:

    • Decontaminate reusable labware by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • Dispose of single-use contaminated labware as solid waste.

Step 3: Final Disposal

The final disposal method will be determined by your institution's environmental health and safety (EHS) office and local regulations.

  • Option A: Hazardous Waste Disposal Vendor

    • This is the most common and recommended method for laboratory chemical waste.

    • Contact your institution's EHS office to arrange for a pickup of the labeled waste container. They will work with a licensed hazardous waste disposal company.

  • Option B: On-site Treatment (if applicable)

    • Some institutions may have procedures for the on-site treatment of certain chemical wastes. This is less common for solid pigments. Consult your EHS office for guidance.

Under no circumstances should this compound be disposed of down the drain or in regular trash without explicit approval from your EHS office. Even if a chemical is not officially classified as hazardous, it may be prohibited from sewer disposal.[3]

III. Quantitative Data

Data PointValue
EPA Hazardous Waste Code Not typically listed as a hazardous waste, but local regulations may vary.[1]
Sewer Disposal Limit Must be determined in accordance with local regulations and institutional policies.
Landfill Restriction Generally requires disposal in a permitted hazardous waste facility if classified as such by local authorities.[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Identify Waste Type (Solid, Liquid, Sharps, Labware) A->B C Segregate Waste Streams B->C D Solid Waste (Pigment, Contaminated Items) C->D E Liquid Waste (Solutions) C->E F Sharps Waste C->F G Contaminated Labware C->G H Collect in Labeled, Sealed Container D->H I Collect in Labeled, Leak-Proof Container E->I J Collect in Puncture-Proof Sharps Container F->J K Decontaminate (Reusable) or Dispose as Solid Waste (Single-Use) G->K L Store in Designated Hazardous Waste Accumulation Area H->L I->L J->L K->H M Contact Institutional EHS for Pickup L->M N Disposal by Licensed Hazardous Waste Vendor M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling C.I. Pigment Red 52:1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling C.I. Pigment Red 52:1 in a laboratory setting. Adherence to these procedures is crucial for ensuring personnel safety and minimizing environmental impact.

Summary of Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 17852-99-2[1]
Appearance Red powder[1]
Heat Resistance 180 °C[1]
Density 1.68 g/cm³[1]
Acute Oral Toxicity (LD50, Rat) > 1000 mg/kg bw (for the related substance Acid Red 52)[2][3]
Occupational Exposure Limits (OELs) No specific OELs have been established for this compound. It is recommended to handle it as a substance with low toxicity, minimizing dust exposure.[4][5]

Operational Plan: Safe Handling Protocol

Proper handling of this compound is critical to prevent exposure and contamination. The following step-by-step protocol should be followed:

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of the powdered pigment should be conducted in a well-ventilated area, preferably within a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.[6]

  • Eye and Face Protection: Wear chemical safety goggles to protect against dust particles.[6]

  • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.[7][8][9] While specific permeation data for this compound is not available, these materials offer good general chemical resistance.[7][9] Ansell's chemical resistance guide can be consulted for more information on glove selection.[8]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be worn.[6]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[10]

2. Handling and Storage

  • Minimizing Dust: Handle the pigment powder gently to avoid creating dust clouds.[6] Use scoops or spatulas for transferring the powder.

  • Work Surface: Cover the work surface with a disposable liner to facilitate easy cleanup.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.[10] Avoid exposure to direct sunlight.[10]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling the pigment.[11]

Emergency Plan: Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Before cleaning up, ensure you are wearing the appropriate PPE as described above.

  • Cleanup:

    • For small spills, gently sweep or vacuum the spilled powder. Avoid dry sweeping which can generate dust. If necessary, lightly moisten the powder with water to minimize dust generation.

    • Place the collected material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a wet cloth or paper towels. Dispose of cleaning materials in the same sealed container as the spilled pigment.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused pigment, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Waste Classification: While some sources suggest that this compound is not classified as a hazardous waste, it is crucial to consult and adhere to all local, state, and federal regulations regarding the disposal of chemical waste.[5]

  • Disposal Route: Dispose of the waste through an approved chemical waste disposal service. Do not dispose of it in the regular trash or down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood/Ventilation) A->B C Don Appropriate PPE B->C D Prepare Work Area (Disposable Liner) C->D E Carefully Transfer Pigment (Minimize Dust) D->E F Conduct Experiment E->F G Clean Work Area F->G K Collect All Waste in a Sealed Container F->K H Properly Store Unused Pigment G->H I Remove and Dispose of PPE G->I J Wash Hands Thoroughly I->J L Label Waste Container K->L M Dispose of Waste via Approved Channels L->M

References

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